Endoxifen-d5
Description
Properties
IUPAC Name |
4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-JZSWEIPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Endoxifen-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Endoxifen-d5, a critical tool in pharmacological and clinical research. It details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in quantitative mass spectrometry. Furthermore, it elucidates the biological pathways influenced by its non-labeled counterpart, Endoxifen (B1662132).
Introduction to this compound
This compound is a deuterated form of Endoxifen, the primary active metabolite of the widely used breast cancer drug, Tamoxifen (B1202).[1][2][3] As a stable isotope-labeled compound, this compound is chemically identical to Endoxifen, with the exception that five hydrogen atoms have been replaced by deuterium. This mass difference makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it co-elutes with the analyte of interest but is distinguishable by its higher mass-to-charge ratio.[1]
Its primary application is in the therapeutic drug monitoring (TDM) of Tamoxifen treatment, where precise measurement of Endoxifen levels in patient plasma or serum is crucial for optimizing dosage and predicting clinical outcomes.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-3,3,4,4,4-d5)phenol | |
| Synonyms | N-Desmethyl-4-hydroxy Tamoxifen-D5 | |
| Molecular Formula | C₂₅H₂₂D₅NO₂ | |
| Molecular Weight | 378.5 g/mol | |
| CAS Number | 1584173-54-5 |
Primary Use in Research: Internal Standard for LC-MS/MS
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Endoxifen and other Tamoxifen metabolites in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
Quantitative Data for LC-MS/MS Analysis
The following tables summarize key parameters for the quantitative analysis of Endoxifen using this compound as an internal standard. These values are representative and may vary based on the specific instrumentation and analytical method.
Table 3.1.1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Endoxifen | 374.3 | 58.1 | |
| This compound (Internal Standard) | 379.3 | 58.1 | |
| 4-hydroxytamoxifen (B85900) | 388.0 | 72.0 | |
| N-desmethyltamoxifen | 358.0 | 58.0 | |
| Tamoxifen | 372.0 | 72.0 |
Table 3.1.2: LC-MS/MS Method Validation Parameters for Endoxifen Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | |
| Within-run Precision (%CV) | < 12.0% | |
| Between-run Precision (%CV) | < 15% | |
| Accuracy (%Bias) | 89.5% to 105.3% | |
| Recovery | > 90% |
Experimental Protocol: Quantification of Endoxifen in Human Plasma
This section outlines a representative experimental protocol for the quantification of Endoxifen in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Materials and Reagents
-
Endoxifen and this compound analytical standards
-
Human plasma (drug-free for calibration standards and quality controls)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration to initial conditions.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 3.1.1.
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Endoxifen) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Endoxifen in unknown samples is then determined from this curve.
Signaling Pathways of Endoxifen
Endoxifen exerts its biological effects through multiple mechanisms, primarily by modulating the estrogen receptor signaling pathway and, at higher concentrations, by inhibiting Protein Kinase C.
Estrogen Receptor (ER) Dependent Pathway
As a Selective Estrogen Receptor Modulator (SERM), Endoxifen competes with estrogen for binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor that promotes the recruitment of corepressors instead of coactivators. Consequently, the transcription of estrogen-responsive genes, which are often involved in cell proliferation, is inhibited.
Protein Kinase C (PKC) Inhibition Pathway
At higher, clinically achievable concentrations, Endoxifen has been shown to be a potent inhibitor of Protein Kinase C (PKC), particularly the PKCβ1 isoform. Inhibition of PKCβ1 by Endoxifen can lead to the downregulation of the PI3K/AKT signaling pathway, which is a key driver of cell survival and proliferation. This action contributes to Endoxifen's anti-cancer effects, potentially in an ER-independent manner, and is also being explored for the treatment of bipolar disorder.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, clinical chemistry, and drug development. Its primary utility as a stable isotope-labeled internal standard enables the accurate and precise quantification of Endoxifen, a clinically significant metabolite of Tamoxifen. A thorough understanding of its application in LC-MS/MS methodologies, as well as the biological pathways modulated by its non-labeled analog, is essential for its effective use in both preclinical and clinical research settings. The data and protocols presented in this guide serve as a comprehensive resource for the scientific community engaged in such work.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
What is Endoxifen-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Endoxifen-d5, a critical tool in pharmacological and clinical research. It details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in quantitative mass spectrometry. Furthermore, it elucidates the biological pathways influenced by its non-labeled counterpart, Endoxifen.
Introduction to this compound
This compound is a deuterated form of Endoxifen, the primary active metabolite of the widely used breast cancer drug, Tamoxifen.[1][2][3] As a stable isotope-labeled compound, this compound is chemically identical to Endoxifen, with the exception that five hydrogen atoms have been replaced by deuterium. This mass difference makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it co-elutes with the analyte of interest but is distinguishable by its higher mass-to-charge ratio.[1]
Its primary application is in the therapeutic drug monitoring (TDM) of Tamoxifen treatment, where precise measurement of Endoxifen levels in patient plasma or serum is crucial for optimizing dosage and predicting clinical outcomes.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-3,3,4,4,4-d5)phenol | |
| Synonyms | N-Desmethyl-4-hydroxy Tamoxifen-D5 | |
| Molecular Formula | C₂₅H₂₂D₅NO₂ | |
| Molecular Weight | 378.5 g/mol | |
| CAS Number | 1584173-54-5 |
Primary Use in Research: Internal Standard for LC-MS/MS
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Endoxifen and other Tamoxifen metabolites in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
Quantitative Data for LC-MS/MS Analysis
The following tables summarize key parameters for the quantitative analysis of Endoxifen using this compound as an internal standard. These values are representative and may vary based on the specific instrumentation and analytical method.
Table 3.1.1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Endoxifen | 374.3 | 58.1 | |
| This compound (Internal Standard) | 379.3 | 58.1 | |
| 4-hydroxytamoxifen | 388.0 | 72.0 | |
| N-desmethyltamoxifen | 358.0 | 58.0 | |
| Tamoxifen | 372.0 | 72.0 |
Table 3.1.2: LC-MS/MS Method Validation Parameters for Endoxifen Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | |
| Within-run Precision (%CV) | < 12.0% | |
| Between-run Precision (%CV) | < 15% | |
| Accuracy (%Bias) | 89.5% to 105.3% | |
| Recovery | > 90% |
Experimental Protocol: Quantification of Endoxifen in Human Plasma
This section outlines a representative experimental protocol for the quantification of Endoxifen in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Materials and Reagents
-
Endoxifen and this compound analytical standards
-
Human plasma (drug-free for calibration standards and quality controls)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration to initial conditions.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 3.1.1.
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Endoxifen) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Endoxifen in unknown samples is then determined from this curve.
Signaling Pathways of Endoxifen
Endoxifen exerts its biological effects through multiple mechanisms, primarily by modulating the estrogen receptor signaling pathway and, at higher concentrations, by inhibiting Protein Kinase C.
Estrogen Receptor (ER) Dependent Pathway
As a Selective Estrogen Receptor Modulator (SERM), Endoxifen competes with estrogen for binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor that promotes the recruitment of corepressors instead of coactivators. Consequently, the transcription of estrogen-responsive genes, which are often involved in cell proliferation, is inhibited.
Protein Kinase C (PKC) Inhibition Pathway
At higher, clinically achievable concentrations, Endoxifen has been shown to be a potent inhibitor of Protein Kinase C (PKC), particularly the PKCβ1 isoform. Inhibition of PKCβ1 by Endoxifen can lead to the downregulation of the PI3K/AKT signaling pathway, which is a key driver of cell survival and proliferation. This action contributes to Endoxifen's anti-cancer effects, potentially in an ER-independent manner, and is also being explored for the treatment of bipolar disorder.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, clinical chemistry, and drug development. Its primary utility as a stable isotope-labeled internal standard enables the accurate and precise quantification of Endoxifen, a clinically significant metabolite of Tamoxifen. A thorough understanding of its application in LC-MS/MS methodologies, as well as the biological pathways modulated by its non-labeled analog, is essential for its effective use in both preclinical and clinical research settings. The data and protocols presented in this guide serve as a comprehensive resource for the scientific community engaged in such work.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Endoxifen-d5: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Endoxifen-d5, a stable isotope-labeled derivative of endoxifen (B1662132), and its critical role as an internal standard in bioanalytical applications. Endoxifen, a potent active metabolite of tamoxifen (B1202), is a key focus in breast cancer research and therapy.[1][2] Accurate quantification of endoxifen in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its clinical efficacy.[3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the necessary precision and accuracy in mass spectrometry-based assays.[5]
The Role and Properties of this compound
This compound is a deuterated form of endoxifen, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher molecular weight (378.52 g/mol ) compared to the unlabeled endoxifen (373.496 g·mol−1), while maintaining nearly identical chemical and physical properties. This key characteristic allows it to be distinguished from the endogenous analyte by a mass spectrometer, yet it behaves similarly during sample preparation and chromatographic separation.
As an internal standard, this compound is added to biological samples at a known concentration before any processing steps. It compensates for variations in sample extraction, handling, and instrument response, thereby ensuring the reliability of the quantitative data.
Bioanalytical Applications and Methodologies
This compound is predominantly utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endoxifen and its isomers (Z- and E-endoxifen) in various biological matrices, including plasma, serum, and dried blood spots. These methods are crucial for therapeutic drug monitoring in patients undergoing tamoxifen treatment, as endoxifen levels are correlated with clinical outcomes.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods employing this compound as an internal standard.
Table 1: Mass Spectrometric Parameters for Endoxifen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Endoxifen | 374.3 | 58.1 |
| This compound | 379.3 | 58.1 |
Source:
Table 2: Calibration Ranges for Endoxifen Quantification in Human Plasma/Serum
| Analyte | Matrix | Calibration Range (ng/mL) |
| E-Endoxifen | Plasma | 0.5–500 |
| Z-Endoxifen | Plasma | 0.5–500 |
| Endoxifen | Serum | 1.00–25.0 |
Source:
Table 3: Precision and Accuracy Data for Endoxifen Quantification
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LC-MS/MS in Plasma | Within acceptable range of 85% and 115% | Within acceptable range of 85% and 115% | Within acceptable range of 85% and 115% |
| LC-MS/MS in Serum | ≤3.9% | Not specified | ±7.7% |
Source:
Experimental Protocols
Detailed methodologies are essential for replicating and validating bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of endoxifen in human plasma using this compound.
Preparation of Stock and Working Solutions
-
Endoxifen Stock Solution: Prepare a primary stock solution of Z-endoxifen at a concentration of 1 mg/mL in ethanol (B145695).
-
This compound Internal Standard Stock Solution: Prepare a primary stock solution of (E/Z)-d5-ENDX at a concentration of 2 mg/mL in ethanol.
-
Working Standards: Prepare working standards by diluting the stock solutions with ethanol to the desired concentrations. All solutions should be stored in amber silanized glass vials at -20°C.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and vortex-mix.
-
To a 50 µL aliquot of the plasma sample, add 150 µL of the internal standard working solution (containing this compound) in methanol (B129727). This step induces protein precipitation.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples for 10 minutes at 23,100g to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase column, such as a Poroshell 120 EC-C18, is commonly used for the separation of endoxifen and its isomers.
-
Mobile Phase: A gradient elution using two solvents is typical. For example:
-
Solvent A: HPLC grade water with 0.1% formic acid.
-
Solvent B: HPLC grade methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might involve starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B over several minutes to elute the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for endoxifen and this compound, ensuring high selectivity and sensitivity.
Visualizations
Endoxifen Signaling Pathway
Endoxifen's primary mechanism of action in breast cancer is as a selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor (ER), primarily ERα, thereby blocking the proliferative effects of estrogen. Additionally, endoxifen has been shown to inhibit protein kinase C (PKC).
Caption: Simplified signaling pathway of Endoxifen in a cancer cell.
Experimental Workflow for Endoxifen Quantification
The following diagram illustrates the typical workflow for quantifying endoxifen in a biological sample using this compound as an internal standard.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
Endoxifen-d5: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Endoxifen-d5, a stable isotope-labeled derivative of endoxifen, and its critical role as an internal standard in bioanalytical applications. Endoxifen, a potent active metabolite of tamoxifen, is a key focus in breast cancer research and therapy.[1][2] Accurate quantification of endoxifen in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its clinical efficacy.[3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the necessary precision and accuracy in mass spectrometry-based assays.[5]
The Role and Properties of this compound
This compound is a deuterated form of endoxifen, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher molecular weight (378.52 g/mol ) compared to the unlabeled endoxifen (373.496 g·mol−1), while maintaining nearly identical chemical and physical properties. This key characteristic allows it to be distinguished from the endogenous analyte by a mass spectrometer, yet it behaves similarly during sample preparation and chromatographic separation.
As an internal standard, this compound is added to biological samples at a known concentration before any processing steps. It compensates for variations in sample extraction, handling, and instrument response, thereby ensuring the reliability of the quantitative data.
Bioanalytical Applications and Methodologies
This compound is predominantly utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endoxifen and its isomers (Z- and E-endoxifen) in various biological matrices, including plasma, serum, and dried blood spots. These methods are crucial for therapeutic drug monitoring in patients undergoing tamoxifen treatment, as endoxifen levels are correlated with clinical outcomes.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods employing this compound as an internal standard.
Table 1: Mass Spectrometric Parameters for Endoxifen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Endoxifen | 374.3 | 58.1 |
| This compound | 379.3 | 58.1 |
Source:
Table 2: Calibration Ranges for Endoxifen Quantification in Human Plasma/Serum
| Analyte | Matrix | Calibration Range (ng/mL) |
| E-Endoxifen | Plasma | 0.5–500 |
| Z-Endoxifen | Plasma | 0.5–500 |
| Endoxifen | Serum | 1.00–25.0 |
Source:
Table 3: Precision and Accuracy Data for Endoxifen Quantification
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LC-MS/MS in Plasma | Within acceptable range of 85% and 115% | Within acceptable range of 85% and 115% | Within acceptable range of 85% and 115% |
| LC-MS/MS in Serum | ≤3.9% | Not specified | ±7.7% |
Source:
Experimental Protocols
Detailed methodologies are essential for replicating and validating bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of endoxifen in human plasma using this compound.
Preparation of Stock and Working Solutions
-
Endoxifen Stock Solution: Prepare a primary stock solution of Z-endoxifen at a concentration of 1 mg/mL in ethanol.
-
This compound Internal Standard Stock Solution: Prepare a primary stock solution of (E/Z)-d5-ENDX at a concentration of 2 mg/mL in ethanol.
-
Working Standards: Prepare working standards by diluting the stock solutions with ethanol to the desired concentrations. All solutions should be stored in amber silanized glass vials at -20°C.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and vortex-mix.
-
To a 50 µL aliquot of the plasma sample, add 150 µL of the internal standard working solution (containing this compound) in methanol. This step induces protein precipitation.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples for 10 minutes at 23,100g to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase column, such as a Poroshell 120 EC-C18, is commonly used for the separation of endoxifen and its isomers.
-
Mobile Phase: A gradient elution using two solvents is typical. For example:
-
Solvent A: HPLC grade water with 0.1% formic acid.
-
Solvent B: HPLC grade methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might involve starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B over several minutes to elute the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for endoxifen and this compound, ensuring high selectivity and sensitivity.
Visualizations
Endoxifen Signaling Pathway
Endoxifen's primary mechanism of action in breast cancer is as a selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor (ER), primarily ERα, thereby blocking the proliferative effects of estrogen. Additionally, endoxifen has been shown to inhibit protein kinase C (PKC).
Caption: Simplified signaling pathway of Endoxifen in a cancer cell.
Experimental Workflow for Endoxifen Quantification
The following diagram illustrates the typical workflow for quantifying endoxifen in a biological sample using this compound as an internal standard.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
Endoxifen-d5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and analytical applications of the deuterated internal standard, Endoxifen-d5.
Introduction
Endoxifen (B1662132), a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a molecule of significant interest in breast cancer research and therapy. Its deuterated analogue, this compound, serves as an indispensable tool for the accurate quantification of endoxifen in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, with a focus on its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Detailed experimental protocols and an exploration of the relevant biological pathways of its non-deuterated counterpart are also presented to provide a complete resource for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a stable isotope-labeled version of endoxifen, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than endoxifen, allowing for its differentiation in mass spectrometric analysis, while maintaining identical chemical and physical properties in chromatographic separations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-d5)phenol | |
| Synonyms | 4-hydroxy-N-desmethyl-d5-tamoxifen | |
| Molecular Formula | C₂₅H₂₂D₅NO₂ | |
| Molecular Weight | 378.52 g/mol | |
| CAS Number | 1185244-45-4 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Storage | Store at -20°C for long-term stability. | |
| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions. |
Table 2: Solubility of Endoxifen (as a proxy for this compound)
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol (B129727) | Soluble |
| Ethanol | Soluble |
| Water | Sparingly soluble |
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly LC-MS/MS, for the determination of endoxifen concentrations in various biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical results.
Experimental Protocol: Quantification of Endoxifen in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of endoxifen. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Endoxifen and this compound reference standards
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of endoxifen and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the endoxifen stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration in the protein precipitation solvent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the protein precipitation solvent containing the this compound internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate endoxifen from other matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endoxifen: Precursor ion (Q1) m/z 374.2 -> Product ion (Q3) m/z 58.1
-
This compound: Precursor ion (Q1) m/z 379.2 -> Product ion (Q3) m/z 63.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Data Analysis:
-
Quantify the peak area ratios of endoxifen to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: A typical workflow for the quantification of Endoxifen in plasma.
Biological Signaling Pathways of Endoxifen
As this compound is biologically equivalent to endoxifen, understanding the signaling pathways of endoxifen is crucial for interpreting data from studies where it is quantified. Endoxifen exerts its biological effects primarily through two main mechanisms: modulation of the estrogen receptor and inhibition of protein kinase C.
Estrogen Receptor (ER) Signaling Pathway
Endoxifen is a potent selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue. This binding prevents the natural ligand, estradiol, from binding and activating the receptor, thereby inhibiting estrogen-dependent gene transcription and cell proliferation in ER-positive breast cancer cells.
Caption: Endoxifen's antagonistic action on the Estrogen Receptor pathway.
Protein Kinase C (PKC) Signaling Pathway
Recent studies have revealed that endoxifen is also a potent inhibitor of protein kinase C (PKC), particularly the PKCβ1 isoform. PKC is a family of enzymes involved in various cellular signaling pathways, including cell growth, differentiation, and apoptosis. By inhibiting PKCβ1, endoxifen can downregulate the phosphorylation of downstream targets like AKT, a key protein in cell survival pathways. This inhibition of the PKC/AKT pathway can lead to decreased cell proliferation and increased apoptosis, providing a secondary, ER-independent mechanism for its anti-cancer effects.
Endoxifen-d5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and analytical applications of the deuterated internal standard, Endoxifen-d5.
Introduction
Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a molecule of significant interest in breast cancer research and therapy. Its deuterated analogue, this compound, serves as an indispensable tool for the accurate quantification of endoxifen in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, with a focus on its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Detailed experimental protocols and an exploration of the relevant biological pathways of its non-deuterated counterpart are also presented to provide a complete resource for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a stable isotope-labeled version of endoxifen, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than endoxifen, allowing for its differentiation in mass spectrometric analysis, while maintaining identical chemical and physical properties in chromatographic separations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-d5)phenol | |
| Synonyms | 4-hydroxy-N-desmethyl-d5-tamoxifen | |
| Molecular Formula | C₂₅H₂₂D₅NO₂ | |
| Molecular Weight | 378.52 g/mol | |
| CAS Number | 1185244-45-4 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Storage | Store at -20°C for long-term stability. | |
| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions. |
Table 2: Solubility of Endoxifen (as a proxy for this compound)
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Sparingly soluble |
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly LC-MS/MS, for the determination of endoxifen concentrations in various biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical results.
Experimental Protocol: Quantification of Endoxifen in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of endoxifen. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Endoxifen and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of endoxifen and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the endoxifen stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration in the protein precipitation solvent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the protein precipitation solvent containing the this compound internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate endoxifen from other matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endoxifen: Precursor ion (Q1) m/z 374.2 -> Product ion (Q3) m/z 58.1
-
This compound: Precursor ion (Q1) m/z 379.2 -> Product ion (Q3) m/z 63.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Data Analysis:
-
Quantify the peak area ratios of endoxifen to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: A typical workflow for the quantification of Endoxifen in plasma.
Biological Signaling Pathways of Endoxifen
As this compound is biologically equivalent to endoxifen, understanding the signaling pathways of endoxifen is crucial for interpreting data from studies where it is quantified. Endoxifen exerts its biological effects primarily through two main mechanisms: modulation of the estrogen receptor and inhibition of protein kinase C.
Estrogen Receptor (ER) Signaling Pathway
Endoxifen is a potent selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue. This binding prevents the natural ligand, estradiol, from binding and activating the receptor, thereby inhibiting estrogen-dependent gene transcription and cell proliferation in ER-positive breast cancer cells.
Caption: Endoxifen's antagonistic action on the Estrogen Receptor pathway.
Protein Kinase C (PKC) Signaling Pathway
Recent studies have revealed that endoxifen is also a potent inhibitor of protein kinase C (PKC), particularly the PKCβ1 isoform. PKC is a family of enzymes involved in various cellular signaling pathways, including cell growth, differentiation, and apoptosis. By inhibiting PKCβ1, endoxifen can downregulate the phosphorylation of downstream targets like AKT, a key protein in cell survival pathways. This inhibition of the PKC/AKT pathway can lead to decreased cell proliferation and increased apoptosis, providing a secondary, ER-independent mechanism for its anti-cancer effects.
A Technical Guide to the Synthesis and Purity of Endoxifen-d5 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen (B1662132), a key active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) and protein kinase C (PKC) inhibitor. Its deuterated isotopologue, Endoxifen-d5, serves as an indispensable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This technical guide provides an in-depth overview of the synthesis and purity assessment of this compound for laboratory use. Detailed experimental methodologies for a proposed synthesis route and purity analysis are presented, along with a summary of relevant quantitative data. Furthermore, the core signaling pathways of Endoxifen are illustrated to provide a comprehensive understanding of its mechanism of action.
Introduction
Endoxifen, or 4-hydroxy-N-desmethyltamoxifen, is a critical active metabolite of the widely prescribed breast cancer drug, tamoxifen.[1] It exhibits a significantly higher binding affinity for the estrogen receptor (ER) and greater anti-estrogenic potency compared to tamoxifen itself.[2] In laboratory and clinical research, the accurate quantification of endoxifen levels is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its pharmacological effects.
This compound, a stable isotope-labeled version of endoxifen, is the preferred internal standard for mass spectrometry-based quantification. The five deuterium (B1214612) atoms on the ethyl group provide a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.[3] This ensures accurate and reliable quantification by correcting for variations in sample preparation and instrument response. This guide outlines a proposed synthetic route for this compound and details the analytical methods for verifying its purity.
Synthesis of (Z)-Endoxifen-d5
While specific, detailed synthetic procedures for this compound are not widely published, a robust stereoselective synthesis for (Z)-Endoxifen can be adapted by utilizing a deuterated starting material.[4][5] The key step in this synthesis is a McMurry coupling reaction to form the characteristic tetrasubstituted alkene core of the molecule. The proposed synthesis commences with a deuterated propiophenone.
Proposed Synthetic Scheme
A plausible synthetic route to (Z)-Endoxifen-d5 is outlined below. The deuteration is introduced via the use of propiophenone-d5.
Experimental Protocol: Proposed Synthesis of (Z)-Endoxifen-d5
This protocol is adapted from established methods for the synthesis of (Z)-Endoxifen.
Step 1: McMurry Coupling Reaction
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend zinc dust in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C and slowly add titanium tetrachloride (TiCl4) dropwise.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours to generate the low-valent titanium reagent.
-
Cool the reaction mixture to room temperature and add a solution of propiophenone-d5 and 4-(2-(methylamino)ethoxy)benzophenone in anhydrous THF.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (E/Z)-Endoxifen-d5 mixture.
Step 2: Isomer Separation and Purification
-
Dissolve the crude product in a suitable solvent system for high-performance liquid chromatography (HPLC).
-
Perform semi-preparative reverse-phase HPLC to separate the (Z) and (E) isomers.
-
Collect the fraction corresponding to the (Z)-isomer.
-
Evaporate the solvent under reduced pressure to obtain pure (Z)-Endoxifen-d5.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and isotopic purity.
Purity Assessment of this compound
The purity of this compound is critical for its use as an internal standard. Both chemical and isotopic purity must be rigorously assessed. The primary impurity is often the undesired (E)-isomer.
Quantitative Data on Purity
The following table summarizes typical purity specifications for Endoxifen and its deuterated analog based on commercially available standards and literature reports.
| Parameter | Specification | Method of Analysis | Reference(s) |
| Chemical Purity (Z-isomer) | >97% | HPLC-UV | |
| Isomeric Purity (Z/E ratio) | >99:1 | HPLC-UV, NMR | |
| Isotopic Purity (d5) | >98% | LC-MS/MS | (typical for commercial standards) |
| Mass Accuracy | < 5 ppm | HRMS |
Experimental Protocol: Purity Analysis by LC-MS/MS
This protocol provides a general method for the determination of chemical and isotopic purity of this compound.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a range of concentrations for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Endoxifen from its isomers and other potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: e.g., m/z 379.2 → 58.1
-
Endoxifen (unlabeled): e.g., m/z 374.2 → 58.1
-
(E)-Endoxifen-d5: Monitor the same transition as the (Z)-isomer, separated chromatographically.
-
3. Data Analysis:
-
Chemical Purity: Integrate the peak area of (Z)-Endoxifen-d5 and any impurity peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Isomeric Purity: Calculate the ratio of the peak area of the (Z)-isomer to that of the (E)-isomer.
-
Isotopic Purity: Analyze the mass spectrum of the this compound peak to determine the relative abundance of the d5 species compared to d0 to d4 species.
Signaling Pathways of Endoxifen
Endoxifen exerts its biological effects primarily through two distinct mechanisms: modulation of the estrogen receptor and inhibition of protein kinase C.
Estrogen Receptor (ER) Signaling Pathway
Endoxifen is a potent antagonist of the estrogen receptor alpha (ERα). In hormone-responsive breast cancer cells, estradiol (B170435) (E2) binds to ERα, leading to a conformational change, dimerization, and translocation to the nucleus. The E2-ERα complex then binds to estrogen response elements (EREs) on DNA and recruits coactivators, leading to the transcription of genes that promote cell proliferation. Endoxifen competitively binds to ERα, inducing a different conformational change that promotes the binding of corepressors instead of coactivators, thereby inhibiting gene transcription and cell growth.
Protein Kinase C (PKC) Inhibition Pathway
Independently of its effects on the ER, Endoxifen is also a potent inhibitor of Protein Kinase C (PKC), particularly the PKCβ1 isoform. The PKC signaling pathway is involved in various cellular processes, including proliferation and survival. By inhibiting PKCβ1, Endoxifen can modulate downstream signaling cascades, such as the AKT and NF-κB pathways, leading to the induction of apoptosis and inhibition of cell growth. This ER-independent mechanism may contribute to its efficacy in endocrine-resistant breast cancers.
Conclusion
The synthesis and rigorous purity assessment of this compound are fundamental to its reliable use as an internal standard in preclinical and clinical research. This guide has provided a comprehensive overview of a proposed synthetic route, detailed experimental protocols for its preparation and purity analysis, and a summary of key quantitative data. The visualization of Endoxifen's dual signaling pathways—estrogen receptor modulation and protein kinase C inhibition—further elucidates its complex mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of drug development and cancer research, facilitating the accurate and effective use of this compound in their laboratory investigations.
References
- 1. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purity of Endoxifen-d5 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen, a key active metabolite of tamoxifen, is a potent selective estrogen receptor modulator (SERM) and protein kinase C (PKC) inhibitor. Its deuterated isotopologue, Endoxifen-d5, serves as an indispensable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This technical guide provides an in-depth overview of the synthesis and purity assessment of this compound for laboratory use. Detailed experimental methodologies for a proposed synthesis route and purity analysis are presented, along with a summary of relevant quantitative data. Furthermore, the core signaling pathways of Endoxifen are illustrated to provide a comprehensive understanding of its mechanism of action.
Introduction
Endoxifen, or 4-hydroxy-N-desmethyltamoxifen, is a critical active metabolite of the widely prescribed breast cancer drug, tamoxifen.[1] It exhibits a significantly higher binding affinity for the estrogen receptor (ER) and greater anti-estrogenic potency compared to tamoxifen itself.[2] In laboratory and clinical research, the accurate quantification of endoxifen levels is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its pharmacological effects.
This compound, a stable isotope-labeled version of endoxifen, is the preferred internal standard for mass spectrometry-based quantification. The five deuterium atoms on the ethyl group provide a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.[3] This ensures accurate and reliable quantification by correcting for variations in sample preparation and instrument response. This guide outlines a proposed synthetic route for this compound and details the analytical methods for verifying its purity.
Synthesis of (Z)-Endoxifen-d5
While specific, detailed synthetic procedures for this compound are not widely published, a robust stereoselective synthesis for (Z)-Endoxifen can be adapted by utilizing a deuterated starting material.[4][5] The key step in this synthesis is a McMurry coupling reaction to form the characteristic tetrasubstituted alkene core of the molecule. The proposed synthesis commences with a deuterated propiophenone.
Proposed Synthetic Scheme
A plausible synthetic route to (Z)-Endoxifen-d5 is outlined below. The deuteration is introduced via the use of propiophenone-d5.
Experimental Protocol: Proposed Synthesis of (Z)-Endoxifen-d5
This protocol is adapted from established methods for the synthesis of (Z)-Endoxifen.
Step 1: McMurry Coupling Reaction
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend zinc dust in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and slowly add titanium tetrachloride (TiCl4) dropwise.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours to generate the low-valent titanium reagent.
-
Cool the reaction mixture to room temperature and add a solution of propiophenone-d5 and 4-(2-(methylamino)ethoxy)benzophenone in anhydrous THF.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (E/Z)-Endoxifen-d5 mixture.
Step 2: Isomer Separation and Purification
-
Dissolve the crude product in a suitable solvent system for high-performance liquid chromatography (HPLC).
-
Perform semi-preparative reverse-phase HPLC to separate the (Z) and (E) isomers.
-
Collect the fraction corresponding to the (Z)-isomer.
-
Evaporate the solvent under reduced pressure to obtain pure (Z)-Endoxifen-d5.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and isotopic purity.
Purity Assessment of this compound
The purity of this compound is critical for its use as an internal standard. Both chemical and isotopic purity must be rigorously assessed. The primary impurity is often the undesired (E)-isomer.
Quantitative Data on Purity
The following table summarizes typical purity specifications for Endoxifen and its deuterated analog based on commercially available standards and literature reports.
| Parameter | Specification | Method of Analysis | Reference(s) |
| Chemical Purity (Z-isomer) | >97% | HPLC-UV | |
| Isomeric Purity (Z/E ratio) | >99:1 | HPLC-UV, NMR | |
| Isotopic Purity (d5) | >98% | LC-MS/MS | (typical for commercial standards) |
| Mass Accuracy | < 5 ppm | HRMS |
Experimental Protocol: Purity Analysis by LC-MS/MS
This protocol provides a general method for the determination of chemical and isotopic purity of this compound.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a range of concentrations for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Endoxifen from its isomers and other potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: e.g., m/z 379.2 → 58.1
-
Endoxifen (unlabeled): e.g., m/z 374.2 → 58.1
-
(E)-Endoxifen-d5: Monitor the same transition as the (Z)-isomer, separated chromatographically.
-
3. Data Analysis:
-
Chemical Purity: Integrate the peak area of (Z)-Endoxifen-d5 and any impurity peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Isomeric Purity: Calculate the ratio of the peak area of the (Z)-isomer to that of the (E)-isomer.
-
Isotopic Purity: Analyze the mass spectrum of the this compound peak to determine the relative abundance of the d5 species compared to d0 to d4 species.
Signaling Pathways of Endoxifen
Endoxifen exerts its biological effects primarily through two distinct mechanisms: modulation of the estrogen receptor and inhibition of protein kinase C.
Estrogen Receptor (ER) Signaling Pathway
Endoxifen is a potent antagonist of the estrogen receptor alpha (ERα). In hormone-responsive breast cancer cells, estradiol (E2) binds to ERα, leading to a conformational change, dimerization, and translocation to the nucleus. The E2-ERα complex then binds to estrogen response elements (EREs) on DNA and recruits coactivators, leading to the transcription of genes that promote cell proliferation. Endoxifen competitively binds to ERα, inducing a different conformational change that promotes the binding of corepressors instead of coactivators, thereby inhibiting gene transcription and cell growth.
Protein Kinase C (PKC) Inhibition Pathway
Independently of its effects on the ER, Endoxifen is also a potent inhibitor of Protein Kinase C (PKC), particularly the PKCβ1 isoform. The PKC signaling pathway is involved in various cellular processes, including proliferation and survival. By inhibiting PKCβ1, Endoxifen can modulate downstream signaling cascades, such as the AKT and NF-κB pathways, leading to the induction of apoptosis and inhibition of cell growth. This ER-independent mechanism may contribute to its efficacy in endocrine-resistant breast cancers.
Conclusion
The synthesis and rigorous purity assessment of this compound are fundamental to its reliable use as an internal standard in preclinical and clinical research. This guide has provided a comprehensive overview of a proposed synthetic route, detailed experimental protocols for its preparation and purity analysis, and a summary of key quantitative data. The visualization of Endoxifen's dual signaling pathways—estrogen receptor modulation and protein kinase C inhibition—further elucidates its complex mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of drug development and cancer research, facilitating the accurate and effective use of this compound in their laboratory investigations.
References
- 1. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Critical Role of Endoxifen-d5 in Advancing Tamoxifen Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Endoxifen-d5 in the study of tamoxifen (B1202) metabolism. As an isotopically labeled internal standard, this compound is indispensable for the accurate quantification of endoxifen (B1662132), the key active metabolite of tamoxifen. This precision is paramount for researchers and clinicians seeking to understand the intricate metabolic pathways of tamoxifen, optimize patient therapy, and develop new drug candidates. This document details the metabolic landscape of tamoxifen, outlines experimental protocols for metabolite quantification, presents quantitative data from pivotal studies, and visualizes the complex biological processes involved.
The Metabolic Journey of Tamoxifen: A Complex Pathway to Efficacy
Tamoxifen, a widely prescribed selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects.[1][2] The biotransformation of tamoxifen is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites with varying degrees of antiestrogenic activity.[1][2]
The two primary metabolic pathways are N-demethylation and 4-hydroxylation.[1] N-demethylation, predominantly catalyzed by CYP3A4 and CYP3A5, converts tamoxifen to N-desmethyltamoxifen, accounting for approximately 92% of its metabolism. The 4-hydroxylation pathway, primarily mediated by the highly polymorphic CYP2D6 enzyme, produces 4-hydroxytamoxifen (B85900). While 4-hydroxytamoxifen is a potent antiestrogen, this pathway constitutes only about 7% of tamoxifen metabolism.
The most clinically significant active metabolite is endoxifen (4-hydroxy-N-desmethyltamoxifen). Endoxifen is formed through two main routes: the hydroxylation of N-desmethyltamoxifen by CYP2D6 and the N-demethylation of 4-hydroxytamoxifen by CYP3A4. Endoxifen exhibits a binding affinity for the estrogen receptor that is 30- to 100-fold greater than that of tamoxifen itself and is considered a major contributor to the efficacy of tamoxifen therapy. Given the significant inter-individual variability in CYP2D6 activity due to genetic polymorphisms, plasma concentrations of endoxifen can vary substantially among patients receiving the same dose of tamoxifen, impacting therapeutic outcomes. This variability underscores the critical need for accurate endoxifen quantification in clinical and research settings.
Figure 1: Simplified metabolic pathway of tamoxifen to its active metabolite, endoxifen.
The Cornerstone of Accurate Quantification: this compound as an Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. An ideal IS is a stable, isotopically labeled analog of the analyte of interest. This compound, a deuterium-labeled version of endoxifen, serves this purpose perfectly in tamoxifen metabolism studies.
The five deuterium (B1214612) atoms in this compound give it a molecular weight that is 5 Daltons higher than that of endogenous endoxifen. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical chemical and physical properties ensure they behave similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency enable the ratio of the analyte peak area to the IS peak area to be used for accurate and precise quantification, mitigating the impact of matrix effects and other sources of analytical variability. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS assays.
Experimental Protocols for the Quantification of Tamoxifen and its Metabolites
The accurate measurement of tamoxifen and its metabolites from biological matrices, such as plasma or serum, is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has emerged as the preferred analytical technique due to its high selectivity, sensitivity, and specificity. Below are detailed methodologies adapted from published literature.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of tamoxifen and its metabolites from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add an internal standard working solution containing this compound and other relevant deuterated standards (e.g., Tamoxifen-d5).
-
Add a protein precipitating agent, such as acetonitrile (B52724) containing 0.1% formic acid, to the plasma sample.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following provides a representative LC-MS/MS method for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Analytical Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.6 mm) is often used.
-
Mobile Phase: A gradient elution with a binary mobile phase system is typically employed.
-
Mobile Phase A: Water with a modifier like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with a modifier like 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is in the range of 0.4-0.8 mL/min.
-
Injection Volume: A small volume, typically 5 µL, of the extracted sample is injected.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
Figure 2: A generalized experimental workflow for the quantification of tamoxifen metabolites.
Quantitative Data Summary
The use of this compound has enabled the generation of high-quality quantitative data in numerous studies. The following tables summarize typical analytical performance characteristics and observed plasma concentrations of tamoxifen and its key metabolites.
Table 1: Analytical Method Performance
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LOQ) (ng/mL) |
| Tamoxifen | 1 - 500 | 0.5 |
| N-desmethyltamoxifen | 1 - 500 | 0.5 |
| 4-hydroxytamoxifen | 0.1 - 50 | 0.1 |
| Endoxifen | 0.2 - 100 | 0.2 |
| Data compiled from a representative UPLC-MS/MS method. |
Table 2: Steady-State Plasma Concentrations in Patients on Tamoxifen Therapy
| Metabolite | Mean Concentration (ng/mL) (± SD) |
| Tamoxifen | 105 (± 44) |
| N-desmethyltamoxifen | 181 (± 69) |
| 4-hydroxytamoxifen | 1.9 (± 1.0) |
| Endoxifen | 12.6 (± 7.5) |
| Data from a study evaluating LC-MS/MS for metabolite quantification. |
Table 3: Impact of CYP2D6 Genotype on Endoxifen Concentrations
| CYP2D6 Metabolizer Status | Mean Endoxifen Concentration (nM) |
| Poor Metabolizer (PM) | ~5 |
| Intermediate Metabolizer (IM) | ~15 |
| Extensive Metabolizer (EM) | ~30 |
| Ultra-rapid Metabolizer (UM) | ~40 |
| Approximate values based on multiple studies. Note: 1 ng/mL of endoxifen is approximately 2.68 nM. |
Clinical and Research Implications
The ability to accurately quantify endoxifen using this compound as an internal standard has significant implications for both clinical practice and drug development.
-
Therapeutic Drug Monitoring (TDM): Several studies suggest that a threshold endoxifen concentration (e.g., >16 nM) is associated with better clinical outcomes. TDM allows for the identification of patients with sub-therapeutic endoxifen levels, who may benefit from dose adjustments or a switch to alternative therapies.
-
Personalized Medicine: By correlating endoxifen concentrations with CYP2D6 genotype, clinicians can better predict a patient's metabolic capacity and tailor tamoxifen therapy accordingly.
-
Drug Development: In the development of new SERMs or drugs that may interact with tamoxifen, accurate pharmacokinetic profiling is essential. The use of this compound ensures the reliability of such studies.
-
Understanding Drug-Drug Interactions: Many commonly prescribed medications can inhibit or induce CYP2D6 activity, thereby altering endoxifen levels. Precise measurement of endoxifen is crucial for studying these interactions and providing appropriate guidance to patients.
Conclusion
This compound is a critical tool in the field of tamoxifen research and clinical management. Its role as a stable isotope-labeled internal standard has revolutionized the ability to accurately and precisely quantify endoxifen, the principal active metabolite of tamoxifen. This has led to a deeper understanding of tamoxifen's complex metabolism, the impact of pharmacogenetics on therapeutic response, and the importance of therapeutic drug monitoring. As the paradigm of cancer treatment continues to shift towards personalized medicine, the precise data generated through the use of this compound will remain fundamental to optimizing tamoxifen therapy and improving outcomes for patients with ER+ breast cancer.
References
The Critical Role of Endoxifen-d5 in Advancing Tamoxifen Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Endoxifen-d5 in the study of tamoxifen metabolism. As an isotopically labeled internal standard, this compound is indispensable for the accurate quantification of endoxifen, the key active metabolite of tamoxifen. This precision is paramount for researchers and clinicians seeking to understand the intricate metabolic pathways of tamoxifen, optimize patient therapy, and develop new drug candidates. This document details the metabolic landscape of tamoxifen, outlines experimental protocols for metabolite quantification, presents quantitative data from pivotal studies, and visualizes the complex biological processes involved.
The Metabolic Journey of Tamoxifen: A Complex Pathway to Efficacy
Tamoxifen, a widely prescribed selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects.[1][2] The biotransformation of tamoxifen is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites with varying degrees of antiestrogenic activity.[1][2]
The two primary metabolic pathways are N-demethylation and 4-hydroxylation.[1] N-demethylation, predominantly catalyzed by CYP3A4 and CYP3A5, converts tamoxifen to N-desmethyltamoxifen, accounting for approximately 92% of its metabolism. The 4-hydroxylation pathway, primarily mediated by the highly polymorphic CYP2D6 enzyme, produces 4-hydroxytamoxifen. While 4-hydroxytamoxifen is a potent antiestrogen, this pathway constitutes only about 7% of tamoxifen metabolism.
The most clinically significant active metabolite is endoxifen (4-hydroxy-N-desmethyltamoxifen). Endoxifen is formed through two main routes: the hydroxylation of N-desmethyltamoxifen by CYP2D6 and the N-demethylation of 4-hydroxytamoxifen by CYP3A4. Endoxifen exhibits a binding affinity for the estrogen receptor that is 30- to 100-fold greater than that of tamoxifen itself and is considered a major contributor to the efficacy of tamoxifen therapy. Given the significant inter-individual variability in CYP2D6 activity due to genetic polymorphisms, plasma concentrations of endoxifen can vary substantially among patients receiving the same dose of tamoxifen, impacting therapeutic outcomes. This variability underscores the critical need for accurate endoxifen quantification in clinical and research settings.
Figure 1: Simplified metabolic pathway of tamoxifen to its active metabolite, endoxifen.
The Cornerstone of Accurate Quantification: this compound as an Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. An ideal IS is a stable, isotopically labeled analog of the analyte of interest. This compound, a deuterium-labeled version of endoxifen, serves this purpose perfectly in tamoxifen metabolism studies.
The five deuterium atoms in this compound give it a molecular weight that is 5 Daltons higher than that of endogenous endoxifen. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical chemical and physical properties ensure they behave similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency enable the ratio of the analyte peak area to the IS peak area to be used for accurate and precise quantification, mitigating the impact of matrix effects and other sources of analytical variability. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS assays.
Experimental Protocols for the Quantification of Tamoxifen and its Metabolites
The accurate measurement of tamoxifen and its metabolites from biological matrices, such as plasma or serum, is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS has emerged as the preferred analytical technique due to its high selectivity, sensitivity, and specificity. Below are detailed methodologies adapted from published literature.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of tamoxifen and its metabolites from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add an internal standard working solution containing this compound and other relevant deuterated standards (e.g., Tamoxifen-d5).
-
Add a protein precipitating agent, such as acetonitrile containing 0.1% formic acid, to the plasma sample.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following provides a representative LC-MS/MS method for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Analytical Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.6 mm) is often used.
-
Mobile Phase: A gradient elution with a binary mobile phase system is typically employed.
-
Mobile Phase A: Water with a modifier like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with a modifier like 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is in the range of 0.4-0.8 mL/min.
-
Injection Volume: A small volume, typically 5 µL, of the extracted sample is injected.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
Figure 2: A generalized experimental workflow for the quantification of tamoxifen metabolites.
Quantitative Data Summary
The use of this compound has enabled the generation of high-quality quantitative data in numerous studies. The following tables summarize typical analytical performance characteristics and observed plasma concentrations of tamoxifen and its key metabolites.
Table 1: Analytical Method Performance
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LOQ) (ng/mL) |
| Tamoxifen | 1 - 500 | 0.5 |
| N-desmethyltamoxifen | 1 - 500 | 0.5 |
| 4-hydroxytamoxifen | 0.1 - 50 | 0.1 |
| Endoxifen | 0.2 - 100 | 0.2 |
| Data compiled from a representative UPLC-MS/MS method. |
Table 2: Steady-State Plasma Concentrations in Patients on Tamoxifen Therapy
| Metabolite | Mean Concentration (ng/mL) (± SD) |
| Tamoxifen | 105 (± 44) |
| N-desmethyltamoxifen | 181 (± 69) |
| 4-hydroxytamoxifen | 1.9 (± 1.0) |
| Endoxifen | 12.6 (± 7.5) |
| Data from a study evaluating LC-MS/MS for metabolite quantification. |
Table 3: Impact of CYP2D6 Genotype on Endoxifen Concentrations
| CYP2D6 Metabolizer Status | Mean Endoxifen Concentration (nM) |
| Poor Metabolizer (PM) | ~5 |
| Intermediate Metabolizer (IM) | ~15 |
| Extensive Metabolizer (EM) | ~30 |
| Ultra-rapid Metabolizer (UM) | ~40 |
| Approximate values based on multiple studies. Note: 1 ng/mL of endoxifen is approximately 2.68 nM. |
Clinical and Research Implications
The ability to accurately quantify endoxifen using this compound as an internal standard has significant implications for both clinical practice and drug development.
-
Therapeutic Drug Monitoring (TDM): Several studies suggest that a threshold endoxifen concentration (e.g., >16 nM) is associated with better clinical outcomes. TDM allows for the identification of patients with sub-therapeutic endoxifen levels, who may benefit from dose adjustments or a switch to alternative therapies.
-
Personalized Medicine: By correlating endoxifen concentrations with CYP2D6 genotype, clinicians can better predict a patient's metabolic capacity and tailor tamoxifen therapy accordingly.
-
Drug Development: In the development of new SERMs or drugs that may interact with tamoxifen, accurate pharmacokinetic profiling is essential. The use of this compound ensures the reliability of such studies.
-
Understanding Drug-Drug Interactions: Many commonly prescribed medications can inhibit or induce CYP2D6 activity, thereby altering endoxifen levels. Precise measurement of endoxifen is crucial for studying these interactions and providing appropriate guidance to patients.
Conclusion
This compound is a critical tool in the field of tamoxifen research and clinical management. Its role as a stable isotope-labeled internal standard has revolutionized the ability to accurately and precisely quantify endoxifen, the principal active metabolite of tamoxifen. This has led to a deeper understanding of tamoxifen's complex metabolism, the impact of pharmacogenetics on therapeutic response, and the importance of therapeutic drug monitoring. As the paradigm of cancer treatment continues to shift towards personalized medicine, the precise data generated through the use of this compound will remain fundamental to optimizing tamoxifen therapy and improving outcomes for patients with ER+ breast cancer.
References
The Significance of Deuterium Labeling in Endoxifen-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen (B1662132), the primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. The therapeutic efficacy of tamoxifen is intrinsically linked to its metabolic conversion to endoxifen, a process heavily reliant on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This dependency leads to significant inter-individual variability in endoxifen plasma concentrations, potentially compromising treatment outcomes. Deuterium-labeled endoxifen, specifically Endoxifen-d5, has emerged as a critical tool in addressing these challenges. This technical guide provides an in-depth exploration of the significance of deuterium (B1214612) labeling in this compound, covering its role as an internal standard in bioanalytical methods, the implications of the kinetic isotope effect on its metabolic profile, and its application in pharmacokinetic studies. Detailed experimental methodologies, quantitative data, and visual representations of relevant pathways and workflows are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Clinical Importance of Endoxifen
Tamoxifen is a prodrug that undergoes extensive metabolism to exert its antiestrogenic effects.[1][2] Its primary active metabolite, endoxifen, exhibits a 30- to 100-fold higher binding affinity for the estrogen receptor and greater potency in suppressing estrogen-dependent cell proliferation compared to tamoxifen itself.[3][4] The formation of endoxifen is predominantly catalyzed by the CYP2D6 enzyme, which is known for its genetic polymorphisms, leading to varied metabolic activities among individuals.[5] This variability can result in sub-therapeutic plasma concentrations of endoxifen in a significant portion of patients, potentially leading to poorer clinical outcomes. Consequently, accurate quantification of endoxifen levels is crucial for therapeutic drug monitoring and optimizing tamoxifen therapy.
The Role of this compound as an Internal Standard
The gold standard for the quantification of endoxifen in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of these assays hinge on the use of a suitable internal standard (IS). An ideal IS should mimic the analyte's physicochemical properties, extraction recovery, and ionization efficiency, but be clearly distinguishable by the mass spectrometer.
This compound, in which five hydrogen atoms are replaced with deuterium, serves as an excellent internal standard for endoxifen quantification. Its chemical structure and properties are nearly identical to unlabeled endoxifen, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the endogenous analyte.
Bioanalytical Method Validation
The use of this compound is integral to the validation of bioanalytical methods according to regulatory guidelines (e.g., FDA and EMA). Validation ensures the method is reliable for its intended purpose. Key validation parameters where this compound plays a crucial role include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the matrix.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of the measurements.
-
Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte.
-
Recovery: Measuring the efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data: LC-MS/MS Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of endoxifen using this compound as an internal standard. These values may vary depending on the specific instrument and analytical conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Endoxifen | 374.3 | 58.1 | 35 |
| This compound (IS) | 379.3 | 58.1 | 35 |
Table 1: Representative LC-MS/MS parameters for Endoxifen and this compound.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of the Precursor
A common precursor for endoxifen synthesis is 1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenyl-1-butanone.
Step 2: Deuteration of the Phenyl Ring
The phenyl ring can be deuterated using a deuterium source such as deuterium gas (D₂) with a suitable catalyst (e.g., Palladium on carbon) or through acid-catalyzed H-D exchange with a deuterated acid (e.g., D₂SO₄). For this proposed synthesis, we will consider the use of a deuterated Grignard reagent.
Step 3: Grignard Reaction with Deuterated Phenylmagnesium Bromide
The ketone precursor is reacted with phenyl-d5-magnesium bromide (prepared from bromobenzene-d5) to introduce the deuterated phenyl group.
Step 4: Dehydration and Isomer Separation
The resulting tertiary alcohol is then dehydrated under acidic conditions to form a mixture of (E)- and (Z)-isomers of this compound. The desired (Z)-isomer is then separated and purified using techniques such as semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Note: This is a proposed synthetic scheme and would require optimization and verification in a laboratory setting.
Bioanalytical Workflow for Endoxifen Quantification
The following outlines a typical experimental workflow for the quantification of endoxifen in human plasma using this compound as an internal standard.
Methodology:
-
Sample Collection: Collect blood samples from patients into heparinized tubes. Centrifuge to separate plasma.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724), to the plasma samples to remove proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant containing endoxifen and this compound to a new vial for analysis.
-
LC-MS/MS Analysis: Inject the supernatant onto an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate endoxifen from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for endoxifen and this compound (as listed in Table 1) using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Integrate the peak areas for both endoxifen and this compound. Calculate the peak area ratio of endoxifen to this compound. Determine the concentration of endoxifen in the samples by comparing their peak area ratios to a calibration curve constructed from samples with known concentrations of endoxifen.
The Kinetic Isotope Effect (KIE) and Its Implications
The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond are generally slower.
Impact on Metabolism
The metabolism of many drugs, including endoxifen, involves CYP450-mediated oxidation, which often entails the cleavage of C-H bonds. By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism can be slowed down. This can lead to:
-
Increased Half-life (t½): A slower metabolic rate can prolong the drug's presence in the body.
-
Increased Exposure (AUC): The overall exposure of the body to the drug can be enhanced.
-
Reduced Formation of Metabolites: Deuteration can decrease the formation of certain metabolites, which may be desirable if those metabolites are inactive or associated with toxicity.
-
Metabolic Switching: If a drug has multiple metabolic pathways, blocking one with deuterium may shunt metabolism towards other pathways.
While direct comparative pharmacokinetic data for Endoxifen versus this compound is limited, the principles of KIE suggest that this compound would exhibit a slower rate of metabolism compared to its non-deuterated counterpart, assuming the deuterated positions are involved in metabolic pathways.
Comparative Pharmacokinetic Parameters
The following table presents available pharmacokinetic data for endoxifen from a study in female mice and illustrates the expected, though not yet experimentally confirmed, impact of deuterium labeling on these parameters.
| Parameter | Endoxifen (Oral, 10 mg/kg) | This compound (Oral, 10 mg/kg) | Expected Impact of Deuteration |
| Cmax (ng/mL) | 33.8 ± 2.4 | Data not available | Potentially higher |
| Tmax (h) | 0.25 | Data not available | Potentially delayed |
| AUC (ng·h/mL) | 103 ± 97 | Data not available | Potentially higher |
| Half-life (t½) (h) | ~6.5 (IV) | Data not available | Potentially longer |
| Clearance (L/h/kg) | ~11.8 (IV) | Data not available | Potentially lower |
Table 2: Pharmacokinetic parameters of Endoxifen in mice and the hypothesized impact of deuterium labeling.
Signaling Pathways of Endoxifen
Endoxifen exerts its therapeutic effects through multiple signaling pathways, primarily as a selective estrogen receptor modulator (SERM) and as an inhibitor of Protein Kinase C (PKC).
Estrogen Receptor (ER) Signaling Pathway
Endoxifen competes with estrogen for binding to the estrogen receptor (ERα and ERβ). In breast cancer cells, this binding blocks estrogen-mediated gene transcription, leading to a reduction in cell proliferation and tumor growth.
Protein Kinase C (PKC) Signaling Pathway
Endoxifen has also been shown to be a potent inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and survival. Inhibition of PKC by endoxifen represents an alternative, ER-independent mechanism of its anticancer activity.
Conclusion
The deuterium labeling of endoxifen to create this compound represents a significant advancement in the study and clinical management of ER+ breast cancer. As a highly effective internal standard, this compound is indispensable for the accurate and precise quantification of endoxifen in biological matrices, which is critical for therapeutic drug monitoring and understanding the pharmacokinetics of tamoxifen. Furthermore, the principles of the kinetic isotope effect suggest that deuteration could potentially be used to modulate the metabolic profile of endoxifen, offering a promising avenue for the development of "deutero-drugs" with improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of the multifaceted significance of this compound, offering valuable insights and methodologies for researchers and clinicians working to optimize endocrine therapies for breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen action and cytoplasmic signaling cascades. Part I: membrane-associated signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
The Significance of Deuterium Labeling in Endoxifen-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen, the primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. The therapeutic efficacy of tamoxifen is intrinsically linked to its metabolic conversion to endoxifen, a process heavily reliant on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This dependency leads to significant inter-individual variability in endoxifen plasma concentrations, potentially compromising treatment outcomes. Deuterium-labeled endoxifen, specifically Endoxifen-d5, has emerged as a critical tool in addressing these challenges. This technical guide provides an in-depth exploration of the significance of deuterium labeling in this compound, covering its role as an internal standard in bioanalytical methods, the implications of the kinetic isotope effect on its metabolic profile, and its application in pharmacokinetic studies. Detailed experimental methodologies, quantitative data, and visual representations of relevant pathways and workflows are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Clinical Importance of Endoxifen
Tamoxifen is a prodrug that undergoes extensive metabolism to exert its antiestrogenic effects.[1][2] Its primary active metabolite, endoxifen, exhibits a 30- to 100-fold higher binding affinity for the estrogen receptor and greater potency in suppressing estrogen-dependent cell proliferation compared to tamoxifen itself.[3][4] The formation of endoxifen is predominantly catalyzed by the CYP2D6 enzyme, which is known for its genetic polymorphisms, leading to varied metabolic activities among individuals.[5] This variability can result in sub-therapeutic plasma concentrations of endoxifen in a significant portion of patients, potentially leading to poorer clinical outcomes. Consequently, accurate quantification of endoxifen levels is crucial for therapeutic drug monitoring and optimizing tamoxifen therapy.
The Role of this compound as an Internal Standard
The gold standard for the quantification of endoxifen in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of these assays hinge on the use of a suitable internal standard (IS). An ideal IS should mimic the analyte's physicochemical properties, extraction recovery, and ionization efficiency, but be clearly distinguishable by the mass spectrometer.
This compound, in which five hydrogen atoms are replaced with deuterium, serves as an excellent internal standard for endoxifen quantification. Its chemical structure and properties are nearly identical to unlabeled endoxifen, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the endogenous analyte.
Bioanalytical Method Validation
The use of this compound is integral to the validation of bioanalytical methods according to regulatory guidelines (e.g., FDA and EMA). Validation ensures the method is reliable for its intended purpose. Key validation parameters where this compound plays a crucial role include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the matrix.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of the measurements.
-
Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte.
-
Recovery: Measuring the efficiency of the extraction process.
-
Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data: LC-MS/MS Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of endoxifen using this compound as an internal standard. These values may vary depending on the specific instrument and analytical conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Endoxifen | 374.3 | 58.1 | 35 |
| This compound (IS) | 379.3 | 58.1 | 35 |
Table 1: Representative LC-MS/MS parameters for Endoxifen and this compound.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of the Precursor
A common precursor for endoxifen synthesis is 1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenyl-1-butanone.
Step 2: Deuteration of the Phenyl Ring
The phenyl ring can be deuterated using a deuterium source such as deuterium gas (D₂) with a suitable catalyst (e.g., Palladium on carbon) or through acid-catalyzed H-D exchange with a deuterated acid (e.g., D₂SO₄). For this proposed synthesis, we will consider the use of a deuterated Grignard reagent.
Step 3: Grignard Reaction with Deuterated Phenylmagnesium Bromide
The ketone precursor is reacted with phenyl-d5-magnesium bromide (prepared from bromobenzene-d5) to introduce the deuterated phenyl group.
Step 4: Dehydration and Isomer Separation
The resulting tertiary alcohol is then dehydrated under acidic conditions to form a mixture of (E)- and (Z)-isomers of this compound. The desired (Z)-isomer is then separated and purified using techniques such as semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Note: This is a proposed synthetic scheme and would require optimization and verification in a laboratory setting.
Bioanalytical Workflow for Endoxifen Quantification
The following outlines a typical experimental workflow for the quantification of endoxifen in human plasma using this compound as an internal standard.
Methodology:
-
Sample Collection: Collect blood samples from patients into heparinized tubes. Centrifuge to separate plasma.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma samples to remove proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant containing endoxifen and this compound to a new vial for analysis.
-
LC-MS/MS Analysis: Inject the supernatant onto an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate endoxifen from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for endoxifen and this compound (as listed in Table 1) using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Integrate the peak areas for both endoxifen and this compound. Calculate the peak area ratio of endoxifen to this compound. Determine the concentration of endoxifen in the samples by comparing their peak area ratios to a calibration curve constructed from samples with known concentrations of endoxifen.
The Kinetic Isotope Effect (KIE) and Its Implications
The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond are generally slower.
Impact on Metabolism
The metabolism of many drugs, including endoxifen, involves CYP450-mediated oxidation, which often entails the cleavage of C-H bonds. By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism can be slowed down. This can lead to:
-
Increased Half-life (t½): A slower metabolic rate can prolong the drug's presence in the body.
-
Increased Exposure (AUC): The overall exposure of the body to the drug can be enhanced.
-
Reduced Formation of Metabolites: Deuteration can decrease the formation of certain metabolites, which may be desirable if those metabolites are inactive or associated with toxicity.
-
Metabolic Switching: If a drug has multiple metabolic pathways, blocking one with deuterium may shunt metabolism towards other pathways.
While direct comparative pharmacokinetic data for Endoxifen versus this compound is limited, the principles of KIE suggest that this compound would exhibit a slower rate of metabolism compared to its non-deuterated counterpart, assuming the deuterated positions are involved in metabolic pathways.
Comparative Pharmacokinetic Parameters
The following table presents available pharmacokinetic data for endoxifen from a study in female mice and illustrates the expected, though not yet experimentally confirmed, impact of deuterium labeling on these parameters.
| Parameter | Endoxifen (Oral, 10 mg/kg) | This compound (Oral, 10 mg/kg) | Expected Impact of Deuteration |
| Cmax (ng/mL) | 33.8 ± 2.4 | Data not available | Potentially higher |
| Tmax (h) | 0.25 | Data not available | Potentially delayed |
| AUC (ng·h/mL) | 103 ± 97 | Data not available | Potentially higher |
| Half-life (t½) (h) | ~6.5 (IV) | Data not available | Potentially longer |
| Clearance (L/h/kg) | ~11.8 (IV) | Data not available | Potentially lower |
Table 2: Pharmacokinetic parameters of Endoxifen in mice and the hypothesized impact of deuterium labeling.
Signaling Pathways of Endoxifen
Endoxifen exerts its therapeutic effects through multiple signaling pathways, primarily as a selective estrogen receptor modulator (SERM) and as an inhibitor of Protein Kinase C (PKC).
Estrogen Receptor (ER) Signaling Pathway
Endoxifen competes with estrogen for binding to the estrogen receptor (ERα and ERβ). In breast cancer cells, this binding blocks estrogen-mediated gene transcription, leading to a reduction in cell proliferation and tumor growth.
Protein Kinase C (PKC) Signaling Pathway
Endoxifen has also been shown to be a potent inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and survival. Inhibition of PKC by endoxifen represents an alternative, ER-independent mechanism of its anticancer activity.
Conclusion
The deuterium labeling of endoxifen to create this compound represents a significant advancement in the study and clinical management of ER+ breast cancer. As a highly effective internal standard, this compound is indispensable for the accurate and precise quantification of endoxifen in biological matrices, which is critical for therapeutic drug monitoring and understanding the pharmacokinetics of tamoxifen. Furthermore, the principles of the kinetic isotope effect suggest that deuteration could potentially be used to modulate the metabolic profile of endoxifen, offering a promising avenue for the development of "deutero-drugs" with improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of the multifaceted significance of this compound, offering valuable insights and methodologies for researchers and clinicians working to optimize endocrine therapies for breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen action and cytoplasmic signaling cascades. Part I: membrane-associated signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
A Technical Guide to the Application of Endoxifen-d5 in Breast Cancer Research
Introduction
Tamoxifen (B1202) is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, functioning as a selective estrogen receptor modulator (SERM).[1][2] However, tamoxifen itself is a prodrug that requires metabolic activation into its more potent metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132).[2][3][4] Of these, endoxifen is considered the most clinically significant active metabolite due to its substantially higher plasma concentrations and its potent antiestrogenic effects, which are 30 to 100 times greater than tamoxifen itself.
The conversion of tamoxifen to endoxifen is heavily dependent on the activity of the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in the CYP2D6 gene lead to significant inter-individual variability in enzyme activity, resulting in a wide range of endoxifen concentrations among patients receiving the same standard dose of tamoxifen. Studies have suggested that a minimum threshold concentration of endoxifen (approximately 16 nM or 5.97 ng/mL) is necessary to achieve the optimal therapeutic effect and reduce the risk of disease recurrence. Consequently, therapeutic drug monitoring (TDM) of endoxifen levels has emerged as a critical strategy for personalizing tamoxifen therapy.
Accurate and precise quantification of endoxifen in patient plasma or serum is paramount for effective TDM. This is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The reliability of this method depends on the use of an appropriate internal standard. Endoxifen-d5, a stable isotope-labeled (deuterated) form of endoxifen, serves as the gold-standard internal standard for this application. Its near-identical chemical and physical properties to the endogenous analyte ensure correction for variability during sample processing and analysis, thereby enabling highly accurate quantification.
Core Application: this compound as an Internal Standard in LC-MS/MS
The fundamental role of this compound in breast cancer research is to act as an internal standard (IS) for the quantitative bioanalysis of endoxifen. In LC-MS/MS, an ideal IS should behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.
This compound fits this role perfectly. A known quantity of this compound is spiked into every biological sample (e.g., patient plasma) at the beginning of the workflow. Because it is chemically homologous to endoxifen, it experiences the same degree of loss during extraction, the same retention time on the chromatography column, and the same degree of ionization or suppression in the mass spectrometer's ion source. However, due to the five deuterium (B1214612) atoms, its mass-to-charge ratio (m/z) is 5 units higher than that of endoxifen. The mass spectrometer monitors the specific m/z transitions for both the analyte (endoxifen) and the IS (this compound). By calculating the ratio of the analyte's signal response to the IS's signal response, any variations introduced during the analytical process are normalized, leading to highly accurate and precise concentration measurements.
Analytical Workflow for Therapeutic Drug Monitoring
The process of quantifying endoxifen using this compound as an internal standard follows a well-defined workflow from sample collection to final data analysis.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Endoxifen-d5 in Breast Cancer Research
Introduction
Tamoxifen is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, functioning as a selective estrogen receptor modulator (SERM).[1][2] However, tamoxifen itself is a prodrug that requires metabolic activation into its more potent metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[2][3][4] Of these, endoxifen is considered the most clinically significant active metabolite due to its substantially higher plasma concentrations and its potent antiestrogenic effects, which are 30 to 100 times greater than tamoxifen itself.
The conversion of tamoxifen to endoxifen is heavily dependent on the activity of the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in the CYP2D6 gene lead to significant inter-individual variability in enzyme activity, resulting in a wide range of endoxifen concentrations among patients receiving the same standard dose of tamoxifen. Studies have suggested that a minimum threshold concentration of endoxifen (approximately 16 nM or 5.97 ng/mL) is necessary to achieve the optimal therapeutic effect and reduce the risk of disease recurrence. Consequently, therapeutic drug monitoring (TDM) of endoxifen levels has emerged as a critical strategy for personalizing tamoxifen therapy.
Accurate and precise quantification of endoxifen in patient plasma or serum is paramount for effective TDM. This is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The reliability of this method depends on the use of an appropriate internal standard. Endoxifen-d5, a stable isotope-labeled (deuterated) form of endoxifen, serves as the gold-standard internal standard for this application. Its near-identical chemical and physical properties to the endogenous analyte ensure correction for variability during sample processing and analysis, thereby enabling highly accurate quantification.
Core Application: this compound as an Internal Standard in LC-MS/MS
The fundamental role of this compound in breast cancer research is to act as an internal standard (IS) for the quantitative bioanalysis of endoxifen. In LC-MS/MS, an ideal IS should behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.
This compound fits this role perfectly. A known quantity of this compound is spiked into every biological sample (e.g., patient plasma) at the beginning of the workflow. Because it is chemically homologous to endoxifen, it experiences the same degree of loss during extraction, the same retention time on the chromatography column, and the same degree of ionization or suppression in the mass spectrometer's ion source. However, due to the five deuterium atoms, its mass-to-charge ratio (m/z) is 5 units higher than that of endoxifen. The mass spectrometer monitors the specific m/z transitions for both the analyte (endoxifen) and the IS (this compound). By calculating the ratio of the analyte's signal response to the IS's signal response, any variations introduced during the analytical process are normalized, leading to highly accurate and precise concentration measurements.
Analytical Workflow for Therapeutic Drug Monitoring
The process of quantifying endoxifen using this compound as an internal standard follows a well-defined workflow from sample collection to final data analysis.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen-d5 in Bipolar Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen (B1662132), the primary active metabolite of tamoxifen, has emerged as a promising therapeutic agent for the management of bipolar disorder, particularly in the context of acute manic episodes.[1][2][3][4] Its mechanism of action is primarily attributed to its potent inhibition of Protein Kinase C (PKC), an enzyme implicated in the pathophysiology of bipolar disorder.[2] This technical guide provides an in-depth overview of the use of endoxifen and its deuterated analog, Endoxifen-d5, in bipolar disorder research, with a focus on quantitative data, experimental protocols, and key signaling pathways. This compound serves as a critical tool in the precise quantification of endoxifen in biological matrices, ensuring accurate pharmacokinetic and pharmacodynamic assessments.
Data Presentation
Quantitative Clinical Efficacy Data
| Study/Trial ID | Treatment Group | N | Baseline YMRS Score (Mean) | End of Treatment YMRS Score (Mean) | Change from Baseline (Mean) | p-value | Reference |
| Phase II Clinical Trial | Endoxifen 4 mg/day | 27 | - | - | -12.65 | <0.0001 | |
| Endoxifen 8 mg/day | 28 | - | - | -16.21 | <0.0001 | ||
| Divalproex 1000 mg/day | 29 | - | - | -16.38 | <0.0001 | ||
| Phase III Clinical Trial | Endoxifen 8 mg/day | 116 | 33.1 | 17.8 | -15.3 | <0.0001 |
YMRS: Young Mania Rating Scale
LC-MS/MS Method Validation for Endoxifen Quantification
| Parameter | Result | Reference |
| Linearity Range (E- and Z-isomers of Endoxifen) | 0.5–500 ng/mL | |
| Correlation Coefficient (R²) | ≥ 0.98 | |
| Intra- and Inter-day Precision | Within acceptable range of 85% and 115% | |
| Intra- and Inter-day Accuracy | Within acceptable range of 85% and 115% | |
| Average Percent Recovery | > 90% |
Experimental Protocols
Protocol 1: Quantification of Endoxifen in Human Plasma using LC-MS/MS with this compound Internal Standard
Objective: To accurately measure the concentration of endoxifen in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 100 µL of water:formic acid (100:1, v/v) to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 100 µL of methanol (B129727) and agitate for 10 minutes.
-
Add 400 µL of the internal standard solution (this compound in acetonitrile).
-
Vortex and then centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant and mix with 300 µL of water:formic acid (100:0.2, v/v) with 2 mM ammonium (B1175870) formate.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 analytical column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 50mm, 2.7 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Endoxifen: m/z 374.3 > 58.1
-
This compound: m/z 379.3 > 58.1
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of endoxifen spiked into blank plasma.
-
Calculate the concentration of endoxifen in the unknown samples by comparing the peak area ratio of endoxifen to this compound against the calibration curve.
-
Protocol 2: d-Amphetamine-Induced Hyperactivity Model of Mania in Rats
Objective: To evaluate the potential antimanic effects of endoxifen in an established animal model.
Methodology:
-
Animals: Adult male Wistar rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Acclimatize rats to the open-field apparatus for 30 minutes.
-
Administer d-amphetamine (0.5 mg/kg, intraperitoneally) to induce hyperactivity.
-
Administer the test compound (endoxifen at various doses) or vehicle control prior to or after d-amphetamine administration.
-
Record locomotor activity (e.g., distance traveled, rearing, stereotypy) for 90 minutes using an automated activity monitoring system.
-
-
Data Analysis:
-
Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in d-amphetamine-induced hyperactivity by endoxifen would suggest potential antimanic properties.
-
Protocol 3: In Vitro PKC Inhibition Assay
Objective: To determine the inhibitory effect of endoxifen on PKC activity.
Methodology:
-
Assay Principle: A non-radioactive, ELISA-based assay that measures the phosphorylation of a specific PKC substrate.
-
Reagents:
-
Purified PKC enzyme.
-
PKC substrate peptide.
-
ATP.
-
Endoxifen (at various concentrations).
-
A polyclonal antibody that recognizes the phosphorylated substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent or colorimetric substrate.
-
-
Procedure:
-
In a microplate, combine the PKC enzyme, substrate peptide, and varying concentrations of endoxifen.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction.
-
Add the primary antibody that binds to the phosphorylated substrate.
-
Add the HRP-conjugated secondary antibody.
-
Add the substrate and measure the resulting signal (luminescence or absorbance).
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each concentration of endoxifen.
-
Determine the IC50 value (the concentration of endoxifen that inhibits 50% of PKC activity).
-
Mandatory Visualization
Caption: Endoxifen's mechanism of action via PKC inhibition.
Caption: Workflow for Endoxifen quantification in plasma.
Caption: Workflow for the animal model of mania.
References
- 1. Endoxifen augmentation in treatment-resistant rapid cycling bipolar disorder: A case series in elderly females - Archives of Biological Psychiatry [archivesbiologicalpsychiatry.org]
- 2. longdom.org [longdom.org]
- 3. ijmedicine.com [ijmedicine.com]
- 4. Real-World Long-Term Experience on Endoxifen in Bipolar Disorder with Psychotic Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen-d5 in Bipolar Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, the primary active metabolite of tamoxifen, has emerged as a promising therapeutic agent for the management of bipolar disorder, particularly in the context of acute manic episodes.[1][2][3][4] Its mechanism of action is primarily attributed to its potent inhibition of Protein Kinase C (PKC), an enzyme implicated in the pathophysiology of bipolar disorder.[2] This technical guide provides an in-depth overview of the use of endoxifen and its deuterated analog, Endoxifen-d5, in bipolar disorder research, with a focus on quantitative data, experimental protocols, and key signaling pathways. This compound serves as a critical tool in the precise quantification of endoxifen in biological matrices, ensuring accurate pharmacokinetic and pharmacodynamic assessments.
Data Presentation
Quantitative Clinical Efficacy Data
| Study/Trial ID | Treatment Group | N | Baseline YMRS Score (Mean) | End of Treatment YMRS Score (Mean) | Change from Baseline (Mean) | p-value | Reference |
| Phase II Clinical Trial | Endoxifen 4 mg/day | 27 | - | - | -12.65 | <0.0001 | |
| Endoxifen 8 mg/day | 28 | - | - | -16.21 | <0.0001 | ||
| Divalproex 1000 mg/day | 29 | - | - | -16.38 | <0.0001 | ||
| Phase III Clinical Trial | Endoxifen 8 mg/day | 116 | 33.1 | 17.8 | -15.3 | <0.0001 |
YMRS: Young Mania Rating Scale
LC-MS/MS Method Validation for Endoxifen Quantification
| Parameter | Result | Reference |
| Linearity Range (E- and Z-isomers of Endoxifen) | 0.5–500 ng/mL | |
| Correlation Coefficient (R²) | ≥ 0.98 | |
| Intra- and Inter-day Precision | Within acceptable range of 85% and 115% | |
| Intra- and Inter-day Accuracy | Within acceptable range of 85% and 115% | |
| Average Percent Recovery | > 90% |
Experimental Protocols
Protocol 1: Quantification of Endoxifen in Human Plasma using LC-MS/MS with this compound Internal Standard
Objective: To accurately measure the concentration of endoxifen in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 100 µL of water:formic acid (100:1, v/v) to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 100 µL of methanol and agitate for 10 minutes.
-
Add 400 µL of the internal standard solution (this compound in acetonitrile).
-
Vortex and then centrifuge at 18,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant and mix with 300 µL of water:formic acid (100:0.2, v/v) with 2 mM ammonium formate.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 analytical column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 50mm, 2.7 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Endoxifen: m/z 374.3 > 58.1
-
This compound: m/z 379.3 > 58.1
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of endoxifen spiked into blank plasma.
-
Calculate the concentration of endoxifen in the unknown samples by comparing the peak area ratio of endoxifen to this compound against the calibration curve.
-
Protocol 2: d-Amphetamine-Induced Hyperactivity Model of Mania in Rats
Objective: To evaluate the potential antimanic effects of endoxifen in an established animal model.
Methodology:
-
Animals: Adult male Wistar rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Acclimatize rats to the open-field apparatus for 30 minutes.
-
Administer d-amphetamine (0.5 mg/kg, intraperitoneally) to induce hyperactivity.
-
Administer the test compound (endoxifen at various doses) or vehicle control prior to or after d-amphetamine administration.
-
Record locomotor activity (e.g., distance traveled, rearing, stereotypy) for 90 minutes using an automated activity monitoring system.
-
-
Data Analysis:
-
Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in d-amphetamine-induced hyperactivity by endoxifen would suggest potential antimanic properties.
-
Protocol 3: In Vitro PKC Inhibition Assay
Objective: To determine the inhibitory effect of endoxifen on PKC activity.
Methodology:
-
Assay Principle: A non-radioactive, ELISA-based assay that measures the phosphorylation of a specific PKC substrate.
-
Reagents:
-
Purified PKC enzyme.
-
PKC substrate peptide.
-
ATP.
-
Endoxifen (at various concentrations).
-
A polyclonal antibody that recognizes the phosphorylated substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent or colorimetric substrate.
-
-
Procedure:
-
In a microplate, combine the PKC enzyme, substrate peptide, and varying concentrations of endoxifen.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction.
-
Add the primary antibody that binds to the phosphorylated substrate.
-
Add the HRP-conjugated secondary antibody.
-
Add the substrate and measure the resulting signal (luminescence or absorbance).
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each concentration of endoxifen.
-
Determine the IC50 value (the concentration of endoxifen that inhibits 50% of PKC activity).
-
Mandatory Visualization
Caption: Endoxifen's mechanism of action via PKC inhibition.
Caption: Workflow for Endoxifen quantification in plasma.
Caption: Workflow for the animal model of mania.
References
- 1. Endoxifen augmentation in treatment-resistant rapid cycling bipolar disorder: A case series in elderly females - Archives of Biological Psychiatry [archivesbiologicalpsychiatry.org]
- 2. longdom.org [longdom.org]
- 3. ijmedicine.com [ijmedicine.com]
- 4. Real-World Long-Term Experience on Endoxifen in Bipolar Disorder with Psychotic Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Endoxifen and its Deuterated Analog, Endoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of endoxifen (B1662132), a potent active metabolite of tamoxifen, and a theoretical comparison to its deuterated analog, endoxifen-d5. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of endoxifen and the implications of isotopic labeling on its pharmacokinetic profile.
Executive Summary
Endoxifen, the primary active metabolite of tamoxifen, exhibits a complex pharmacokinetic profile and potent anti-estrogenic activity. While direct comparative pharmacokinetic data for endoxifen versus its deuterated form, this compound, are not available in published literature, the well-established principles of the kinetic isotope effect (KIE) provide a strong theoretical basis for predicting altered metabolic pathways and potentially improved pharmacokinetic properties for the deuterated compound. This guide synthesizes available preclinical and clinical data for endoxifen, details the experimental methodologies used in these key studies, and explores the signaling pathways central to its mechanism of action. This compound is primarily utilized as an internal standard in bioanalytical assays due to its chemical similarity and mass difference from endoxifen, underscoring the assumed, though unquantified, similarity in its pharmacokinetic behavior for analytical purposes.
Theoretical Pharmacokinetic Comparison: Endoxifen vs. This compound
The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater mass of deuterium, which forms a stronger covalent bond with carbon compared to hydrogen.[1][2][3][4]
The Kinetic Isotope Effect and Cytochrome P450 Metabolism
Endoxifen is metabolized in part by the cytochrome P450 (CYP) enzyme system.[5] Many CYP-mediated reactions involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-limiting step. The substitution of hydrogen with deuterium at a metabolic site can slow down the rate of this bond cleavage, thereby reducing the rate of metabolism. This can lead to:
-
Increased Half-life (t½): A slower metabolic rate can result in a longer drug half-life.
-
Increased Area Under the Curve (AUC): Reduced clearance can lead to greater overall drug exposure.
-
Reduced Peak Concentration (Cmax) Fluctuations: Slower metabolism can lead to more stable plasma concentrations.
-
Metabolic Shunting: Deuteration can redirect metabolism away from certain pathways, potentially reducing the formation of toxic metabolites.
This compound, with five deuterium atoms, would be expected to exhibit a KIE if the deuterated positions are involved in its metabolism. However, without direct comparative studies, the magnitude of this effect remains theoretical.
Logical Relationship between Endoxifen and this compound
The primary role of this compound in the current body of research is as an internal standard for the accurate quantification of endoxifen in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The logic behind this application is that the deuterated analog has nearly identical chemical and physical properties to the parent compound, leading to similar extraction recovery and ionization efficiency, while its different mass allows for distinct detection.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Endoxifen and its Deuterated Analog, Endoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of endoxifen, a potent active metabolite of tamoxifen, and a theoretical comparison to its deuterated analog, endoxifen-d5. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of endoxifen and the implications of isotopic labeling on its pharmacokinetic profile.
Executive Summary
Endoxifen, the primary active metabolite of tamoxifen, exhibits a complex pharmacokinetic profile and potent anti-estrogenic activity. While direct comparative pharmacokinetic data for endoxifen versus its deuterated form, this compound, are not available in published literature, the well-established principles of the kinetic isotope effect (KIE) provide a strong theoretical basis for predicting altered metabolic pathways and potentially improved pharmacokinetic properties for the deuterated compound. This guide synthesizes available preclinical and clinical data for endoxifen, details the experimental methodologies used in these key studies, and explores the signaling pathways central to its mechanism of action. This compound is primarily utilized as an internal standard in bioanalytical assays due to its chemical similarity and mass difference from endoxifen, underscoring the assumed, though unquantified, similarity in its pharmacokinetic behavior for analytical purposes.
Theoretical Pharmacokinetic Comparison: Endoxifen vs. This compound
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater mass of deuterium, which forms a stronger covalent bond with carbon compared to hydrogen.[1][2][3][4]
The Kinetic Isotope Effect and Cytochrome P450 Metabolism
Endoxifen is metabolized in part by the cytochrome P450 (CYP) enzyme system.[5] Many CYP-mediated reactions involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-limiting step. The substitution of hydrogen with deuterium at a metabolic site can slow down the rate of this bond cleavage, thereby reducing the rate of metabolism. This can lead to:
-
Increased Half-life (t½): A slower metabolic rate can result in a longer drug half-life.
-
Increased Area Under the Curve (AUC): Reduced clearance can lead to greater overall drug exposure.
-
Reduced Peak Concentration (Cmax) Fluctuations: Slower metabolism can lead to more stable plasma concentrations.
-
Metabolic Shunting: Deuteration can redirect metabolism away from certain pathways, potentially reducing the formation of toxic metabolites.
This compound, with five deuterium atoms, would be expected to exhibit a KIE if the deuterated positions are involved in its metabolism. However, without direct comparative studies, the magnitude of this effect remains theoretical.
Logical Relationship between Endoxifen and this compound
The primary role of this compound in the current body of research is as an internal standard for the accurate quantification of endoxifen in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The logic behind this application is that the deuterated analog has nearly identical chemical and physical properties to the parent compound, leading to similar extraction recovery and ionization efficiency, while its different mass allows for distinct detection.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers and availability of Endoxifen-d5.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, and technical applications of Endoxifen-d5. This deuterated analog of endoxifen (B1662132) serves as an invaluable internal standard for the accurate quantification of endoxifen in various biological matrices, a critical aspect of research into tamoxifen (B1202) metabolism and efficacy.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific details.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress (MCE) | This compound | 1185244-45-4 | C₂₅H₂₂D₅NO₂ | 378.52 | ≥98% (typical) | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Simson Pharma Limited | 4-Hydroxy-N-Desmethyl Tamoxifen-D5 (this compound) (Mixture of Z and E Isomers) | 110025-28-0 (unlabeled) | C₂₅H₂₂D₅NO₂ | 378.52 | Not specified | Not specified | Custom synthesis |
| SynZeal | Endoxifen D5 | 1584173-54-5 | C₂₅H₂₂D₅NO₂ | 378.5 | Not specified | Not specified | Synthesis on demand |
| Clearsynth | (E)-Endoxifen-d5 | 114828-90-9 (unlabeled) | Not specified | Not specified | Not specified | Not specified | Inquire for details |
Experimental Protocol: Quantification of Endoxifen using this compound Internal Standard by LC-MS/MS
The following is a generalized protocol for the quantification of endoxifen in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature and should be optimized for specific instrumentation and experimental conditions.[1][2][3][4][5]
1. Materials and Reagents
-
Endoxifen and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
Autosampler vials
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Endoxifen and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Endoxifen stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 5 ng/mL.
3. Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (this compound in methanol). This step induces protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endoxifen: m/z 374.3 > 58.1
-
This compound: m/z 379.3 > 58.1
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Endoxifen to this compound against the concentration of the Endoxifen standards.
-
Determine the concentration of Endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of tamoxifen to endoxifen and a typical experimental workflow for its quantification.
Caption: Metabolic activation of Tamoxifen to Endoxifen and its mechanism of action.
Caption: Workflow for the quantification of Endoxifen using an internal standard.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers and availability of Endoxifen-d5.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, and technical applications of Endoxifen-d5. This deuterated analog of endoxifen serves as an invaluable internal standard for the accurate quantification of endoxifen in various biological matrices, a critical aspect of research into tamoxifen metabolism and efficacy.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific details.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress (MCE) | This compound | 1185244-45-4 | C₂₅H₂₂D₅NO₂ | 378.52 | ≥98% (typical) | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Simson Pharma Limited | 4-Hydroxy-N-Desmethyl Tamoxifen-D5 (this compound) (Mixture of Z and E Isomers) | 110025-28-0 (unlabeled) | C₂₅H₂₂D₅NO₂ | 378.52 | Not specified | Not specified | Custom synthesis |
| SynZeal | Endoxifen D5 | 1584173-54-5 | C₂₅H₂₂D₅NO₂ | 378.5 | Not specified | Not specified | Synthesis on demand |
| Clearsynth | (E)-Endoxifen-d5 | 114828-90-9 (unlabeled) | Not specified | Not specified | Not specified | Not specified | Inquire for details |
Experimental Protocol: Quantification of Endoxifen using this compound Internal Standard by LC-MS/MS
The following is a generalized protocol for the quantification of endoxifen in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature and should be optimized for specific instrumentation and experimental conditions.[1][2][3][4][5]
1. Materials and Reagents
-
Endoxifen and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
Autosampler vials
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Endoxifen and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Endoxifen stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 5 ng/mL.
3. Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (this compound in methanol). This step induces protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endoxifen: m/z 374.3 > 58.1
-
This compound: m/z 379.3 > 58.1
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Endoxifen to this compound against the concentration of the Endoxifen standards.
-
Determine the concentration of Endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of tamoxifen to endoxifen and a typical experimental workflow for its quantification.
Caption: Metabolic activation of Tamoxifen to Endoxifen and its mechanism of action.
Caption: Workflow for the quantification of Endoxifen using an internal standard.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling and Laboratory Use of Endoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information, detailed experimental protocols, and an overview of the molecular signaling pathways related to Endoxifen-d5. This document is intended to serve as a core technical resource for laboratory personnel working with this compound.
Safety and Handling Guidelines
This compound, the deuterated form of Endoxifen (B1662132), is a key active metabolite of Tamoxifen. While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, it is prudent to handle it with care, considering the pharmacological activity of the non-deuterated compound and its parent drug, Tamoxifen. The toxicological properties of this compound have not been thoroughly investigated.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: An impervious, disposable gown is preferred.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a containment system, a NIOSH-approved respirator should be worn.
Engineering Controls
-
Fume Hood/Containment: All weighing and preparation of this compound powder should be conducted in a chemical fume hood or a biological safety cabinet.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store this compound powder at -20°C for long-term stability (up to 3 years). Solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Keep the container tightly sealed in a dry, well-ventilated area, and protect from light.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. All contaminated items, including PPE and labware, should be treated as hazardous waste.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₂D₅NO₂ |
| Molecular Weight | 378.52 g/mol |
| CAS Number | 1185244-45-4 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Table 2: Stability and Storage
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Solvent | -80°C | 6 months |
| Solvent | -20°C | 1 month |
Table 3: Toxicological Data
| Compound | Test | Species | Route | Dose | Result |
| Endoxifen | Six-Month Oral Toxicity Study | Rat | Oral | 5 and 50 mg/kg/day | No treatment-related mortality or clinical evidence of toxicity. Suppressions of body weight gain observed. |
| Tamoxifen | Acute Toxicity (LD50) | Rat | Oral | 4100 mg/kg | - |
Note: A No Observed (Adverse) Effect Level (NO[A]EL) for daily oral administration of endoxifen to female rats for six months could not be determined in the cited study.[1][2]
Signaling Pathways and Mechanisms of Action
Endoxifen is a potent selective estrogen receptor modulator (SERM) and also functions as a protein kinase C (PKC) inhibitor.[3][4] Its primary mechanism of action in breast cancer involves binding to estrogen receptors (ERα and ERβ), which leads to the modulation of gene expression and subsequent effects on cell proliferation and survival.
Tamoxifen to Endoxifen Metabolism
Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, to form its active metabolites, including Endoxifen.
Endoxifen's Effect on Estrogen Receptor Signaling
Endoxifen competes with estrogen for binding to ERα and ERβ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of corepressors instead of coactivators to estrogen response elements (EREs) on DNA. This results in the downregulation of estrogen-responsive genes involved in cell proliferation. Furthermore, at higher concentrations, Endoxifen has been shown to promote the degradation of ERα via the proteasome pathway.[5]
Endoxifen's Inhibition of PI3K/AKT and PKC Signaling
Recent studies have indicated that Endoxifen can also exert its effects through ER-independent pathways. It has been shown to inhibit Protein Kinase C (PKC), particularly the PKCβ1 isoform. This inhibition can lead to the downregulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By attenuating AKT phosphorylation, Endoxifen can induce apoptosis in breast cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving Endoxifen. This compound is often used as an internal standard in quantitative analyses like LC-MS.
Quantitative Analysis by LC-MS/MS
This protocol is for the quantification of Endoxifen and its metabolites in plasma samples, where this compound would be used as an internal standard.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
HSS T3 precolumn and Poroshell 120 EC-C18 analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
This compound (internal standard)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of this compound internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with Mobile Phases A and B.
-
The total analytical run time is typically around 6.5 minutes.
-
Monitor the specific mass transitions for Endoxifen and this compound.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Endoxifen.
-
Quantify the amount of Endoxifen in the plasma samples by comparing the peak area ratio of Endoxifen to this compound against the standard curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Endoxifen.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
Endoxifen stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Endoxifen in complete medium.
-
Remove the medium from the wells and add 100 µL of the Endoxifen dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V.
Materials:
-
Breast cancer cell lines
-
Endoxifen stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of Endoxifen for a specified time to induce apoptosis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Western Blot for ERα Degradation and AKT Phosphorylation
This protocol allows for the analysis of protein expression levels to assess ERα degradation and the phosphorylation status of AKT following Endoxifen treatment.
Materials:
-
Breast cancer cell lines
-
Endoxifen stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ERα, anti-p-AKT, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with Endoxifen as desired.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin). A decrease in the ERα band intensity relative to the loading control indicates degradation. An increase in the p-AKT/total AKT ratio indicates increased phosphorylation.
-
Conclusion
This compound is a valuable tool for researchers, particularly as an internal standard in pharmacokinetic studies. While it is not classified as a hazardous substance, proper laboratory safety precautions are essential due to the potent biological activity of its non-deuterated form. This guide provides a foundational understanding of the safe handling, experimental applications, and molecular mechanisms of Endoxifen, enabling researchers to conduct their work safely and effectively.
References
In-Depth Technical Guide to the Safe Handling and Laboratory Use of Endoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information, detailed experimental protocols, and an overview of the molecular signaling pathways related to Endoxifen-d5. This document is intended to serve as a core technical resource for laboratory personnel working with this compound.
Safety and Handling Guidelines
This compound, the deuterated form of Endoxifen, is a key active metabolite of Tamoxifen. While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, it is prudent to handle it with care, considering the pharmacological activity of the non-deuterated compound and its parent drug, Tamoxifen. The toxicological properties of this compound have not been thoroughly investigated.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: An impervious, disposable gown is preferred.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a containment system, a NIOSH-approved respirator should be worn.
Engineering Controls
-
Fume Hood/Containment: All weighing and preparation of this compound powder should be conducted in a chemical fume hood or a biological safety cabinet.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store this compound powder at -20°C for long-term stability (up to 3 years). Solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Keep the container tightly sealed in a dry, well-ventilated area, and protect from light.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. All contaminated items, including PPE and labware, should be treated as hazardous waste.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₂D₅NO₂ |
| Molecular Weight | 378.52 g/mol |
| CAS Number | 1185244-45-4 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Table 2: Stability and Storage
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Solvent | -80°C | 6 months |
| Solvent | -20°C | 1 month |
Table 3: Toxicological Data
| Compound | Test | Species | Route | Dose | Result |
| Endoxifen | Six-Month Oral Toxicity Study | Rat | Oral | 5 and 50 mg/kg/day | No treatment-related mortality or clinical evidence of toxicity. Suppressions of body weight gain observed. |
| Tamoxifen | Acute Toxicity (LD50) | Rat | Oral | 4100 mg/kg | - |
Note: A No Observed (Adverse) Effect Level (NO[A]EL) for daily oral administration of endoxifen to female rats for six months could not be determined in the cited study.[1][2]
Signaling Pathways and Mechanisms of Action
Endoxifen is a potent selective estrogen receptor modulator (SERM) and also functions as a protein kinase C (PKC) inhibitor.[3][4] Its primary mechanism of action in breast cancer involves binding to estrogen receptors (ERα and ERβ), which leads to the modulation of gene expression and subsequent effects on cell proliferation and survival.
Tamoxifen to Endoxifen Metabolism
Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, to form its active metabolites, including Endoxifen.
Endoxifen's Effect on Estrogen Receptor Signaling
Endoxifen competes with estrogen for binding to ERα and ERβ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of corepressors instead of coactivators to estrogen response elements (EREs) on DNA. This results in the downregulation of estrogen-responsive genes involved in cell proliferation. Furthermore, at higher concentrations, Endoxifen has been shown to promote the degradation of ERα via the proteasome pathway.[5]
Endoxifen's Inhibition of PI3K/AKT and PKC Signaling
Recent studies have indicated that Endoxifen can also exert its effects through ER-independent pathways. It has been shown to inhibit Protein Kinase C (PKC), particularly the PKCβ1 isoform. This inhibition can lead to the downregulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By attenuating AKT phosphorylation, Endoxifen can induce apoptosis in breast cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving Endoxifen. This compound is often used as an internal standard in quantitative analyses like LC-MS.
Quantitative Analysis by LC-MS/MS
This protocol is for the quantification of Endoxifen and its metabolites in plasma samples, where this compound would be used as an internal standard.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
HSS T3 precolumn and Poroshell 120 EC-C18 analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
This compound (internal standard)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of this compound internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with Mobile Phases A and B.
-
The total analytical run time is typically around 6.5 minutes.
-
Monitor the specific mass transitions for Endoxifen and this compound.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Endoxifen.
-
Quantify the amount of Endoxifen in the plasma samples by comparing the peak area ratio of Endoxifen to this compound against the standard curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Endoxifen.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
Endoxifen stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Endoxifen in complete medium.
-
Remove the medium from the wells and add 100 µL of the Endoxifen dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.
Materials:
-
Breast cancer cell lines
-
Endoxifen stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of Endoxifen for a specified time to induce apoptosis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Western Blot for ERα Degradation and AKT Phosphorylation
This protocol allows for the analysis of protein expression levels to assess ERα degradation and the phosphorylation status of AKT following Endoxifen treatment.
Materials:
-
Breast cancer cell lines
-
Endoxifen stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ERα, anti-p-AKT, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with Endoxifen as desired.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin). A decrease in the ERα band intensity relative to the loading control indicates degradation. An increase in the p-AKT/total AKT ratio indicates increased phosphorylation.
-
Conclusion
This compound is a valuable tool for researchers, particularly as an internal standard in pharmacokinetic studies. While it is not classified as a hazardous substance, proper laboratory safety precautions are essential due to the potent biological activity of its non-deuterated form. This guide provides a foundational understanding of the safe handling, experimental applications, and molecular mechanisms of Endoxifen, enabling researchers to conduct their work safely and effectively.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Endoxifen using Endoxifen-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endoxifen (B1662132), a potent active metabolite of tamoxifen (B1202), is a selective estrogen receptor modulator (SERM) critical to the efficacy of tamoxifen therapy in estrogen receptor-positive (ER+) breast cancer.[1][2][3] Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and clinical research to ensure optimal treatment outcomes.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for the quantification of endoxifen due to its high sensitivity, selectivity, and accuracy.
The use of a stable isotope-labeled internal standard (IS) is essential for reliable LC-MS/MS quantification, as it compensates for variations in sample preparation, matrix effects, and instrument response. Endoxifen-d5, a deuterated analog of endoxifen, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).
These application notes provide a detailed protocol for the quantification of endoxifen in human plasma or serum using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Analytes and Internal Standard:
-
Endoxifen (Z-isomer and/or E/Z mixture)
-
This compound (internal standard)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Drug-free human plasma or serum
-
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of endoxifen and this compound in methanol. Store at -20°C or -80°C.
-
Working Solutions:
-
Endoxifen Working Solutions: Prepare a series of working solutions by serially diluting the endoxifen stock solution with methanol or a suitable solvent mixture to cover the desired calibration range (e.g., 0.5 to 500 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 5 ng/mL) by diluting the stock solution with methanol or acetonitrile.
-
-
Calibration Standards (CS): Spike drug-free plasma or serum with the endoxifen working solutions to create a calibration curve with at least six non-zero concentration levels. A typical calibration range for endoxifen is 0.5 to 50 ng/mL or 1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma or serum at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the endoxifen standard from that used for the calibration standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting endoxifen from plasma or serum samples.
-
To 50-100 µL of plasma/serum sample, calibrator, or QC sample in a microcentrifuge tube, add the internal standard working solution.
-
Add 3-4 volumes of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial.
-
The supernatant can be directly injected, or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required for different instrumentation.
Liquid Chromatography (LC):
-
LC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column is commonly used, for instance, a Kinetex C18 or Poroshell 120 EC-C18.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is typically employed to achieve good separation of endoxifen from other tamoxifen metabolites and endogenous matrix components.
-
Flow Rate: 0.3 - 0.8 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 35 - 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endoxifen: m/z 374.2 → 58.2
-
This compound: m/z 379.3 → 58.2
-
-
Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for each transition. Representative values can be found in the literature.
Data Presentation: Quantitative Method Validation Summary
The following tables summarize typical quantitative data from validated LC-MS/MS methods for endoxifen using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Endoxifen | Human Plasma | 0.2 - 100 | > 0.99 | |
| Endoxifen | Human Serum | 1.0 - 25.0 | ≥ 0.9966 | |
| Endoxifen | Human Plasma | 0.5 - 500 | ≥ 0.98 | |
| Endoxifen | Dried Blood Spot | 0.5 - 50 | Not Specified |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Endoxifen | Human Serum | LLOQ | ≤ 3.9 | ≤ 2.0 | ± 5.7 to ± 7.7 | |
| Endoxifen | Human Serum | Low | Not Specified | Not Specified | Not Specified | |
| Endoxifen | Human Serum | Mid | Not Specified | Not Specified | Not Specified | |
| Endoxifen | Human Serum | High | Not Specified | Not Specified | Not Specified | |
| Endoxifen | Human Plasma | Low, Mid, High | Within acceptable range (not specified) | Within acceptable range (not specified) | 85% - 115% |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Endoxifen | Human Plasma | Protein Precipitation | > 90 | |
| Endoxifen | Dried Blood Spot | Methanol Extraction | ~100 (from DMPK-A cards) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of endoxifen using this compound as an internal standard by LC-MS/MS.
Caption: Workflow for Endoxifen Quantification by LC-MS/MS.
References
- 1. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Endoxifen using Endoxifen-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endoxifen, a potent active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) critical to the efficacy of tamoxifen therapy in estrogen receptor-positive (ER+) breast cancer.[1][2][3] Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and clinical research to ensure optimal treatment outcomes.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for the quantification of endoxifen due to its high sensitivity, selectivity, and accuracy.
The use of a stable isotope-labeled internal standard (IS) is essential for reliable LC-MS/MS quantification, as it compensates for variations in sample preparation, matrix effects, and instrument response. Endoxifen-d5, a deuterated analog of endoxifen, is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).
These application notes provide a detailed protocol for the quantification of endoxifen in human plasma or serum using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Analytes and Internal Standard:
-
Endoxifen (Z-isomer and/or E/Z mixture)
-
This compound (internal standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium formate
-
Drug-free human plasma or serum
-
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of endoxifen and this compound in methanol. Store at -20°C or -80°C.
-
Working Solutions:
-
Endoxifen Working Solutions: Prepare a series of working solutions by serially diluting the endoxifen stock solution with methanol or a suitable solvent mixture to cover the desired calibration range (e.g., 0.5 to 500 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 5 ng/mL) by diluting the stock solution with methanol or acetonitrile.
-
-
Calibration Standards (CS): Spike drug-free plasma or serum with the endoxifen working solutions to create a calibration curve with at least six non-zero concentration levels. A typical calibration range for endoxifen is 0.5 to 50 ng/mL or 1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma or serum at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the endoxifen standard from that used for the calibration standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting endoxifen from plasma or serum samples.
-
To 50-100 µL of plasma/serum sample, calibrator, or QC sample in a microcentrifuge tube, add the internal standard working solution.
-
Add 3-4 volumes of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial.
-
The supernatant can be directly injected, or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required for different instrumentation.
Liquid Chromatography (LC):
-
LC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column is commonly used, for instance, a Kinetex C18 or Poroshell 120 EC-C18.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is typically employed to achieve good separation of endoxifen from other tamoxifen metabolites and endogenous matrix components.
-
Flow Rate: 0.3 - 0.8 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 35 - 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endoxifen: m/z 374.2 → 58.2
-
This compound: m/z 379.3 → 58.2
-
-
Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for each transition. Representative values can be found in the literature.
Data Presentation: Quantitative Method Validation Summary
The following tables summarize typical quantitative data from validated LC-MS/MS methods for endoxifen using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Endoxifen | Human Plasma | 0.2 - 100 | > 0.99 | |
| Endoxifen | Human Serum | 1.0 - 25.0 | ≥ 0.9966 | |
| Endoxifen | Human Plasma | 0.5 - 500 | ≥ 0.98 | |
| Endoxifen | Dried Blood Spot | 0.5 - 50 | Not Specified |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Endoxifen | Human Serum | LLOQ | ≤ 3.9 | ≤ 2.0 | ± 5.7 to ± 7.7 | |
| Endoxifen | Human Serum | Low | Not Specified | Not Specified | Not Specified | |
| Endoxifen | Human Serum | Mid | Not Specified | Not Specified | Not Specified | |
| Endoxifen | Human Serum | High | Not Specified | Not Specified | Not Specified | |
| Endoxifen | Human Plasma | Low, Mid, High | Within acceptable range (not specified) | Within acceptable range (not specified) | 85% - 115% |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Endoxifen | Human Plasma | Protein Precipitation | > 90 | |
| Endoxifen | Dried Blood Spot | Methanol Extraction | ~100 (from DMPK-A cards) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of endoxifen using this compound as an internal standard by LC-MS/MS.
Caption: Workflow for Endoxifen Quantification by LC-MS/MS.
References
- 1. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tamoxifen and its Metabolites in Human Plasma using Endoxifen-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of tamoxifen (B1202) and its major metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Endoxifen-d5 is employed as an internal standard for accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and research applications in breast cancer treatment.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] It is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form several active metabolites.[1][3][4] The main active metabolites, 4-hydroxytamoxifen and endoxifen, have a 30- to 100-fold higher affinity for the estrogen receptor than tamoxifen itself. Endoxifen, in particular, is considered the most important metabolite for tamoxifen's therapeutic efficacy. Due to significant inter-individual variability in tamoxifen metabolism, monitoring the plasma concentrations of tamoxifen and its active metabolites is crucial for optimizing therapy. This application note provides a detailed protocol for the quantification of these compounds using a reliable LC-MS/MS method with this compound as the internal standard.
Tamoxifen Metabolism
Tamoxifen is primarily metabolized through two main pathways: N-demethylation and 4-hydroxylation. N-demethylation, mainly catalyzed by CYP3A4 and CYP3A5, converts tamoxifen to N-desmethyltamoxifen, which is the most abundant metabolite in plasma. 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen is a minor pathway. N-desmethyltamoxifen is subsequently hydroxylated by CYP2D6 to form endoxifen. 4-hydroxytamoxifen can also be N-demethylated by CYP3A4 to form endoxifen. These active metabolites are further metabolized via glucuronidation and sulfation for excretion.
Figure 1: Simplified metabolic pathway of Tamoxifen.
Experimental Protocols
Materials and Reagents
-
Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and (Z)-Endoxifen reference standards
-
This compound (internal standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solutions and Quality Controls
Preparation of stock solutions (1 mg/mL) is done by dissolving the reference standards in methanol. Working solutions are then prepared by serial dilution of the stock solutions with methanol or a suitable solvent mixture. Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the working solutions to achieve the desired concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
This simple protein precipitation method has been shown to be effective for the extraction of tamoxifen and its metabolites from plasma.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tamoxifen | 372.3 | 72.0 |
| N-desmethyltamoxifen | 358.4 | 58.0 |
| 4-hydroxytamoxifen | 388.4 | 72.2 |
| Endoxifen | 374.4 | 58.1 |
| This compound (IS) | 379.3 | 58.1 |
Note: The specific MRM transitions may vary slightly depending on the instrument used. It is recommended to optimize these parameters in your laboratory.
Quantitative Data
The following table summarizes typical linearity ranges and plasma concentrations observed in patients undergoing tamoxifen therapy.
| Analyte | Linearity Range (ng/mL) | Typical Plasma Concentration (ng/mL) |
| Tamoxifen | 1 - 500 | 105 - 108 |
| N-desmethyltamoxifen | 1 - 500 | 181 - 184 |
| 4-hydroxytamoxifen | 0.1 - 50 | 1.8 - 1.9 |
| Endoxifen | 0.2 - 100 | 12.6 - 13.1 |
Data compiled from multiple sources.
Experimental Workflow
The overall workflow for the quantification of tamoxifen and its metabolites is depicted in the following diagram.
Figure 2: Experimental workflow for Tamoxifen metabolite analysis.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of tamoxifen and its key metabolites in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. This method is a valuable tool for researchers, scientists, and drug development professionals working on tamoxifen-related studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Tamoxifen and its Metabolites in Human Plasma using Endoxifen-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of tamoxifen and its major metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Endoxifen-d5 is employed as an internal standard for accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and research applications in breast cancer treatment.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] It is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form several active metabolites.[1][3][4] The main active metabolites, 4-hydroxytamoxifen and endoxifen, have a 30- to 100-fold higher affinity for the estrogen receptor than tamoxifen itself. Endoxifen, in particular, is considered the most important metabolite for tamoxifen's therapeutic efficacy. Due to significant inter-individual variability in tamoxifen metabolism, monitoring the plasma concentrations of tamoxifen and its active metabolites is crucial for optimizing therapy. This application note provides a detailed protocol for the quantification of these compounds using a reliable LC-MS/MS method with this compound as the internal standard.
Tamoxifen Metabolism
Tamoxifen is primarily metabolized through two main pathways: N-demethylation and 4-hydroxylation. N-demethylation, mainly catalyzed by CYP3A4 and CYP3A5, converts tamoxifen to N-desmethyltamoxifen, which is the most abundant metabolite in plasma. 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen is a minor pathway. N-desmethyltamoxifen is subsequently hydroxylated by CYP2D6 to form endoxifen. 4-hydroxytamoxifen can also be N-demethylated by CYP3A4 to form endoxifen. These active metabolites are further metabolized via glucuronidation and sulfation for excretion.
Figure 1: Simplified metabolic pathway of Tamoxifen.
Experimental Protocols
Materials and Reagents
-
Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and (Z)-Endoxifen reference standards
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solutions and Quality Controls
Preparation of stock solutions (1 mg/mL) is done by dissolving the reference standards in methanol. Working solutions are then prepared by serial dilution of the stock solutions with methanol or a suitable solvent mixture. Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the working solutions to achieve the desired concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
This simple protein precipitation method has been shown to be effective for the extraction of tamoxifen and its metabolites from plasma.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tamoxifen | 372.3 | 72.0 |
| N-desmethyltamoxifen | 358.4 | 58.0 |
| 4-hydroxytamoxifen | 388.4 | 72.2 |
| Endoxifen | 374.4 | 58.1 |
| This compound (IS) | 379.3 | 58.1 |
Note: The specific MRM transitions may vary slightly depending on the instrument used. It is recommended to optimize these parameters in your laboratory.
Quantitative Data
The following table summarizes typical linearity ranges and plasma concentrations observed in patients undergoing tamoxifen therapy.
| Analyte | Linearity Range (ng/mL) | Typical Plasma Concentration (ng/mL) |
| Tamoxifen | 1 - 500 | 105 - 108 |
| N-desmethyltamoxifen | 1 - 500 | 181 - 184 |
| 4-hydroxytamoxifen | 0.1 - 50 | 1.8 - 1.9 |
| Endoxifen | 0.2 - 100 | 12.6 - 13.1 |
Data compiled from multiple sources.
Experimental Workflow
The overall workflow for the quantification of tamoxifen and its metabolites is depicted in the following diagram.
Figure 2: Experimental workflow for Tamoxifen metabolite analysis.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of tamoxifen and its key metabolites in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. This method is a valuable tool for researchers, scientists, and drug development professionals working on tamoxifen-related studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Endoxifen-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Endoxifen-d5 for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are applicable to various biological matrices and are intended to guide researchers in developing robust and reliable analytical procedures.
Introduction
Endoxifen (B1662132), a potent active metabolite of tamoxifen (B1202), is a key molecule of interest in breast cancer research and therapy. Accurate quantification of endoxifen and its deuterated internal standard, this compound, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure accurate and reproducible results. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on factors such as the biological matrix, the required limit of quantification, sample throughput, and available resources. Below is a summary of common techniques with their respective advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Cleaner extracts, reduced matrix effects, potential for analyte concentration. | More complex, time-consuming, and costly than PPT. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Good for nonpolar metabolites, can provide clean extracts. | Can be labor-intensive and time-consuming.[1] |
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated methods for Endoxifen analysis. This compound is commonly used as the internal standard in these assays.
| Sample Preparation Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Protein Precipitation | Plasma | 0.5 - 500 | > 90 | < 15 | < 15 | [1][2] |
| Protein Precipitation | Serum | 1 - 100 | Not Reported | < 15 | < 15 | [3] |
| Protein Precipitation | Plasma | 0.2 - 100 | Not Reported | < 15 | < 15 | [4] |
| Solid-Phase Extraction | FFPE Tissue | 0.4 - 200 | 83 - 88 | < 9 | < 9 | |
| Liquid Extraction | Dried Blood Spots | 0.5 - 50 | > 90 | < 15 | < 15 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is adapted from a validated method for the quantification of Z- and E-isomers of endoxifen and its metabolites in human plasma.
Materials:
-
Human plasma samples
-
Methanol (B129727) (MeOH), HPLC grade
-
This compound internal standard (IS) solution in MeOH (e.g., 15 ng/mL)
-
Ascorbic acid solution in MeOH (e.g., 66.67 µg/mL)
-
2 mL 0.2 µm protein crash plate
-
Plate shaker
-
Vacuum apparatus
-
Deep 96-well collection plate
Procedure:
-
To a well of the protein crash plate, add 100 µL of plasma sample.
-
Add 300 µL of MeOH containing the internal standard (this compound) and ascorbic acid.
-
Shake the plate on a plate shaker for 15 minutes at 1100 rpm.
-
Filter the samples using a vacuum apparatus and collect the filtrate in a deep 96-well plate.
-
The collected filtrate is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is designed for the extraction of tamoxifen and its metabolites, including endoxifen, from FFPE tissue sections.
Materials:
-
FFPE tissue sections (e.g., six 15 µm sections)
-
Xylene
-
Ethanol (100%, 90%, 70%)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
-
Methanol (for conditioning and elution)
-
This compound internal standard (IS) solution
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Deparaffinization:
-
Place FFPE sections in a microcentrifuge tube.
-
Add 1 mL of xylene, vortex, and centrifuge. Remove the supernatant.
-
Repeat the xylene wash.
-
Wash the pellet sequentially with 1 mL of 100%, 90%, and 70% ethanol. Vortex, centrifuge, and remove the supernatant after each wash.
-
Wash the pellet with 1 mL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
-
Sample Loading:
-
Resuspend the deparaffinized tissue pellet in an appropriate buffer and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences.
-
-
Elution:
-
Elute the analytes (including Endoxifen) with an appropriate organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Add the this compound internal standard to the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
The reconstituted sample is ready for LC-MS/MS analysis.
Protocol 3: Liquid Extraction for Dried Blood Spots (DBS)
This protocol describes the extraction of tamoxifen and endoxifen from dried blood spots.
Materials:
-
Dried blood spots (DBS) on collection cards
-
Methanol containing this compound and Tamoxifen-d5 internal standards
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Nitrogen evaporator
-
Acetonitrile-ammonium formate (B1220265) buffer solution (e.g., pH 3.5, 3:7, v/v) for reconstitution
Procedure:
-
Punch a 6-mm subpunch from the DBS into a microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standards (this compound and Tamoxifen-d5).
-
Vortex and sonicate the tube for 45 minutes.
-
Centrifuge the sample for 10 minutes at 10,500 g.
-
Transfer 140 µL of the supernatant to a new tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 120 µL of acetonitrile-ammonium formate buffer solution.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Conclusion
The selection of an appropriate sample preparation technique is fundamental for the accurate and precise quantification of this compound. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis, while solid-phase extraction provides cleaner extracts, which is often necessary for complex matrices like FFPE tissues. Liquid extraction from dried blood spots presents a minimally invasive sampling alternative. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs in this compound analysis.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endoxifen-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Endoxifen-d5 for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are applicable to various biological matrices and are intended to guide researchers in developing robust and reliable analytical procedures.
Introduction
Endoxifen, a potent active metabolite of tamoxifen, is a key molecule of interest in breast cancer research and therapy. Accurate quantification of endoxifen and its deuterated internal standard, this compound, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure accurate and reproducible results. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on factors such as the biological matrix, the required limit of quantification, sample throughput, and available resources. Below is a summary of common techniques with their respective advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Cleaner extracts, reduced matrix effects, potential for analyte concentration. | More complex, time-consuming, and costly than PPT. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Good for nonpolar metabolites, can provide clean extracts. | Can be labor-intensive and time-consuming.[1] |
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated methods for Endoxifen analysis. This compound is commonly used as the internal standard in these assays.
| Sample Preparation Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Protein Precipitation | Plasma | 0.5 - 500 | > 90 | < 15 | < 15 | [1][2] |
| Protein Precipitation | Serum | 1 - 100 | Not Reported | < 15 | < 15 | [3] |
| Protein Precipitation | Plasma | 0.2 - 100 | Not Reported | < 15 | < 15 | [4] |
| Solid-Phase Extraction | FFPE Tissue | 0.4 - 200 | 83 - 88 | < 9 | < 9 | |
| Liquid Extraction | Dried Blood Spots | 0.5 - 50 | > 90 | < 15 | < 15 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is adapted from a validated method for the quantification of Z- and E-isomers of endoxifen and its metabolites in human plasma.
Materials:
-
Human plasma samples
-
Methanol (MeOH), HPLC grade
-
This compound internal standard (IS) solution in MeOH (e.g., 15 ng/mL)
-
Ascorbic acid solution in MeOH (e.g., 66.67 µg/mL)
-
2 mL 0.2 µm protein crash plate
-
Plate shaker
-
Vacuum apparatus
-
Deep 96-well collection plate
Procedure:
-
To a well of the protein crash plate, add 100 µL of plasma sample.
-
Add 300 µL of MeOH containing the internal standard (this compound) and ascorbic acid.
-
Shake the plate on a plate shaker for 15 minutes at 1100 rpm.
-
Filter the samples using a vacuum apparatus and collect the filtrate in a deep 96-well plate.
-
The collected filtrate is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is designed for the extraction of tamoxifen and its metabolites, including endoxifen, from FFPE tissue sections.
Materials:
-
FFPE tissue sections (e.g., six 15 µm sections)
-
Xylene
-
Ethanol (100%, 90%, 70%)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
-
Methanol (for conditioning and elution)
-
This compound internal standard (IS) solution
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Deparaffinization:
-
Place FFPE sections in a microcentrifuge tube.
-
Add 1 mL of xylene, vortex, and centrifuge. Remove the supernatant.
-
Repeat the xylene wash.
-
Wash the pellet sequentially with 1 mL of 100%, 90%, and 70% ethanol. Vortex, centrifuge, and remove the supernatant after each wash.
-
Wash the pellet with 1 mL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
-
Sample Loading:
-
Resuspend the deparaffinized tissue pellet in an appropriate buffer and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences.
-
-
Elution:
-
Elute the analytes (including Endoxifen) with an appropriate organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Add the this compound internal standard to the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
The reconstituted sample is ready for LC-MS/MS analysis.
Protocol 3: Liquid Extraction for Dried Blood Spots (DBS)
This protocol describes the extraction of tamoxifen and endoxifen from dried blood spots.
Materials:
-
Dried blood spots (DBS) on collection cards
-
Methanol containing this compound and Tamoxifen-d5 internal standards
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Nitrogen evaporator
-
Acetonitrile-ammonium formate buffer solution (e.g., pH 3.5, 3:7, v/v) for reconstitution
Procedure:
-
Punch a 6-mm subpunch from the DBS into a microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standards (this compound and Tamoxifen-d5).
-
Vortex and sonicate the tube for 45 minutes.
-
Centrifuge the sample for 10 minutes at 10,500 g.
-
Transfer 140 µL of the supernatant to a new tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 120 µL of acetonitrile-ammonium formate buffer solution.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Conclusion
The selection of an appropriate sample preparation technique is fundamental for the accurate and precise quantification of this compound. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis, while solid-phase extraction provides cleaner extracts, which is often necessary for complex matrices like FFPE tissues. Liquid extraction from dried blood spots presents a minimally invasive sampling alternative. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs in this compound analysis.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Endoxifen and Endoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen (B1662132), a potent active metabolite of tamoxifen (B1202), is crucial for the efficacy of breast cancer therapy. Its therapeutic drug monitoring is essential to ensure optimal patient outcomes. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Endoxifen and its deuterated internal standard, Endoxifen-d5, in biological matrices. This method provides the high selectivity and sensitivity required for clinical research and drug development.
Principle
The method employs reverse-phase liquid chromatography for the separation of Endoxifen and this compound, followed by detection using tandem mass spectrometry. The use of a deuterated internal standard (this compound) corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
Endoxifen and this compound (E/Z mixture 1:1) were procured from Toronto Research Chemicals.[1][2]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), formic acid, and water were used.[3]
-
Control drug-free human plasma/serum was obtained from healthy volunteers.[2][3]
Chromatographic Conditions
A variety of LC-MS/MS methods have been successfully employed for the analysis of Endoxifen and its deuterated internal standard. The following table summarizes the key parameters from several validated methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Poroshell 120 EC-C18 with HSS T3 precolumn | Kinetex C18 (100 x 4.6 mm) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | Water with 0.5% Formic Acid and 2 mM Ammonium Formate | 4 mM Ammonium Formate buffer (pH 3.5) |
| Mobile Phase B | 0.1% Formic acid in Methanol | Acetonitrile with 0.5% Formic Acid | Acetonitrile |
| Gradient | Isocratic at 44% B for 2 min, linear gradient to 75% B over 3 min, hold for 0.2 min, return to initial over 1.3 min | Linear gradient from 40% to 95% B in 2.5 min | 30%-52.5% B (0-6 min), 52.5%-80% B (6-6.1 min), 80% B (6.1-7 min), 80%-30% B (7-7.1 min), 30% B (7.1-10 min) |
| Flow Rate | Not specified | 0.8 mL/min | 0.6 mL/min |
| Injection Volume | 2 µL | 5 µL | 7 µL |
| Column Temp. | Not specified | 50°C | Not specified |
| Autosampler Temp. | 10°C | 10°C | Not specified |
| Run Time | 6.5 min | 4.5 min | 10.0 min |
Mass Spectrometry Conditions
Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Endoxifen | 374.2 | 58.2 | 30 | 49 | 60 |
| This compound | 379.3 | 58.2 | 30 | 49 | 60 |
Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Endoxifen and this compound in methanol or ethanol (B145695) at a concentration of 1 mg/mL. Store at -20°C in amber vials to protect from light.
-
Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent (e.g., methanol or acetonitrile) to create working standard solutions for calibration curves and quality control samples.
Sample Preparation (Plasma/Serum)
This protocol outlines a protein precipitation method, which is a common and efficient technique for sample clean-up.
-
Aliquoting: Thaw frozen plasma or serum samples and vortex. Aliquot 50-100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume of the this compound internal standard working solution to each sample, except for the blank.
-
Protein Precipitation: Add three volumes of cold acetonitrile or methanol containing the internal standard to each sample.
-
Vortexing: Vortex the samples vigorously for 10-30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Endoxifen quantification.
| Parameter | Result |
| Linearity Range (Z-Endoxifen) | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%CV) | ≤ 12.1% |
| Inter-assay Precision (%CV) | ≤ 7.76% |
| Intra-assay Accuracy (%Bias) | ± 6.71% |
| Inter-assay Accuracy (%Bias) | ± 8.71% |
| Recovery | > 90% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Endoxifen.
Caption: Logical relationship of the analytical components.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Endoxifen and its deuterated internal standard in biological samples. The detailed protocol and performance data demonstrate its suitability for therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of tamoxifen therapy for breast cancer patients. The high selectivity of LC-MS/MS is crucial for accurately distinguishing Endoxifen from other tamoxifen metabolites, which is essential for reliable clinical decision-making.
References
- 1. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Endoxifen and Endoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a potent active metabolite of tamoxifen, is crucial for the efficacy of breast cancer therapy. Its therapeutic drug monitoring is essential to ensure optimal patient outcomes. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Endoxifen and its deuterated internal standard, Endoxifen-d5, in biological matrices. This method provides the high selectivity and sensitivity required for clinical research and drug development.
Principle
The method employs reverse-phase liquid chromatography for the separation of Endoxifen and this compound, followed by detection using tandem mass spectrometry. The use of a deuterated internal standard (this compound) corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
Endoxifen and this compound (E/Z mixture 1:1) were procured from Toronto Research Chemicals.[1][2]
-
HPLC-grade methanol, acetonitrile, formic acid, and water were used.[3]
-
Control drug-free human plasma/serum was obtained from healthy volunteers.[2][3]
Chromatographic Conditions
A variety of LC-MS/MS methods have been successfully employed for the analysis of Endoxifen and its deuterated internal standard. The following table summarizes the key parameters from several validated methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Poroshell 120 EC-C18 with HSS T3 precolumn | Kinetex C18 (100 x 4.6 mm) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | Water with 0.5% Formic Acid and 2 mM Ammonium Formate | 4 mM Ammonium Formate buffer (pH 3.5) |
| Mobile Phase B | 0.1% Formic acid in Methanol | Acetonitrile with 0.5% Formic Acid | Acetonitrile |
| Gradient | Isocratic at 44% B for 2 min, linear gradient to 75% B over 3 min, hold for 0.2 min, return to initial over 1.3 min | Linear gradient from 40% to 95% B in 2.5 min | 30%-52.5% B (0-6 min), 52.5%-80% B (6-6.1 min), 80% B (6.1-7 min), 80%-30% B (7-7.1 min), 30% B (7.1-10 min) |
| Flow Rate | Not specified | 0.8 mL/min | 0.6 mL/min |
| Injection Volume | 2 µL | 5 µL | 7 µL |
| Column Temp. | Not specified | 50°C | Not specified |
| Autosampler Temp. | 10°C | 10°C | Not specified |
| Run Time | 6.5 min | 4.5 min | 10.0 min |
Mass Spectrometry Conditions
Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Endoxifen | 374.2 | 58.2 | 30 | 49 | 60 |
| This compound | 379.3 | 58.2 | 30 | 49 | 60 |
Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Endoxifen and this compound in methanol or ethanol at a concentration of 1 mg/mL. Store at -20°C in amber vials to protect from light.
-
Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent (e.g., methanol or acetonitrile) to create working standard solutions for calibration curves and quality control samples.
Sample Preparation (Plasma/Serum)
This protocol outlines a protein precipitation method, which is a common and efficient technique for sample clean-up.
-
Aliquoting: Thaw frozen plasma or serum samples and vortex. Aliquot 50-100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume of the this compound internal standard working solution to each sample, except for the blank.
-
Protein Precipitation: Add three volumes of cold acetonitrile or methanol containing the internal standard to each sample.
-
Vortexing: Vortex the samples vigorously for 10-30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Endoxifen quantification.
| Parameter | Result |
| Linearity Range (Z-Endoxifen) | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%CV) | ≤ 12.1% |
| Inter-assay Precision (%CV) | ≤ 7.76% |
| Intra-assay Accuracy (%Bias) | ± 6.71% |
| Inter-assay Accuracy (%Bias) | ± 8.71% |
| Recovery | > 90% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Endoxifen.
Caption: Logical relationship of the analytical components.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Endoxifen and its deuterated internal standard in biological samples. The detailed protocol and performance data demonstrate its suitability for therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of tamoxifen therapy for breast cancer patients. The high selectivity of LC-MS/MS is crucial for accurately distinguishing Endoxifen from other tamoxifen metabolites, which is essential for reliable clinical decision-making.
References
- 1. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Endoxifen-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Endoxifen-d5 in biological matrices, such as human plasma. Endoxifen (B1662132), a key active metabolite of Tamoxifen (B1202), is crucial in breast cancer therapy, and its deuterated form, this compound, is commonly used as an internal standard for accurate quantification.[1][2][3] This method utilizes protein precipitation for sample preparation and employs a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity. The described protocol is intended for researchers, scientists, and drug development professionals requiring precise measurement of Endoxifen levels.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][4] Its clinical efficacy is largely attributed to its active metabolites, primarily Endoxifen and 4-hydroxytamoxifen (B85900). Endoxifen exhibits significantly greater binding affinity for the estrogen receptor and is present at higher concentrations in plasma than 4-hydroxytamoxifen, making it a critical analyte for therapeutic drug monitoring and pharmacokinetic studies.
Accurate quantification of Endoxifen is essential for understanding its clinical pharmacology and for personalizing patient therapy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects. This document provides a comprehensive protocol for the detection of this compound, which is integral to the validated measurement of endogenous Endoxifen.
Experimental
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of methanol (B129727) containing the internal standard, this compound.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 18,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Liquid Chromatography
Chromatographic separation is critical for resolving Endoxifen from its isomers and other potential interferences.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 40% to 95% B over 2.5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 7 µL |
Note: The gradient and flow rate may require optimization based on the specific LC system and column used.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 2: Mass Spectrometry Parameters for Endoxifen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Endoxifen | 374.3 | 58.1 | 45 | 22 |
| This compound | 379.3 | 58.1 | 45 | 22 |
| Endoxifen (Qualifier) | 374.3 | 129.1 | 45 | 25 |
Note: These parameters are starting points and may require optimization on the specific mass spectrometer being used.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Endoxifen using this compound as an internal standard.
Caption: Workflow for Endoxifen quantification.
Analyte and Internal Standard Relationship
This diagram depicts the relationship between the analyte (Endoxifen) and the internal standard (this compound) in the mass spectrometer.
Caption: MRM pathway for Endoxifen and this compound.
Method Validation Summary
The described method should be validated according to the FDA or EMA guidelines on bioanalytical method validation. Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) of ≥ 0.99.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the lower limit of quantification, LLOQ).
-
Matrix Effect and Recovery: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the matrix components and that the extraction efficiency is consistent.
-
Stability: The stability of Endoxifen and this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound, which is essential for the accurate measurement of Endoxifen in clinical and research settings. The use of a stable isotope-labeled internal standard, coupled with the selectivity of tandem mass spectrometry, ensures high-quality data for pharmacokinetic studies and therapeutic drug monitoring. The provided parameters and protocols serve as a strong foundation for the implementation of this method in a bioanalytical laboratory.
References
- 1. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Endoxifen-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Endoxifen-d5 in biological matrices, such as human plasma. Endoxifen, a key active metabolite of Tamoxifen, is crucial in breast cancer therapy, and its deuterated form, this compound, is commonly used as an internal standard for accurate quantification.[1][2][3] This method utilizes protein precipitation for sample preparation and employs a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity. The described protocol is intended for researchers, scientists, and drug development professionals requiring precise measurement of Endoxifen levels.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][4] Its clinical efficacy is largely attributed to its active metabolites, primarily Endoxifen and 4-hydroxytamoxifen. Endoxifen exhibits significantly greater binding affinity for the estrogen receptor and is present at higher concentrations in plasma than 4-hydroxytamoxifen, making it a critical analyte for therapeutic drug monitoring and pharmacokinetic studies.
Accurate quantification of Endoxifen is essential for understanding its clinical pharmacology and for personalizing patient therapy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects. This document provides a comprehensive protocol for the detection of this compound, which is integral to the validated measurement of endogenous Endoxifen.
Experimental
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of methanol containing the internal standard, this compound.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 18,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Liquid Chromatography
Chromatographic separation is critical for resolving Endoxifen from its isomers and other potential interferences.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 40% to 95% B over 2.5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 7 µL |
Note: The gradient and flow rate may require optimization based on the specific LC system and column used.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 2: Mass Spectrometry Parameters for Endoxifen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Endoxifen | 374.3 | 58.1 | 45 | 22 |
| This compound | 379.3 | 58.1 | 45 | 22 |
| Endoxifen (Qualifier) | 374.3 | 129.1 | 45 | 25 |
Note: These parameters are starting points and may require optimization on the specific mass spectrometer being used.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Endoxifen using this compound as an internal standard.
Caption: Workflow for Endoxifen quantification.
Analyte and Internal Standard Relationship
This diagram depicts the relationship between the analyte (Endoxifen) and the internal standard (this compound) in the mass spectrometer.
Caption: MRM pathway for Endoxifen and this compound.
Method Validation Summary
The described method should be validated according to the FDA or EMA guidelines on bioanalytical method validation. Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) of ≥ 0.99.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the lower limit of quantification, LLOQ).
-
Matrix Effect and Recovery: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the matrix components and that the extraction efficiency is consistent.
-
Stability: The stability of Endoxifen and this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound, which is essential for the accurate measurement of Endoxifen in clinical and research settings. The use of a stable isotope-labeled internal standard, coupled with the selectivity of tandem mass spectrometry, ensures high-quality data for pharmacokinetic studies and therapeutic drug monitoring. The provided parameters and protocols serve as a strong foundation for the implementation of this method in a bioanalytical laboratory.
References
- 1. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endoxifen-d5 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen is the primary active metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2][3] The metabolic conversion of Tamoxifen to Endoxifen is predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[2][4] Consequently, the efficacy of Tamoxifen therapy can be significantly influenced by individual variations in the activity of these enzymes. In vitro drug metabolism assays are therefore crucial for understanding the metabolic profile of new chemical entities and their potential for drug-drug interactions involving these pathways.
Endoxifen-d5 is a deuterated form of Endoxifen, where five hydrogen atoms on the butenyl chain have been replaced with deuterium. This stable isotope-labeled version of the molecule is an invaluable tool in in vitro drug metabolism and pharmacokinetic studies. Its near-identical physicochemical properties to Endoxifen, coupled with its distinct mass, make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. The use of a deuterated internal standard like this compound is considered the gold standard in bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.
These application notes provide detailed protocols for the use of this compound in two key in vitro drug metabolism assays: Metabolic Stability and Cytochrome P450 (CYP) Inhibition.
Data Presentation
Table 1: Physicochemical Properties of Endoxifen and this compound
| Property | Endoxifen | This compound | Reference |
| Chemical Formula | C₂₅H₂₇NO₂ | C₂₅H₂₂D₅NO₂ | |
| Molar Mass | 373.496 g·mol⁻¹ | 378.5 g·mol⁻¹ | |
| CAS Number | 112093-28-4 | 1584173-54-5 |
Table 2: Recommended LC-MS/MS Parameters for Endoxifen and this compound
| Parameter | Endoxifen | This compound | Reference |
| Precursor Ion (m/z) | 374 | 379 | |
| Product Ion (m/z) | 58 | 58 | |
| Ionization Mode | Positive Electrospray | Positive Electrospray |
Note: Specific parameters may need to be optimized for individual instruments.
Signaling and Metabolic Pathways
Tamoxifen Metabolism to Endoxifen
The biotransformation of Tamoxifen to the highly active Endoxifen is a multi-step process primarily occurring in the liver. This metabolic activation is critical for the therapeutic efficacy of Tamoxifen.
Metabolic activation pathway of Tamoxifen to Endoxifen.
Endoxifen-Mediated Estrogen Receptor Signaling
Endoxifen exerts its primary pharmacological effect by competitively binding to the estrogen receptor (ERα), leading to the modulation of gene transcription. This antagonism of estrogen signaling is the basis of its anti-cancer properties in ER+ breast cancer.
Simplified diagram of Endoxifen's action on estrogen receptor signaling.
Experimental Protocols
Experimental Workflow: In Vitro Metabolic Stability Assay
The following workflow outlines the key steps in assessing the metabolic stability of a test compound using liver microsomes, with this compound as the internal standard.
Workflow for a typical in vitro metabolic stability assay.
Protocol 1: Metabolic Stability of Endoxifen using Human Liver Microsomes
This protocol determines the rate at which Endoxifen is metabolized by human liver microsomal enzymes. This compound is used as an internal standard for accurate quantification.
Materials:
-
Endoxifen
-
This compound (for internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Endoxifen in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in methanol. Create a working internal standard (IS) solution of 5 ng/mL in acetonitrile.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the Endoxifen stock solution to the HLM suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the this compound internal standard.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Endoxifen to this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Endoxifen remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Experimental Workflow: CYP Inhibition Assay (IC₅₀ Determination)
This workflow details the process for determining the concentration of a test compound that inhibits 50% of the activity of a specific CYP enzyme.
Workflow for a CYP inhibition (IC₅₀) assay.
Protocol 2: CYP2D6 Inhibition Assay using Endoxifen
This protocol is designed to determine the IC₅₀ value of Endoxifen for the CYP2D6 enzyme, a key enzyme in its own formation from Tamoxifen. This compound can be used as an internal standard if the probe substrate metabolite has a similar structure, or a different internal standard specific to the metabolite should be used.
Materials:
-
Endoxifen
-
This compound (or other appropriate internal standard)
-
Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6
-
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CYP2D6 probe substrate.
-
Prepare serial dilutions of Endoxifen in a suitable solvent (e.g., DMSO) to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare the internal standard solution in acetonitrile.
-
-
Incubation:
-
In a 96-well plate, add HLM or recombinant CYP2D6, phosphate buffer, and the CYP2D6 probe substrate.
-
Add the various concentrations of Endoxifen to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that ensures linear metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity at each Endoxifen concentration relative to the control.
-
Plot the percent inhibition versus the logarithm of the Endoxifen concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
This compound is an essential tool for researchers in drug metabolism and development. Its use as an internal standard in LC-MS/MS-based assays provides the necessary accuracy and precision for the reliable quantification of Endoxifen. The protocols outlined in these application notes for metabolic stability and CYP inhibition assays serve as a robust framework for investigating the metabolic characteristics of Endoxifen and other compounds that interact with the key drug-metabolizing enzymes responsible for its formation. These in vitro methods are fundamental for predicting in vivo pharmacokinetic behavior and assessing the potential for drug-drug interactions, ultimately contributing to the safer and more effective development of new therapeutic agents.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endoxifen-d5 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen is the primary active metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2][3] The metabolic conversion of Tamoxifen to Endoxifen is predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[2][4] Consequently, the efficacy of Tamoxifen therapy can be significantly influenced by individual variations in the activity of these enzymes. In vitro drug metabolism assays are therefore crucial for understanding the metabolic profile of new chemical entities and their potential for drug-drug interactions involving these pathways.
Endoxifen-d5 is a deuterated form of Endoxifen, where five hydrogen atoms on the butenyl chain have been replaced with deuterium. This stable isotope-labeled version of the molecule is an invaluable tool in in vitro drug metabolism and pharmacokinetic studies. Its near-identical physicochemical properties to Endoxifen, coupled with its distinct mass, make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. The use of a deuterated internal standard like this compound is considered the gold standard in bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.
These application notes provide detailed protocols for the use of this compound in two key in vitro drug metabolism assays: Metabolic Stability and Cytochrome P450 (CYP) Inhibition.
Data Presentation
Table 1: Physicochemical Properties of Endoxifen and this compound
| Property | Endoxifen | This compound | Reference |
| Chemical Formula | C₂₅H₂₇NO₂ | C₂₅H₂₂D₅NO₂ | |
| Molar Mass | 373.496 g·mol⁻¹ | 378.5 g·mol⁻¹ | |
| CAS Number | 112093-28-4 | 1584173-54-5 |
Table 2: Recommended LC-MS/MS Parameters for Endoxifen and this compound
| Parameter | Endoxifen | This compound | Reference |
| Precursor Ion (m/z) | 374 | 379 | |
| Product Ion (m/z) | 58 | 58 | |
| Ionization Mode | Positive Electrospray | Positive Electrospray |
Note: Specific parameters may need to be optimized for individual instruments.
Signaling and Metabolic Pathways
Tamoxifen Metabolism to Endoxifen
The biotransformation of Tamoxifen to the highly active Endoxifen is a multi-step process primarily occurring in the liver. This metabolic activation is critical for the therapeutic efficacy of Tamoxifen.
Metabolic activation pathway of Tamoxifen to Endoxifen.
Endoxifen-Mediated Estrogen Receptor Signaling
Endoxifen exerts its primary pharmacological effect by competitively binding to the estrogen receptor (ERα), leading to the modulation of gene transcription. This antagonism of estrogen signaling is the basis of its anti-cancer properties in ER+ breast cancer.
Simplified diagram of Endoxifen's action on estrogen receptor signaling.
Experimental Protocols
Experimental Workflow: In Vitro Metabolic Stability Assay
The following workflow outlines the key steps in assessing the metabolic stability of a test compound using liver microsomes, with this compound as the internal standard.
Workflow for a typical in vitro metabolic stability assay.
Protocol 1: Metabolic Stability of Endoxifen using Human Liver Microsomes
This protocol determines the rate at which Endoxifen is metabolized by human liver microsomal enzymes. This compound is used as an internal standard for accurate quantification.
Materials:
-
Endoxifen
-
This compound (for internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Endoxifen in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in methanol. Create a working internal standard (IS) solution of 5 ng/mL in acetonitrile.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the Endoxifen stock solution to the HLM suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the this compound internal standard.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Endoxifen to this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Endoxifen remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Experimental Workflow: CYP Inhibition Assay (IC₅₀ Determination)
This workflow details the process for determining the concentration of a test compound that inhibits 50% of the activity of a specific CYP enzyme.
Workflow for a CYP inhibition (IC₅₀) assay.
Protocol 2: CYP2D6 Inhibition Assay using Endoxifen
This protocol is designed to determine the IC₅₀ value of Endoxifen for the CYP2D6 enzyme, a key enzyme in its own formation from Tamoxifen. This compound can be used as an internal standard if the probe substrate metabolite has a similar structure, or a different internal standard specific to the metabolite should be used.
Materials:
-
Endoxifen
-
This compound (or other appropriate internal standard)
-
Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6
-
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CYP2D6 probe substrate.
-
Prepare serial dilutions of Endoxifen in a suitable solvent (e.g., DMSO) to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare the internal standard solution in acetonitrile.
-
-
Incubation:
-
In a 96-well plate, add HLM or recombinant CYP2D6, phosphate buffer, and the CYP2D6 probe substrate.
-
Add the various concentrations of Endoxifen to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that ensures linear metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity at each Endoxifen concentration relative to the control.
-
Plot the percent inhibition versus the logarithm of the Endoxifen concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
This compound is an essential tool for researchers in drug metabolism and development. Its use as an internal standard in LC-MS/MS-based assays provides the necessary accuracy and precision for the reliable quantification of Endoxifen. The protocols outlined in these application notes for metabolic stability and CYP inhibition assays serve as a robust framework for investigating the metabolic characteristics of Endoxifen and other compounds that interact with the key drug-metabolizing enzymes responsible for its formation. These in vitro methods are fundamental for predicting in vivo pharmacokinetic behavior and assessing the potential for drug-drug interactions, ultimately contributing to the safer and more effective development of new therapeutic agents.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Endoxifen-d5 for High-Precision CYP2D6 Enzyme Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Endoxifen-d5 as an internal standard in the study of Cytochrome P450 2D6 (CYP2D6) enzyme activity. The accurate quantification of endoxifen (B1662132), a critical active metabolite of tamoxifen (B1202), is paramount for CYP2D6 phenotyping and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction
Tamoxifen, a widely prescribed selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive breast cancer, is a prodrug that requires metabolic activation. The enzyme CYP2D6 is a key catalyst in the conversion of the primary metabolite, N-desmethyltamoxifen, to endoxifen.[1][2] Endoxifen is a potent anti-estrogen, with 30- to 100-fold higher binding affinity for the estrogen receptor than tamoxifen itself.[2] The plasma concentrations of endoxifen are significantly higher than those of another active metabolite, 4-hydroxytamoxifen, making it a crucial determinant of tamoxifen's therapeutic efficacy.[2]
Genetic polymorphisms in the CYP2D6 gene lead to wide inter-individual variability in enzyme activity, resulting in distinct metabolizer phenotypes: Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultra-rapid Metabolizers (UM).[3] Accurate assessment of CYP2D6 activity is therefore critical for personalizing tamoxifen therapy. Measuring the plasma concentration of endoxifen serves as a reliable phenotypic measure of CYP2D6 activity. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise quantification of endogenous endoxifen levels.
Principle
The methodology involves spiking biological samples (typically plasma or serum) with a known concentration of this compound. This deuterated analog is chemically identical to endoxifen but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium. During sample preparation and analysis, this compound behaves identically to the endogenous analyte. By measuring the ratio of the mass spectrometry signal of endoxifen to that of this compound, accurate quantification can be achieved, as any analyte loss during extraction or ionization variability in the mass spectrometer will affect both the analyte and the internal standard equally.
Tamoxifen to Endoxifen Metabolic Pathway
The metabolic conversion of tamoxifen to endoxifen is a multi-step process involving several cytochrome P450 enzymes. The primary pathways are illustrated below.
Caption: Metabolic activation of tamoxifen to its active metabolite, endoxifen.
Experimental Workflow for CYP2D6 Phenotyping
The following diagram outlines the typical workflow for determining CYP2D6 phenotype based on endoxifen quantification using this compound.
Caption: Workflow for CYP2D6 phenotyping using this compound.
Quantitative Data Summary
The following tables summarize representative endoxifen concentrations in patients with different CYP2D6 metabolizer phenotypes. These values can be used as a reference for interpreting experimental results.
Table 1: Endoxifen Concentrations by CYP2D6 Phenotype (20 mg/day Tamoxifen)
| CYP2D6 Phenotype | Mean Endoxifen Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |
| Poor Metabolizer (PM) | 3.42 | - | |
| Intermediate Metabolizer (IM) | 7.10 | - | |
| Extensive Metabolizer (EM) | 10.00 | - | |
| Poor Metabolizer (PM) | 8.8 | 7.2 | |
| Extensive Metabolizer (EM) | 22.3 | 11.8 |
Table 2: Thresholds and Ratios for CYP2D6 Activity Assessment
| Parameter | Value | Significance | Reference |
| Clinical Threshold for Efficacy | 5.97 ng/mL | Concentrations below this may be associated with a higher risk of breast cancer recurrence. | |
| N-desmethyltamoxifen/Endoxifen Ratio | > 35 | Correlates with low endoxifen levels and may indicate slow CYP2D6 metabolism. |
Detailed Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation and Extraction
This protocol is a generalized procedure based on common methodologies described in the literature.
Materials:
-
Patient plasma or serum samples
-
This compound internal standard solution (e.g., 200 ng/mL in methanol)
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265) buffer (0.5 mM, pH 3.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters MCX) or appropriate solvent for Liquid-Liquid Extraction (LLE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma/serum in a microcentrifuge tube, add a pre-determined amount of this compound internal standard solution (e.g., 50 µL of a 200 ng/mL solution).
-
Protein Precipitation:
-
Add 600 µL of cold acetonitrile (or methanol containing 1% formic acid) to the sample.
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Extraction (Choose one):
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1-2 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in mobile phase.
-
-
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of endoxifen and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., Waters Xterra MS C18, 3.5 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endoxifen: m/z 374 -> 58
-
This compound: m/z 379 -> 58
-
-
Collision Energy and other source parameters: Optimize these parameters for the specific instrument being used to achieve maximum signal intensity.
Data Analysis:
-
Integrate the peak areas for the endoxifen and this compound MRM transitions.
-
Calculate the peak area ratio (Endoxifen / this compound).
-
Construct a calibration curve using known concentrations of endoxifen standards spiked with the same amount of this compound.
-
Determine the concentration of endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of endoxifen in biological matrices. This approach enables reliable CYP2D6 phenotyping, which is a critical step towards personalized tamoxifen therapy. The protocols and data presented in these application notes provide a solid foundation for researchers and clinicians to implement robust and reliable assays for monitoring CYP2D6 activity and optimizing treatment outcomes for breast cancer patients.
References
- 1. Evaluation of CYP2D6 enzyme activity using a Dextromethorphan Breath Test in Women Receiving Adjuvant Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Dose Escalation in Patients With Diminished CYP2D6 Activity Normalizes Endoxifen Concentrations Without Increasing Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Endoxifen-d5 for High-Precision CYP2D6 Enzyme Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Endoxifen-d5 as an internal standard in the study of Cytochrome P450 2D6 (CYP2D6) enzyme activity. The accurate quantification of endoxifen, a critical active metabolite of tamoxifen, is paramount for CYP2D6 phenotyping and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction
Tamoxifen, a widely prescribed selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive breast cancer, is a prodrug that requires metabolic activation. The enzyme CYP2D6 is a key catalyst in the conversion of the primary metabolite, N-desmethyltamoxifen, to endoxifen.[1][2] Endoxifen is a potent anti-estrogen, with 30- to 100-fold higher binding affinity for the estrogen receptor than tamoxifen itself.[2] The plasma concentrations of endoxifen are significantly higher than those of another active metabolite, 4-hydroxytamoxifen, making it a crucial determinant of tamoxifen's therapeutic efficacy.[2]
Genetic polymorphisms in the CYP2D6 gene lead to wide inter-individual variability in enzyme activity, resulting in distinct metabolizer phenotypes: Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultra-rapid Metabolizers (UM).[3] Accurate assessment of CYP2D6 activity is therefore critical for personalizing tamoxifen therapy. Measuring the plasma concentration of endoxifen serves as a reliable phenotypic measure of CYP2D6 activity. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise quantification of endogenous endoxifen levels.
Principle
The methodology involves spiking biological samples (typically plasma or serum) with a known concentration of this compound. This deuterated analog is chemically identical to endoxifen but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium. During sample preparation and analysis, this compound behaves identically to the endogenous analyte. By measuring the ratio of the mass spectrometry signal of endoxifen to that of this compound, accurate quantification can be achieved, as any analyte loss during extraction or ionization variability in the mass spectrometer will affect both the analyte and the internal standard equally.
Tamoxifen to Endoxifen Metabolic Pathway
The metabolic conversion of tamoxifen to endoxifen is a multi-step process involving several cytochrome P450 enzymes. The primary pathways are illustrated below.
Caption: Metabolic activation of tamoxifen to its active metabolite, endoxifen.
Experimental Workflow for CYP2D6 Phenotyping
The following diagram outlines the typical workflow for determining CYP2D6 phenotype based on endoxifen quantification using this compound.
Caption: Workflow for CYP2D6 phenotyping using this compound.
Quantitative Data Summary
The following tables summarize representative endoxifen concentrations in patients with different CYP2D6 metabolizer phenotypes. These values can be used as a reference for interpreting experimental results.
Table 1: Endoxifen Concentrations by CYP2D6 Phenotype (20 mg/day Tamoxifen)
| CYP2D6 Phenotype | Mean Endoxifen Concentration (ng/mL) | Standard Deviation (ng/mL) | Reference |
| Poor Metabolizer (PM) | 3.42 | - | |
| Intermediate Metabolizer (IM) | 7.10 | - | |
| Extensive Metabolizer (EM) | 10.00 | - | |
| Poor Metabolizer (PM) | 8.8 | 7.2 | |
| Extensive Metabolizer (EM) | 22.3 | 11.8 |
Table 2: Thresholds and Ratios for CYP2D6 Activity Assessment
| Parameter | Value | Significance | Reference |
| Clinical Threshold for Efficacy | 5.97 ng/mL | Concentrations below this may be associated with a higher risk of breast cancer recurrence. | |
| N-desmethyltamoxifen/Endoxifen Ratio | > 35 | Correlates with low endoxifen levels and may indicate slow CYP2D6 metabolism. |
Detailed Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation and Extraction
This protocol is a generalized procedure based on common methodologies described in the literature.
Materials:
-
Patient plasma or serum samples
-
This compound internal standard solution (e.g., 200 ng/mL in methanol)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate buffer (0.5 mM, pH 3.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters MCX) or appropriate solvent for Liquid-Liquid Extraction (LLE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma/serum in a microcentrifuge tube, add a pre-determined amount of this compound internal standard solution (e.g., 50 µL of a 200 ng/mL solution).
-
Protein Precipitation:
-
Add 600 µL of cold acetonitrile (or methanol containing 1% formic acid) to the sample.
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Extraction (Choose one):
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1-2 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in mobile phase.
-
-
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of endoxifen and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., Waters Xterra MS C18, 3.5 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endoxifen: m/z 374 -> 58
-
This compound: m/z 379 -> 58
-
-
Collision Energy and other source parameters: Optimize these parameters for the specific instrument being used to achieve maximum signal intensity.
Data Analysis:
-
Integrate the peak areas for the endoxifen and this compound MRM transitions.
-
Calculate the peak area ratio (Endoxifen / this compound).
-
Construct a calibration curve using known concentrations of endoxifen standards spiked with the same amount of this compound.
-
Determine the concentration of endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of endoxifen in biological matrices. This approach enables reliable CYP2D6 phenotyping, which is a critical step towards personalized tamoxifen therapy. The protocols and data presented in these application notes provide a solid foundation for researchers and clinicians to implement robust and reliable assays for monitoring CYP2D6 activity and optimizing treatment outcomes for breast cancer patients.
References
- 1. Evaluation of CYP2D6 enzyme activity using a Dextromethorphan Breath Test in Women Receiving Adjuvant Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Dose Escalation in Patients With Diminished CYP2D6 Activity Normalizes Endoxifen Concentrations Without Increasing Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation and Storage of Endoxifen-d5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and storage of Endoxifen-d5 stock solutions for research and developmental applications. Adherence to these guidelines is crucial for ensuring the stability and accurate concentration of the stock solution, which is essential for reproducible experimental results.
Data Summary
The following table summarizes the key quantitative data regarding the storage and stability of this compound.
| Parameter | Condition | Duration |
| Storage (Powder) | -20°C | 3 years[1][2] |
| Storage (In Solvent) | -80°C | 6 months[1][2][3] |
| -20°C | 1 month | |
| Solubility (Endoxifen) | Ethanol | ~20 mg/mL |
| DMSO | ~2 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound. The following procedure is a general guideline and may be adapted based on specific experimental requirements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent (e.g., Ethanol)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Determine the desired stock solution concentration and calculate the required mass of this compound and volume of solvent.
-
-
Weighing:
-
Tare the analytical balance with a clean, empty weighing vessel.
-
Carefully weigh the desired amount of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile vial.
-
Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
To enhance solubility, the tube may be warmed to 37°C and sonicated in an ultrasonic bath for a short period.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed amber vials or tubes to protect from light.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
Safety Precautions:
-
This compound should be handled by trained personnel in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for stock solution preparation and a simplified representation of the signaling pathway involving Endoxifen.
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Simplified signaling pathway of Endoxifen in breast cancer cells.
References
Protocol for the Preparation and Storage of Endoxifen-d5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and storage of Endoxifen-d5 stock solutions for research and developmental applications. Adherence to these guidelines is crucial for ensuring the stability and accurate concentration of the stock solution, which is essential for reproducible experimental results.
Data Summary
The following table summarizes the key quantitative data regarding the storage and stability of this compound.
| Parameter | Condition | Duration |
| Storage (Powder) | -20°C | 3 years[1][2] |
| Storage (In Solvent) | -80°C | 6 months[1][2][3] |
| -20°C | 1 month | |
| Solubility (Endoxifen) | Ethanol | ~20 mg/mL |
| DMSO | ~2 mg/mL | |
| Dimethyl formamide (DMF) | ~20 mg/mL |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound. The following procedure is a general guideline and may be adapted based on specific experimental requirements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent (e.g., Ethanol)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Determine the desired stock solution concentration and calculate the required mass of this compound and volume of solvent.
-
-
Weighing:
-
Tare the analytical balance with a clean, empty weighing vessel.
-
Carefully weigh the desired amount of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile vial.
-
Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
To enhance solubility, the tube may be warmed to 37°C and sonicated in an ultrasonic bath for a short period.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed amber vials or tubes to protect from light.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
Safety Precautions:
-
This compound should be handled by trained personnel in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for stock solution preparation and a simplified representation of the signaling pathway involving Endoxifen.
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Simplified signaling pathway of Endoxifen in breast cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Crosstalk with Endoxifen-d5 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic crosstalk when using Endoxifen-d5 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern with my this compound internal standard?
Isotopic crosstalk refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard (SIL-IS), in this case, Endoxifen and this compound. This interference can lead to inaccurate quantification in mass spectrometry. The primary concerns are:
-
Contribution from the Analyte to the Internal Standard Signal: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled Endoxifen can contribute to the mass channel of this compound, leading to an artificially high internal standard signal and consequently, an underestimation of the analyte concentration.[1]
-
Contribution from the Internal Standard to the Analyte Signal: Impurities in the this compound standard, specifically the presence of unlabeled Endoxifen (M+0), can contribute to the analyte signal, causing an overestimation of the analyte concentration.[1] This is particularly problematic at the lower limit of quantification (LLOQ).
-
In-source H/D Exchange: Deuterium (B1214612) atoms on the this compound molecule can sometimes be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[2][3] This reduces the intensity of the d5 signal and can generate a false positive signal for the unlabeled analyte.[2]
Q2: I'm observing a signal for unlabeled Endoxifen even when I inject a pure solution of this compound. What is the likely cause?
This is a common issue and can be attributed to two main factors:
-
Isotopic Purity of the Standard: The this compound internal standard may not be 100% pure and can contain a small percentage of unlabeled Endoxifen. The isotopic purity should be stated on the certificate of analysis provided by the manufacturer.
-
In-source Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on your this compound may be exchanging with protons in your mobile phase or within the mass spectrometer's ion source. This is more likely to occur if the deuterium labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.
Q3: My calibration curve for Endoxifen is non-linear, particularly at the high end. Could this be related to isotopic crosstalk?
Yes, non-linearity at high analyte concentrations is a classic symptom of isotopic crosstalk. As the concentration of unlabeled Endoxifen increases, the contribution of its naturally occurring isotopes to the this compound mass channel becomes more significant. This leads to a disproportionate increase in the internal standard signal relative to the analyte, causing the calibration curve to bend.
Q4: Can the position of the deuterium labels on the this compound molecule affect isotopic crosstalk?
Absolutely. The stability of the deuterium labels is critical. Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to H/D exchange. Ideally, the deuterium atoms should be in positions that are not chemically reactive under the analytical conditions.
Troubleshooting Guides
Guide 1: Investigating the Source of Crosstalk
This guide provides a systematic approach to determine whether the observed crosstalk is due to the isotopic purity of the internal standard or in-source H/D exchange.
Caption: Workflow to diagnose the root cause of isotopic crosstalk.
Objective: To differentiate between crosstalk from isotopic impurity and H/D back-exchange.
Materials:
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Mobile phase components (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
Methodology:
-
Direct Infusion for Isotopic Purity Assessment:
-
Prepare a solution of this compound in a non-protic solvent like acetonitrile.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Acquire a high-resolution full-scan mass spectrum.
-
Examine the spectrum for the presence of the M+0 peak (unlabeled Endoxifen) and other lower deuterated species (d4, d3, etc.).
-
Calculate the percentage of the unlabeled analyte present in the standard.
-
-
Incubation Study for H/D Exchange Assessment:
-
Prepare several vials of this compound in the initial mobile phase composition.
-
Incubate the vials at different temperatures (e.g., room temperature and 40°C) for various durations (e.g., 0, 2, 4, 8, and 24 hours).
-
Inject the samples onto the LC-MS/MS system.
-
Monitor the peak area of this compound and look for the appearance and increase of peaks corresponding to lower deuterated forms and the unlabeled Endoxifen.
-
Data Presentation:
Table 1: Hypothetical Results of Isotopic Purity and Stability Assessment
| Condition | % Unlabeled Endoxifen (M+0) | % Endoxifen-d4 | % this compound |
| Direct Infusion (t=0) | 0.5% | 1.5% | 98.0% |
| 24h incubation in mobile phase at RT | 1.0% | 2.5% | 96.5% |
| 24h incubation in mobile phase at 40°C | 2.5% | 4.0% | 93.5% |
Guide 2: Mitigating Isotopic Crosstalk
This guide provides actionable steps to reduce the impact of isotopic crosstalk on your quantitative results.
Caption: Decision tree for mitigating isotopic crosstalk.
Objective: To minimize the relative contribution of the analyte's isotopic signal to the internal standard signal.
Methodology:
-
Prepare three sets of calibration standards and quality controls (QCs) for Endoxifen.
-
Spike each set with a different concentration of this compound (e.g., Low IS, Medium IS, High IS). The "Medium IS" concentration should be your current working concentration.
-
Analyze all samples using your established LC-MS/MS method.
-
Process the data and generate calibration curves for each set.
-
Compare the accuracy and precision of the QCs for each internal standard concentration.
Data Presentation:
Table 2: Hypothetical Impact of IS Concentration on QC Accuracy
| QC Level (ng/mL) | Accuracy (%) with Low IS Conc. | Accuracy (%) with Medium IS Conc. | Accuracy (%) with High IS Conc. |
| LLOQ | 118.5% | 109.2% | 102.1% |
| Low QC | 115.3% | 106.8% | 101.5% |
| Mid QC | 108.1% | 103.5% | 100.8% |
| High QC | 102.5% | 101.1% | 100.2% |
Objective: To select a precursor ion for the internal standard that has minimal interference from the natural isotopic abundance of the analyte.
Methodology:
-
Determine the theoretical natural isotopic abundance of Endoxifen. There are online tools available for this.
-
Identify the mass of the most abundant isotope of this compound (likely M+4 if it's a ¹³C₄ labeled d1 standard, or simply the deuterated mass).
-
Also, identify a less abundant, higher mass isotope of this compound (e.g., M+6).
-
Set up two MRM transitions for the internal standard: one for the most abundant isotope and one for the less abundant isotope.
-
Analyze a high concentration standard of unlabeled Endoxifen and check for any signal in these two MRM channels.
-
Re-run the experiment for optimizing the internal standard concentration using the MRM transition for the less abundant isotope.
Data Presentation:
Table 3: Hypothetical Crosstalk at Different IS MRM Transitions
| Analyte Conc. (ng/mL) | Signal in IS Channel (Most Abundant Isotope) | Signal in IS Channel (Less Abundant Isotope) |
| 0 (Blank) | 50 | 5 |
| 1000 | 1500 | 60 |
| 5000 | 7500 | 300 |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify, understand, and mitigate issues related to isotopic crosstalk with this compound, leading to more accurate and reliable quantitative results in their mass spectrometry-based assays.
References
Technical Support Center: Troubleshooting Isotopic Crosstalk with Endoxifen-d5 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic crosstalk when using Endoxifen-d5 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern with my this compound internal standard?
Isotopic crosstalk refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard (SIL-IS), in this case, Endoxifen and this compound. This interference can lead to inaccurate quantification in mass spectrometry. The primary concerns are:
-
Contribution from the Analyte to the Internal Standard Signal: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled Endoxifen can contribute to the mass channel of this compound, leading to an artificially high internal standard signal and consequently, an underestimation of the analyte concentration.[1]
-
Contribution from the Internal Standard to the Analyte Signal: Impurities in the this compound standard, specifically the presence of unlabeled Endoxifen (M+0), can contribute to the analyte signal, causing an overestimation of the analyte concentration.[1] This is particularly problematic at the lower limit of quantification (LLOQ).
-
In-source H/D Exchange: Deuterium atoms on the this compound molecule can sometimes be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[2][3] This reduces the intensity of the d5 signal and can generate a false positive signal for the unlabeled analyte.[2]
Q2: I'm observing a signal for unlabeled Endoxifen even when I inject a pure solution of this compound. What is the likely cause?
This is a common issue and can be attributed to two main factors:
-
Isotopic Purity of the Standard: The this compound internal standard may not be 100% pure and can contain a small percentage of unlabeled Endoxifen. The isotopic purity should be stated on the certificate of analysis provided by the manufacturer.
-
In-source Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on your this compound may be exchanging with protons in your mobile phase or within the mass spectrometer's ion source. This is more likely to occur if the deuterium labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.
Q3: My calibration curve for Endoxifen is non-linear, particularly at the high end. Could this be related to isotopic crosstalk?
Yes, non-linearity at high analyte concentrations is a classic symptom of isotopic crosstalk. As the concentration of unlabeled Endoxifen increases, the contribution of its naturally occurring isotopes to the this compound mass channel becomes more significant. This leads to a disproportionate increase in the internal standard signal relative to the analyte, causing the calibration curve to bend.
Q4: Can the position of the deuterium labels on the this compound molecule affect isotopic crosstalk?
Absolutely. The stability of the deuterium labels is critical. Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to H/D exchange. Ideally, the deuterium atoms should be in positions that are not chemically reactive under the analytical conditions.
Troubleshooting Guides
Guide 1: Investigating the Source of Crosstalk
This guide provides a systematic approach to determine whether the observed crosstalk is due to the isotopic purity of the internal standard or in-source H/D exchange.
Caption: Workflow to diagnose the root cause of isotopic crosstalk.
Objective: To differentiate between crosstalk from isotopic impurity and H/D back-exchange.
Materials:
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Mobile phase components (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Methodology:
-
Direct Infusion for Isotopic Purity Assessment:
-
Prepare a solution of this compound in a non-protic solvent like acetonitrile.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Acquire a high-resolution full-scan mass spectrum.
-
Examine the spectrum for the presence of the M+0 peak (unlabeled Endoxifen) and other lower deuterated species (d4, d3, etc.).
-
Calculate the percentage of the unlabeled analyte present in the standard.
-
-
Incubation Study for H/D Exchange Assessment:
-
Prepare several vials of this compound in the initial mobile phase composition.
-
Incubate the vials at different temperatures (e.g., room temperature and 40°C) for various durations (e.g., 0, 2, 4, 8, and 24 hours).
-
Inject the samples onto the LC-MS/MS system.
-
Monitor the peak area of this compound and look for the appearance and increase of peaks corresponding to lower deuterated forms and the unlabeled Endoxifen.
-
Data Presentation:
Table 1: Hypothetical Results of Isotopic Purity and Stability Assessment
| Condition | % Unlabeled Endoxifen (M+0) | % Endoxifen-d4 | % this compound |
| Direct Infusion (t=0) | 0.5% | 1.5% | 98.0% |
| 24h incubation in mobile phase at RT | 1.0% | 2.5% | 96.5% |
| 24h incubation in mobile phase at 40°C | 2.5% | 4.0% | 93.5% |
Guide 2: Mitigating Isotopic Crosstalk
This guide provides actionable steps to reduce the impact of isotopic crosstalk on your quantitative results.
Caption: Decision tree for mitigating isotopic crosstalk.
Objective: To minimize the relative contribution of the analyte's isotopic signal to the internal standard signal.
Methodology:
-
Prepare three sets of calibration standards and quality controls (QCs) for Endoxifen.
-
Spike each set with a different concentration of this compound (e.g., Low IS, Medium IS, High IS). The "Medium IS" concentration should be your current working concentration.
-
Analyze all samples using your established LC-MS/MS method.
-
Process the data and generate calibration curves for each set.
-
Compare the accuracy and precision of the QCs for each internal standard concentration.
Data Presentation:
Table 2: Hypothetical Impact of IS Concentration on QC Accuracy
| QC Level (ng/mL) | Accuracy (%) with Low IS Conc. | Accuracy (%) with Medium IS Conc. | Accuracy (%) with High IS Conc. |
| LLOQ | 118.5% | 109.2% | 102.1% |
| Low QC | 115.3% | 106.8% | 101.5% |
| Mid QC | 108.1% | 103.5% | 100.8% |
| High QC | 102.5% | 101.1% | 100.2% |
Objective: To select a precursor ion for the internal standard that has minimal interference from the natural isotopic abundance of the analyte.
Methodology:
-
Determine the theoretical natural isotopic abundance of Endoxifen. There are online tools available for this.
-
Identify the mass of the most abundant isotope of this compound (likely M+4 if it's a ¹³C₄ labeled d1 standard, or simply the deuterated mass).
-
Also, identify a less abundant, higher mass isotope of this compound (e.g., M+6).
-
Set up two MRM transitions for the internal standard: one for the most abundant isotope and one for the less abundant isotope.
-
Analyze a high concentration standard of unlabeled Endoxifen and check for any signal in these two MRM channels.
-
Re-run the experiment for optimizing the internal standard concentration using the MRM transition for the less abundant isotope.
Data Presentation:
Table 3: Hypothetical Crosstalk at Different IS MRM Transitions
| Analyte Conc. (ng/mL) | Signal in IS Channel (Most Abundant Isotope) | Signal in IS Channel (Less Abundant Isotope) |
| 0 (Blank) | 50 | 5 |
| 1000 | 1500 | 60 |
| 5000 | 7500 | 300 |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify, understand, and mitigate issues related to isotopic crosstalk with this compound, leading to more accurate and reliable quantitative results in their mass spectrometry-based assays.
References
Preventing deuterium exchange of Endoxifen-d5 in solution.
Technical Support Center: Endoxifen-d5
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted deuterium-hydrogen (D-H) exchange in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium (B1214612) exchange and why is it a critical issue for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa. [1]For this compound, which is often used as an internal standard in quantitative mass spectrometry, maintaining the deuterium labels is crucial. [2]Loss of these labels, also known as back-exchange, leads to a decrease in the mass-to-charge ratio (m/z), causing the standard to be mistaken for the unlabeled analyte. This compromises the isotopic purity and leads to inaccurate and unreliable quantification. [3][4] Q2: Where are the deuterium labels on this compound located and are they stable?
The "-d5" designation in this compound typically refers to five deuterium atoms on the ethylamino side chain. These labels are on carbon atoms, which form strong carbon-deuterium (C-D) bonds. [5]These bonds are generally stable and not prone to exchange under typical analytical conditions, unlike deuterium atoms attached to heteroatoms (like oxygen or nitrogen), which are highly labile. However, extreme conditions can still promote exchange.
Q3: What are the primary factors that cause deuterium exchange?
The rate of deuterium exchange is influenced by several factors:
-
pH: Strongly acidic or basic conditions can catalyze the exchange process. The minimum rate of exchange for many compounds occurs in a slightly acidic pH range.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are less likely to cause this issue.
-
Moisture: The presence of water, even in trace amounts, provides a source of protons that can drive back-exchange.
Q4: How can I detect if my this compound is undergoing exchange?
Deuterium exchange can be identified by:
-
Mass Spectrometry (MS): In a mass spectrum, you will observe a shift in the isotopic cluster. The peak corresponding to the fully deuterated molecule (d5) will decrease in intensity, while peaks for d4, d3, etc., will appear and increase over time. High-resolution mass spectrometry is particularly effective for this analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can also be used to confirm the position and extent of deuterium labeling.
Q5: What are the best practices for storing this compound solutions to ensure stability?
Proper storage is essential to maintain the isotopic integrity of this compound:
-
Solid Form: Store the solid compound at -20°C or colder in a desiccator to protect it from moisture.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent like acetonitrile or methanol (B129727). Store these solutions in tightly sealed vials at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment. Avoid long-term storage of diluted aqueous solutions, as Endoxifen is only sparingly soluble and less stable in aqueous buffers. If an aqueous solution is necessary, it is not recommended to store it for more than one day.
Troubleshooting Guides
Guide 1: Issues During LC-MS/MS Analysis
Problem: You observe a loss of deuterium from this compound (e.g., appearance of d4, d3 peaks) during an LC-MS/MS run, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Steps & Solutions |
| Mobile Phase pH | The pH of the mobile phase is a critical factor. Avoid highly acidic or basic conditions. Solution: Adjust the mobile phase to a slightly acidic pH, ideally between 2.5 and 7, which is known to minimize the rate of exchange for many compounds. Use MS-grade additives like formic acid or ammonium (B1175870) formate. |
| High Temperature | Elevated temperatures in the autosampler, column oven, or ion source can accelerate back-exchange. Solution: Maintain the autosampler at a low temperature (e.g., 4°C). Use the lowest column temperature that provides adequate chromatography. Optimize ion source parameters to use the minimum temperature required for efficient desolvation. |
| Protic Solvents | Water and methanol in the mobile phase are sources of protons. Solution: While unavoidable in reversed-phase LC, minimize the time the sample is exposed to the aqueous mobile phase at elevated temperatures. Use faster gradients where possible. If feasible for your application, explore aprotic solvents. |
| On-line H/D Exchange | Some mass spectrometry techniques intentionally use deuterated mobile phases for structural elucidation. Ensure this is not happening inadvertently. Solution: Verify that your mobile phase solvents (e.g., D₂O, CD₃OD) are not the source of the exchange. Use high-purity H₂O and protic solvents. |
Guide 2: Issues During Sample Preparation & Handling
Problem: The isotopic purity of this compound is compromised before the sample is even injected into the instrument.
| Potential Cause | Troubleshooting Steps & Solutions |
| Solvent Choice | Reconstituting or diluting this compound in inappropriate solvents. Solution: Always use high-purity, dry, aprotic solvents (e.g., acetonitrile) for preparing stock and working solutions whenever possible. If an aqueous buffer is required for an assay, prepare it fresh and use it immediately. |
| Moisture Contamination | Atmospheric moisture can introduce protons into your sample. Solution: Allow the solid standard to equilibrate to room temperature before opening the vial to prevent condensation. Use dry glassware and pipette tips. Consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive applications. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can introduce moisture and degrade the compound. Solution: Aliquot stock solutions into single-use vials to avoid repeated warming and cooling of the primary stock. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize the risk of deuterium exchange during solution preparation.
-
Equilibration: Allow the vial of solid this compound to warm to ambient temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Solvent Selection: Use a high-purity, anhydrous, aprotic solvent such as acetonitrile or methanol.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve it in the chosen solvent to the desired final volume in a volumetric flask.
-
Ensure the solid is completely dissolved by vortexing or brief sonication.
-
-
Storage of Stock Solution:
-
Dispense the stock solution into small-volume, amber glass vials with PTFE-lined caps.
-
Store these aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions using the same high-purity solvent to achieve the final desired concentration for spiking into samples.
-
Prepare working solutions fresh daily if possible.
-
Protocol 2: Recommended LC-MS/MS Method to Minimize Exchange
This protocol provides a starting point for developing a robust LC-MS/MS method.
-
LC System:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 column suitable for small molecule analysis.
-
Column Temperature: 30-40°C (use the lowest temperature that provides good peak shape).
-
Autosampler Temperature: 4°C.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endoxifen (Analyte): Determine the optimal precursor → product ion transition (e.g., m/z 374 → appropriate fragment).
-
This compound (Internal Standard): Determine the optimal precursor → product ion transition (e.g., m/z 379 → appropriate fragment).
-
-
Source Parameters: Optimize gas flows, and temperatures to ensure efficient ionization while minimizing thermal exposure.
-
Visualizations
Logical & Experimental Workflows
Caption: A troubleshooting workflow for diagnosing and resolving deuterium exchange issues.
Caption: A standard experimental workflow for quantitative analysis using this compound.
Contextual Signaling Pathway
Endoxifen is the primary active metabolite of Tamoxifen, and its mechanism involves modulating the estrogen receptor (ER).
Caption: Simplified signaling pathway of Endoxifen's antagonistic action on the estrogen receptor.
References
Preventing deuterium exchange of Endoxifen-d5 in solution.
Technical Support Center: Endoxifen-d5
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted deuterium-hydrogen (D-H) exchange in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a critical issue for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa. [1]For this compound, which is often used as an internal standard in quantitative mass spectrometry, maintaining the deuterium labels is crucial. [2]Loss of these labels, also known as back-exchange, leads to a decrease in the mass-to-charge ratio (m/z), causing the standard to be mistaken for the unlabeled analyte. This compromises the isotopic purity and leads to inaccurate and unreliable quantification. [3][4] Q2: Where are the deuterium labels on this compound located and are they stable?
The "-d5" designation in this compound typically refers to five deuterium atoms on the ethylamino side chain. These labels are on carbon atoms, which form strong carbon-deuterium (C-D) bonds. [5]These bonds are generally stable and not prone to exchange under typical analytical conditions, unlike deuterium atoms attached to heteroatoms (like oxygen or nitrogen), which are highly labile. However, extreme conditions can still promote exchange.
Q3: What are the primary factors that cause deuterium exchange?
The rate of deuterium exchange is influenced by several factors:
-
pH: Strongly acidic or basic conditions can catalyze the exchange process. The minimum rate of exchange for many compounds occurs in a slightly acidic pH range.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause this issue.
-
Moisture: The presence of water, even in trace amounts, provides a source of protons that can drive back-exchange.
Q4: How can I detect if my this compound is undergoing exchange?
Deuterium exchange can be identified by:
-
Mass Spectrometry (MS): In a mass spectrum, you will observe a shift in the isotopic cluster. The peak corresponding to the fully deuterated molecule (d5) will decrease in intensity, while peaks for d4, d3, etc., will appear and increase over time. High-resolution mass spectrometry is particularly effective for this analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can also be used to confirm the position and extent of deuterium labeling.
Q5: What are the best practices for storing this compound solutions to ensure stability?
Proper storage is essential to maintain the isotopic integrity of this compound:
-
Solid Form: Store the solid compound at -20°C or colder in a desiccator to protect it from moisture.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent like acetonitrile or methanol. Store these solutions in tightly sealed vials at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment. Avoid long-term storage of diluted aqueous solutions, as Endoxifen is only sparingly soluble and less stable in aqueous buffers. If an aqueous solution is necessary, it is not recommended to store it for more than one day.
Troubleshooting Guides
Guide 1: Issues During LC-MS/MS Analysis
Problem: You observe a loss of deuterium from this compound (e.g., appearance of d4, d3 peaks) during an LC-MS/MS run, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Steps & Solutions |
| Mobile Phase pH | The pH of the mobile phase is a critical factor. Avoid highly acidic or basic conditions. Solution: Adjust the mobile phase to a slightly acidic pH, ideally between 2.5 and 7, which is known to minimize the rate of exchange for many compounds. Use MS-grade additives like formic acid or ammonium formate. |
| High Temperature | Elevated temperatures in the autosampler, column oven, or ion source can accelerate back-exchange. Solution: Maintain the autosampler at a low temperature (e.g., 4°C). Use the lowest column temperature that provides adequate chromatography. Optimize ion source parameters to use the minimum temperature required for efficient desolvation. |
| Protic Solvents | Water and methanol in the mobile phase are sources of protons. Solution: While unavoidable in reversed-phase LC, minimize the time the sample is exposed to the aqueous mobile phase at elevated temperatures. Use faster gradients where possible. If feasible for your application, explore aprotic solvents. |
| On-line H/D Exchange | Some mass spectrometry techniques intentionally use deuterated mobile phases for structural elucidation. Ensure this is not happening inadvertently. Solution: Verify that your mobile phase solvents (e.g., D₂O, CD₃OD) are not the source of the exchange. Use high-purity H₂O and protic solvents. |
Guide 2: Issues During Sample Preparation & Handling
Problem: The isotopic purity of this compound is compromised before the sample is even injected into the instrument.
| Potential Cause | Troubleshooting Steps & Solutions |
| Solvent Choice | Reconstituting or diluting this compound in inappropriate solvents. Solution: Always use high-purity, dry, aprotic solvents (e.g., acetonitrile) for preparing stock and working solutions whenever possible. If an aqueous buffer is required for an assay, prepare it fresh and use it immediately. |
| Moisture Contamination | Atmospheric moisture can introduce protons into your sample. Solution: Allow the solid standard to equilibrate to room temperature before opening the vial to prevent condensation. Use dry glassware and pipette tips. Consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive applications. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can introduce moisture and degrade the compound. Solution: Aliquot stock solutions into single-use vials to avoid repeated warming and cooling of the primary stock. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize the risk of deuterium exchange during solution preparation.
-
Equilibration: Allow the vial of solid this compound to warm to ambient temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Solvent Selection: Use a high-purity, anhydrous, aprotic solvent such as acetonitrile or methanol.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve it in the chosen solvent to the desired final volume in a volumetric flask.
-
Ensure the solid is completely dissolved by vortexing or brief sonication.
-
-
Storage of Stock Solution:
-
Dispense the stock solution into small-volume, amber glass vials with PTFE-lined caps.
-
Store these aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions using the same high-purity solvent to achieve the final desired concentration for spiking into samples.
-
Prepare working solutions fresh daily if possible.
-
Protocol 2: Recommended LC-MS/MS Method to Minimize Exchange
This protocol provides a starting point for developing a robust LC-MS/MS method.
-
LC System:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 column suitable for small molecule analysis.
-
Column Temperature: 30-40°C (use the lowest temperature that provides good peak shape).
-
Autosampler Temperature: 4°C.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endoxifen (Analyte): Determine the optimal precursor → product ion transition (e.g., m/z 374 → appropriate fragment).
-
This compound (Internal Standard): Determine the optimal precursor → product ion transition (e.g., m/z 379 → appropriate fragment).
-
-
Source Parameters: Optimize gas flows, and temperatures to ensure efficient ionization while minimizing thermal exposure.
-
Visualizations
Logical & Experimental Workflows
Caption: A troubleshooting workflow for diagnosing and resolving deuterium exchange issues.
Caption: A standard experimental workflow for quantitative analysis using this compound.
Contextual Signaling Pathway
Endoxifen is the primary active metabolite of Tamoxifen, and its mechanism involves modulating the estrogen receptor (ER).
Caption: Simplified signaling pathway of Endoxifen's antagonistic action on the estrogen receptor.
References
Mitigating matrix effects when analyzing Endoxifen-d5 in plasma.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Endoxifen-d5 in plasma samples via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound in plasma?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In plasma analysis, phospholipids (B1166683) are the primary cause of matrix effects, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification of this compound.[1][3] These effects can compromise the reliability of pharmacokinetic and therapeutic drug monitoring studies.
Q2: I am observing significant ion suppression for this compound. What is the most likely cause?
The most common cause of ion suppression in plasma analysis is the presence of phospholipids. These molecules can co-elute with this compound and compete for ionization in the mass spectrometer source. Inadequate sample preparation is often the root cause of high phospholipid content in the final extract.
Q3: How does a deuterated internal standard like this compound help in mitigating matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to the analyte (Endoxifen), meaning it co-elutes during chromatography and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can I use a different internal standard if this compound is not available?
While other internal standards can be used, a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. This is because it best mimics the behavior of the analyte during sample preparation, chromatography, and ionization. Using a structural analog may not fully compensate for matrix effects, potentially leading to less accurate results.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
This issue is often indicative of significant ion suppression from matrix components.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering substances.
-
Protein Precipitation (PPT): While simple, PPT alone is often insufficient for removing phospholipids. Consider switching to a more rigorous method.
-
Liquid-Liquid Extraction (LLE): This can be more effective than PPT but requires careful optimization of the extraction solvent to ensure good recovery of this compound while minimizing phospholipid extraction.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. Consider using a mixed-mode or a specific phospholipid removal SPE sorbent.
-
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the phospholipids. Phospholipids often elute as broad peaks. Modifying the gradient elution profile can help to separate the analyte from these interfering regions.
-
Post-Column Infusion Experiment: To confirm matrix effects, perform a post-column infusion experiment. A constant infusion of this compound solution is introduced into the LC flow after the analytical column. Injection of a blank plasma extract will show a dip in the baseline signal at the retention time of any co-eluting, suppressing matrix components.
Issue 2: High Variability in Results Between Replicate Injections
High variability can be caused by inconsistent matrix effects or sample preparation.
Troubleshooting Steps:
-
Review Internal Standard Addition: Ensure that the internal standard (this compound) is added early in the sample preparation workflow. This allows it to compensate for variability throughout the entire process.
-
Assess Sample Preparation Consistency: Inconsistent sample preparation can lead to varying levels of matrix components in the final extracts.
-
For manual methods like LLE, ensure consistent vortexing times and phase separation.
-
For SPE, ensure that the sorbent beds do not dry out and that elution volumes are precise. Automated SPE systems can improve consistency.
-
-
Check for Phospholipid Buildup on the LC Column: Over time, phospholipids can accumulate on the analytical column, leading to shifting retention times and erratic peak shapes. Implement a robust column washing procedure between batches or use a guard column.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid method for removing the bulk of proteins from plasma.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., ammonium (B1175870) hydroxide) to adjust the pH.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol uses a specialized SPE plate to remove both proteins and phospholipids.
-
Condition the SPE plate wells according to the manufacturer's instructions (typically with methanol (B129727) followed by water).
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard.
-
Add 300 µL of acetonitrile with 1% formic acid to the plasma sample to precipitate proteins.
-
Vortex and then load the entire mixture onto the conditioned SPE plate.
-
Apply a vacuum to pull the sample through the sorbent bed. The phospholipids and precipitated proteins are retained, while the analyte and internal standard pass through.
-
Collect the filtrate for LC-MS/MS analysis.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Endoxifen Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) / Phospholipid Removal |
| Analyte Recovery | >90% | Variable, depends on solvent | >90% |
| Phospholipid Removal | Low | Moderate | High (>95%) |
| Throughput | High | Low to Medium | High (with 96-well plates) |
| Method Development | Minimal | Moderate | High |
| Cost per Sample | Low | Low | High |
Table 2: Typical UPLC-MS/MS Method Parameters for Endoxifen
| Parameter | Setting |
| UPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Endoxifen) | m/z 374 -> 58 |
| MRM Transition (this compound) | m/z 379 -> 152 |
Visualizations
Caption: Workflow comparing sample preparation techniques for this compound analysis.
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.
Caption: Troubleshooting flowchart for ion suppression issues.
References
Mitigating matrix effects when analyzing Endoxifen-d5 in plasma.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Endoxifen-d5 in plasma samples via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound in plasma?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In plasma analysis, phospholipids are the primary cause of matrix effects, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification of this compound.[1][3] These effects can compromise the reliability of pharmacokinetic and therapeutic drug monitoring studies.
Q2: I am observing significant ion suppression for this compound. What is the most likely cause?
The most common cause of ion suppression in plasma analysis is the presence of phospholipids. These molecules can co-elute with this compound and compete for ionization in the mass spectrometer source. Inadequate sample preparation is often the root cause of high phospholipid content in the final extract.
Q3: How does a deuterated internal standard like this compound help in mitigating matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to the analyte (Endoxifen), meaning it co-elutes during chromatography and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can I use a different internal standard if this compound is not available?
While other internal standards can be used, a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. This is because it best mimics the behavior of the analyte during sample preparation, chromatography, and ionization. Using a structural analog may not fully compensate for matrix effects, potentially leading to less accurate results.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
This issue is often indicative of significant ion suppression from matrix components.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering substances.
-
Protein Precipitation (PPT): While simple, PPT alone is often insufficient for removing phospholipids. Consider switching to a more rigorous method.
-
Liquid-Liquid Extraction (LLE): This can be more effective than PPT but requires careful optimization of the extraction solvent to ensure good recovery of this compound while minimizing phospholipid extraction.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. Consider using a mixed-mode or a specific phospholipid removal SPE sorbent.
-
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the phospholipids. Phospholipids often elute as broad peaks. Modifying the gradient elution profile can help to separate the analyte from these interfering regions.
-
Post-Column Infusion Experiment: To confirm matrix effects, perform a post-column infusion experiment. A constant infusion of this compound solution is introduced into the LC flow after the analytical column. Injection of a blank plasma extract will show a dip in the baseline signal at the retention time of any co-eluting, suppressing matrix components.
Issue 2: High Variability in Results Between Replicate Injections
High variability can be caused by inconsistent matrix effects or sample preparation.
Troubleshooting Steps:
-
Review Internal Standard Addition: Ensure that the internal standard (this compound) is added early in the sample preparation workflow. This allows it to compensate for variability throughout the entire process.
-
Assess Sample Preparation Consistency: Inconsistent sample preparation can lead to varying levels of matrix components in the final extracts.
-
For manual methods like LLE, ensure consistent vortexing times and phase separation.
-
For SPE, ensure that the sorbent beds do not dry out and that elution volumes are precise. Automated SPE systems can improve consistency.
-
-
Check for Phospholipid Buildup on the LC Column: Over time, phospholipids can accumulate on the analytical column, leading to shifting retention times and erratic peak shapes. Implement a robust column washing procedure between batches or use a guard column.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid method for removing the bulk of proteins from plasma.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., ammonium hydroxide) to adjust the pH.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol uses a specialized SPE plate to remove both proteins and phospholipids.
-
Condition the SPE plate wells according to the manufacturer's instructions (typically with methanol followed by water).
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard.
-
Add 300 µL of acetonitrile with 1% formic acid to the plasma sample to precipitate proteins.
-
Vortex and then load the entire mixture onto the conditioned SPE plate.
-
Apply a vacuum to pull the sample through the sorbent bed. The phospholipids and precipitated proteins are retained, while the analyte and internal standard pass through.
-
Collect the filtrate for LC-MS/MS analysis.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Endoxifen Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) / Phospholipid Removal |
| Analyte Recovery | >90% | Variable, depends on solvent | >90% |
| Phospholipid Removal | Low | Moderate | High (>95%) |
| Throughput | High | Low to Medium | High (with 96-well plates) |
| Method Development | Minimal | Moderate | High |
| Cost per Sample | Low | Low | High |
Table 2: Typical UPLC-MS/MS Method Parameters for Endoxifen
| Parameter | Setting |
| UPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Endoxifen) | m/z 374 -> 58 |
| MRM Transition (this compound) | m/z 379 -> 152 |
Visualizations
Caption: Workflow comparing sample preparation techniques for this compound analysis.
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.
Caption: Troubleshooting flowchart for ion suppression issues.
References
Improving peak shape and resolution for Endoxifen-d5.
Welcome to the technical support center for Endoxifen-d5 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak shape and resolution crucial for this compound analysis?
A1: Good peak shape and high resolution are critical for the accurate quantification of this compound. Endoxifen is an active metabolite of Tamoxifen (B1202) and exists as geometric isomers ((Z)- and (E)-endoxifen).[1][2] Furthermore, in biological samples, it is essential to separate this compound from other tamoxifen metabolites that may have similar mass-to-charge ratios, leading to potential overestimation of its concentration if not properly resolved.[3][4] Poor peak shape, such as tailing, can also compromise the accuracy of peak integration and reduce overall method sensitivity.[5]
Q2: What are the most common causes of poor peak shape (tailing) for this compound?
A2: Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Other potential causes include column overloading, a mismatch between the injection solvent and the mobile phase, column degradation, or extra-column dead volume in the HPLC system.
Q3: How does the mobile phase pH affect the analysis of this compound?
A3: The mobile phase pH is a critical parameter. Operating at a lower pH (e.g., around 3-4.3) helps to protonate the residual silanol groups on the stationary phase, which minimizes their interaction with the basic this compound molecule, thereby reducing peak tailing. Maintaining a consistent and appropriate pH is essential for reproducible retention times and symmetric peak shapes.
Q4: Can column choice significantly impact the separation of this compound?
A4: Absolutely. The choice of HPLC column is vital. For basic compounds like this compound, using a column with a base-deactivated or end-capped stationary phase can significantly reduce peak tailing by shielding the analyte from residual silanols. Columns with different selectivities, such as Phenyl-Hexyl phases, have also been shown to provide excellent resolution for Endoxifen and its related impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Tailing Peak for this compound
-
Possible Cause A: Secondary Silanol Interactions
-
Solution: Lower the mobile phase pH to between 3 and 4.3 using an appropriate buffer (e.g., ammonium (B1175870) formate (B1220265) or 0.1% trifluoroacetic acid). Consider using an end-capped or base-deactivated column specifically designed for the analysis of basic compounds.
-
-
Possible Cause B: Column Overload
-
Solution: Reduce the sample concentration or the injection volume. If the peak shape improves with a lower concentration, column overload was the likely issue.
-
-
Possible Cause C: Incompatible Injection Solvent
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used for solubility, ensure the injection volume is as small as possible to minimize peak distortion.
-
Issue 2: Poor Resolution Between this compound and Interfering Peaks
-
Possible Cause A: Inadequate Chromatographic Selectivity
-
Solution: Optimize the mobile phase composition. Varying the organic solvent (acetonitrile vs. methanol) or the buffer can alter selectivity. Consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer different selectivity compared to a standard C18 column.
-
-
Possible Cause B: Insufficient Column Efficiency
-
Solution: Ensure your column is not degraded. If the column is old or has been used with harsh conditions, replacing it may restore resolution. Using a column with smaller particles (e.g., UPLC technology) can also significantly enhance resolution and peak capacity.
-
-
Possible Cause C: Gradient Elution Not Optimized
-
Solution: If using a gradient method, adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Quantitative Data Summary
The following table summarizes typical experimental conditions that have been successfully used for the analysis of Endoxifen, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Zodiac C18 | Luna Phenyl-Hexyl (3 µm, 150 x 4.6 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 10 mM Ammonium Formate in Water/Methanol (B129727) (40:60, v/v), pH 4.3 |
| Mobile Phase B | Acetonitrile (B52724) | 10 mM Ammonium Formate in Methanol |
| Elution Mode | Isocratic (78:22 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection | UV at 278 nm | UV at 243 nm |
| Reference |
Experimental Protocols
Protocol 1: HPLC-UV Method for Endoxifen Quantification
This protocol is based on a validated method for Endoxifen analysis and can be adapted for this compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zodiac C18 column.
-
Mobile Phase: Prepare a mobile phase consisting of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) in a 78:22 (v/v) ratio.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30°C.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare working standards and quality control samples by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Chromatographic Analysis:
-
Set the UV detector wavelength to 278 nm.
-
Inject the prepared samples onto the column.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Protocol 2: LC-MS/MS Method for Improved Selectivity
For highly selective and sensitive quantification, especially in complex matrices, an LC-MS/MS method is recommended.
-
System Preparation:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Luna Phenyl-Hexyl column (3 µm, 150 x 4.6 mm).
-
Mobile Phase: Prepare Solvent A as 10 mM ammonium formate in a water/methanol mixture (40:60, v/v), adjusted to pH 4.3. Prepare Solvent B as 10 mM ammonium formate in methanol.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min. Set the column temperature to 30°C.
-
-
Sample Preparation:
-
Prepare sample and standard solutions as described in Protocol 1, using the mobile phase as the diluent where possible.
-
-
Chromatographic and Mass Spectrometric Analysis:
-
Apply a suitable gradient elution program to separate this compound from potential interferences. An example gradient could be starting with a low percentage of Solvent B and gradually increasing it over the run.
-
Optimize the mass spectrometer settings for this compound, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) analysis.
-
Acquire data in MRM mode for sensitive and selective detection.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software to generate chromatograms and integrate the peak for this compound.
-
Quantify the analyte using a calibration curve constructed from the analysis of the standard solutions.
-
Visualizations
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Improving peak shape and resolution for Endoxifen-d5.
Welcome to the technical support center for Endoxifen-d5 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak shape and resolution crucial for this compound analysis?
A1: Good peak shape and high resolution are critical for the accurate quantification of this compound. Endoxifen is an active metabolite of Tamoxifen and exists as geometric isomers ((Z)- and (E)-endoxifen).[1][2] Furthermore, in biological samples, it is essential to separate this compound from other tamoxifen metabolites that may have similar mass-to-charge ratios, leading to potential overestimation of its concentration if not properly resolved.[3][4] Poor peak shape, such as tailing, can also compromise the accuracy of peak integration and reduce overall method sensitivity.[5]
Q2: What are the most common causes of poor peak shape (tailing) for this compound?
A2: Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. Other potential causes include column overloading, a mismatch between the injection solvent and the mobile phase, column degradation, or extra-column dead volume in the HPLC system.
Q3: How does the mobile phase pH affect the analysis of this compound?
A3: The mobile phase pH is a critical parameter. Operating at a lower pH (e.g., around 3-4.3) helps to protonate the residual silanol groups on the stationary phase, which minimizes their interaction with the basic this compound molecule, thereby reducing peak tailing. Maintaining a consistent and appropriate pH is essential for reproducible retention times and symmetric peak shapes.
Q4: Can column choice significantly impact the separation of this compound?
A4: Absolutely. The choice of HPLC column is vital. For basic compounds like this compound, using a column with a base-deactivated or end-capped stationary phase can significantly reduce peak tailing by shielding the analyte from residual silanols. Columns with different selectivities, such as Phenyl-Hexyl phases, have also been shown to provide excellent resolution for Endoxifen and its related impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Tailing Peak for this compound
-
Possible Cause A: Secondary Silanol Interactions
-
Solution: Lower the mobile phase pH to between 3 and 4.3 using an appropriate buffer (e.g., ammonium formate or 0.1% trifluoroacetic acid). Consider using an end-capped or base-deactivated column specifically designed for the analysis of basic compounds.
-
-
Possible Cause B: Column Overload
-
Solution: Reduce the sample concentration or the injection volume. If the peak shape improves with a lower concentration, column overload was the likely issue.
-
-
Possible Cause C: Incompatible Injection Solvent
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used for solubility, ensure the injection volume is as small as possible to minimize peak distortion.
-
Issue 2: Poor Resolution Between this compound and Interfering Peaks
-
Possible Cause A: Inadequate Chromatographic Selectivity
-
Solution: Optimize the mobile phase composition. Varying the organic solvent (acetonitrile vs. methanol) or the buffer can alter selectivity. Consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer different selectivity compared to a standard C18 column.
-
-
Possible Cause B: Insufficient Column Efficiency
-
Solution: Ensure your column is not degraded. If the column is old or has been used with harsh conditions, replacing it may restore resolution. Using a column with smaller particles (e.g., UPLC technology) can also significantly enhance resolution and peak capacity.
-
-
Possible Cause C: Gradient Elution Not Optimized
-
Solution: If using a gradient method, adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Quantitative Data Summary
The following table summarizes typical experimental conditions that have been successfully used for the analysis of Endoxifen, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Zodiac C18 | Luna Phenyl-Hexyl (3 µm, 150 x 4.6 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 10 mM Ammonium Formate in Water/Methanol (40:60, v/v), pH 4.3 |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate in Methanol |
| Elution Mode | Isocratic (78:22 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection | UV at 278 nm | UV at 243 nm |
| Reference |
Experimental Protocols
Protocol 1: HPLC-UV Method for Endoxifen Quantification
This protocol is based on a validated method for Endoxifen analysis and can be adapted for this compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zodiac C18 column.
-
Mobile Phase: Prepare a mobile phase consisting of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) in a 78:22 (v/v) ratio.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30°C.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare working standards and quality control samples by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Chromatographic Analysis:
-
Set the UV detector wavelength to 278 nm.
-
Inject the prepared samples onto the column.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Protocol 2: LC-MS/MS Method for Improved Selectivity
For highly selective and sensitive quantification, especially in complex matrices, an LC-MS/MS method is recommended.
-
System Preparation:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Luna Phenyl-Hexyl column (3 µm, 150 x 4.6 mm).
-
Mobile Phase: Prepare Solvent A as 10 mM ammonium formate in a water/methanol mixture (40:60, v/v), adjusted to pH 4.3. Prepare Solvent B as 10 mM ammonium formate in methanol.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min. Set the column temperature to 30°C.
-
-
Sample Preparation:
-
Prepare sample and standard solutions as described in Protocol 1, using the mobile phase as the diluent where possible.
-
-
Chromatographic and Mass Spectrometric Analysis:
-
Apply a suitable gradient elution program to separate this compound from potential interferences. An example gradient could be starting with a low percentage of Solvent B and gradually increasing it over the run.
-
Optimize the mass spectrometer settings for this compound, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) analysis.
-
Acquire data in MRM mode for sensitive and selective detection.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software to generate chromatograms and integrate the peak for this compound.
-
Quantify the analyte using a calibration curve constructed from the analysis of the standard solutions.
-
Visualizations
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Endoxifen-d5 stability issues in different biological matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Endoxifen-d5 in various biological matrices. It is intended for researchers, scientists, and drug development professionals using this compound as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound in biological matrices, including:
-
Light Exposure: Endoxifen is susceptible to photodegradation.[1][2][3] It is crucial to protect samples from light during collection, processing, and storage.
-
Temperature: Storage temperature is critical for long-term stability. While stable for shorter periods at room temperature or 2-8°C, long-term storage at -70°C or lower is recommended.[1][4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of analytes. It is advisable to minimize the number of freeze-thaw cycles.
-
pH: While not extensively detailed for this compound in the provided results, pH can be a critical factor in the stability of many drug compounds in solution.
-
Enzymatic Degradation: Biological matrices contain enzymes that can potentially metabolize this compound, although deuteration can sometimes alter metabolic rates. Storing samples at ultra-low temperatures helps to minimize enzymatic activity.
Q2: What are the recommended storage conditions for plasma and serum samples containing this compound?
For optimal stability, it is recommended to store plasma and serum samples containing this compound under the following conditions:
-
Short-term: Samples can be stored at room temperature (20-25°C) or refrigerated (2-8°C) for at least 7 days if protected from light.
-
Long-term: For storage longer than 7 days, samples should be kept at -70°C or colder. One study demonstrated stability in plasma for at least one month at -70°C. Another study found stability in dried blood spots for at least 4 months.
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
One study indicated that Endoxifen and its metabolites are stable in plasma for up to three freeze-thaw cycles. However, as a best practice in bioanalysis, it is always recommended to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into smaller volumes before the initial freezing.
Q4: My this compound internal standard signal is showing variability. What could be the cause?
Variability in the internal standard signal can be attributed to several factors:
-
Inconsistent Sample Preparation: Inefficient or inconsistent extraction procedures can lead to variable recovery of this compound.
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.
-
Pipetting and Handling Errors: Inaccurate pipetting of the internal standard solution can lead to concentration variations.
-
Degradation: If samples were not handled or stored properly (e.g., exposure to light), this compound may have degraded.
-
Instrumental Issues: Fluctuations in mass spectrometer performance can also contribute to signal variability.
Troubleshooting Guides
Issue 1: Low this compound Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degradation due to Light Exposure | Ensure samples are collected in amber tubes and protected from light during all handling and storage steps. |
| Degradation due to Improper Storage Temperature | Verify that samples have been consistently stored at -70°C or colder for long-term storage. |
| Inefficient Extraction | Review and optimize the sample extraction protocol to ensure consistent and high recovery of this compound. |
| Ion Suppression from Matrix | Perform a post-column infusion experiment to assess ion suppression at the retention time of this compound. If suppression is observed, modify the chromatographic method to separate the analyte from the interfering matrix components. |
| Inaccurate Internal Standard Concentration | Prepare a fresh stock solution of this compound and re-spike the samples. |
Issue 2: Inconsistent this compound Recovery
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variable Sample Preparation | Ensure that all steps of the sample preparation workflow, such as vortexing and centrifugation times, are consistent across all samples. |
| Precipitation Issues | If using protein precipitation, ensure the precipitating agent is added consistently and that vortexing is thorough to ensure complete protein removal. |
| pH Variability | Check the pH of the samples and buffers used during extraction to ensure consistency, as pH can affect extraction efficiency. |
Stability Data Summary
The following tables summarize the available stability data for Endoxifen in various biological matrices. While the studies primarily focus on the non-deuterated form, the stability of this compound is expected to be very similar.
Table 1: Short-Term and Freeze-Thaw Stability of Endoxifen in Plasma
| Condition | Duration | Matrix | Stability | Reference |
| Bench Top (37°C, dark) | Up to 6 hours | Plasma | Stable | |
| Freeze-Thaw Cycles | 3 cycles | Plasma | Stable | |
| Autosampler (10°C) | 24 hours | Extracted Plasma with Ascorbic Acid | Stable |
Table 2: Stability of Endoxifen in Different Matrices at Various Temperatures (Protected from Light)
| Matrix | Room Temperature (20-25°C) | Refrigerated (2-8°C) | Frozen (-20°C) |
| Whole Blood | Stable for at least 7 days | Stable for at least 7 days | Stable for at least 7 days |
| Plasma | Stable for at least 7 days | Stable for at least 7 days | Stable for at least 7 days |
| Serum | Stable for at least 7 days | Stable for at least 7 days | Stable for at least 7 days |
Note: One study reported degradation in whole blood and serum samples after 7 days at room temperature without protection from light.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
This protocol is adapted from a study on Endoxifen and its metabolites.
-
Sample Preparation: Spike a pool of blank human plasma with this compound at low and high-quality control (QC) concentrations.
-
Aliquoting: Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.
-
Baseline Analysis: Analyze a set of aliquots immediately (time zero) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -70°C for at least 12 hours, then thaw unassisted at room temperature.
-
Analysis 1: Once completely thawed, analyze a set of aliquots.
-
Cycle 2 & 3: Repeat the freeze-thaw process for the remaining aliquots for the desired number of cycles (e.g., three cycles).
-
-
Data Analysis: Compare the mean concentration of this compound at each freeze-thaw cycle to the time-zero concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Photodegradation of (E)- and (Z)-Endoxifen in water by ultraviolet light: Efficiency, kinetics, by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen-d5 stability issues in different biological matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Endoxifen-d5 in various biological matrices. It is intended for researchers, scientists, and drug development professionals using this compound as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound in biological matrices, including:
-
Light Exposure: Endoxifen is susceptible to photodegradation.[1][2][3] It is crucial to protect samples from light during collection, processing, and storage.
-
Temperature: Storage temperature is critical for long-term stability. While stable for shorter periods at room temperature or 2-8°C, long-term storage at -70°C or lower is recommended.[1][4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of analytes. It is advisable to minimize the number of freeze-thaw cycles.
-
pH: While not extensively detailed for this compound in the provided results, pH can be a critical factor in the stability of many drug compounds in solution.
-
Enzymatic Degradation: Biological matrices contain enzymes that can potentially metabolize this compound, although deuteration can sometimes alter metabolic rates. Storing samples at ultra-low temperatures helps to minimize enzymatic activity.
Q2: What are the recommended storage conditions for plasma and serum samples containing this compound?
For optimal stability, it is recommended to store plasma and serum samples containing this compound under the following conditions:
-
Short-term: Samples can be stored at room temperature (20-25°C) or refrigerated (2-8°C) for at least 7 days if protected from light.
-
Long-term: For storage longer than 7 days, samples should be kept at -70°C or colder. One study demonstrated stability in plasma for at least one month at -70°C. Another study found stability in dried blood spots for at least 4 months.
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
One study indicated that Endoxifen and its metabolites are stable in plasma for up to three freeze-thaw cycles. However, as a best practice in bioanalysis, it is always recommended to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into smaller volumes before the initial freezing.
Q4: My this compound internal standard signal is showing variability. What could be the cause?
Variability in the internal standard signal can be attributed to several factors:
-
Inconsistent Sample Preparation: Inefficient or inconsistent extraction procedures can lead to variable recovery of this compound.
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.
-
Pipetting and Handling Errors: Inaccurate pipetting of the internal standard solution can lead to concentration variations.
-
Degradation: If samples were not handled or stored properly (e.g., exposure to light), this compound may have degraded.
-
Instrumental Issues: Fluctuations in mass spectrometer performance can also contribute to signal variability.
Troubleshooting Guides
Issue 1: Low this compound Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degradation due to Light Exposure | Ensure samples are collected in amber tubes and protected from light during all handling and storage steps. |
| Degradation due to Improper Storage Temperature | Verify that samples have been consistently stored at -70°C or colder for long-term storage. |
| Inefficient Extraction | Review and optimize the sample extraction protocol to ensure consistent and high recovery of this compound. |
| Ion Suppression from Matrix | Perform a post-column infusion experiment to assess ion suppression at the retention time of this compound. If suppression is observed, modify the chromatographic method to separate the analyte from the interfering matrix components. |
| Inaccurate Internal Standard Concentration | Prepare a fresh stock solution of this compound and re-spike the samples. |
Issue 2: Inconsistent this compound Recovery
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variable Sample Preparation | Ensure that all steps of the sample preparation workflow, such as vortexing and centrifugation times, are consistent across all samples. |
| Precipitation Issues | If using protein precipitation, ensure the precipitating agent is added consistently and that vortexing is thorough to ensure complete protein removal. |
| pH Variability | Check the pH of the samples and buffers used during extraction to ensure consistency, as pH can affect extraction efficiency. |
Stability Data Summary
The following tables summarize the available stability data for Endoxifen in various biological matrices. While the studies primarily focus on the non-deuterated form, the stability of this compound is expected to be very similar.
Table 1: Short-Term and Freeze-Thaw Stability of Endoxifen in Plasma
| Condition | Duration | Matrix | Stability | Reference |
| Bench Top (37°C, dark) | Up to 6 hours | Plasma | Stable | |
| Freeze-Thaw Cycles | 3 cycles | Plasma | Stable | |
| Autosampler (10°C) | 24 hours | Extracted Plasma with Ascorbic Acid | Stable |
Table 2: Stability of Endoxifen in Different Matrices at Various Temperatures (Protected from Light)
| Matrix | Room Temperature (20-25°C) | Refrigerated (2-8°C) | Frozen (-20°C) |
| Whole Blood | Stable for at least 7 days | Stable for at least 7 days | Stable for at least 7 days |
| Plasma | Stable for at least 7 days | Stable for at least 7 days | Stable for at least 7 days |
| Serum | Stable for at least 7 days | Stable for at least 7 days | Stable for at least 7 days |
Note: One study reported degradation in whole blood and serum samples after 7 days at room temperature without protection from light.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
This protocol is adapted from a study on Endoxifen and its metabolites.
-
Sample Preparation: Spike a pool of blank human plasma with this compound at low and high-quality control (QC) concentrations.
-
Aliquoting: Aliquot the spiked plasma into multiple polypropylene tubes.
-
Baseline Analysis: Analyze a set of aliquots immediately (time zero) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -70°C for at least 12 hours, then thaw unassisted at room temperature.
-
Analysis 1: Once completely thawed, analyze a set of aliquots.
-
Cycle 2 & 3: Repeat the freeze-thaw process for the remaining aliquots for the desired number of cycles (e.g., three cycles).
-
-
Data Analysis: Compare the mean concentration of this compound at each freeze-thaw cycle to the time-zero concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Photodegradation of (E)- and (Z)-Endoxifen in water by ultraviolet light: Efficiency, kinetics, by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endoxifen-d5 Isotopic Purity Correction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting the isotopic impurity of Endoxifen-d5 in quantitative mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in this compound and why is it a concern?
A: this compound is a deuterated form of Endoxifen, where five hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Isotopic impurity refers to the presence of Endoxifen molecules in the this compound internal standard that have fewer than five deuterium atoms, including completely unlabeled Endoxifen (M+0). This is a concern in quantitative LC-MS/MS analysis because the unlabeled Endoxifen impurity in the internal standard can contribute to the signal of the analyte you are trying to measure.[3] This "cross-talk" can lead to an overestimation of the true Endoxifen concentration in your samples, particularly at low analyte levels.[4]
Q2: What are the typical isotopic and chemical purity requirements for a reliable deuterated internal standard like this compound?
A: For dependable results in quantitative bioanalysis, it is recommended that deuterated internal standards have a high chemical purity, typically >99%, and an isotopic enrichment of ≥98%.[3] High chemical purity ensures that no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte from the internal standard solution.
Q3: How can I determine the isotopic purity of my this compound standard?
A: The isotopic purity can be determined by analyzing a high-concentration solution of the this compound standard alone using LC-MS or direct infusion into the mass spectrometer. By acquiring a full-scan mass spectrum, you can observe the isotopic distribution and calculate the percentage of the desired deuterated species (M+5) relative to all other isotopic forms of Endoxifen.
Q4: My calibration curve is non-linear at the lower end. Could this be related to isotopic impurity?
A: Yes, non-linear calibration behavior, especially at low concentrations, can be a result of isotopic interference from the deuterated internal standard. At high analyte-to-internal standard concentration ratios, the contribution of naturally occurring isotopes from the analyte to the internal standard's signal can also cause non-linearity. Conversely, at low analyte concentrations, the contribution of unlabeled Endoxifen from the this compound standard can artificially inflate the analyte signal, leading to a non-zero intercept and a non-linear curve.
Troubleshooting Guide
Issue: I am observing a significant peak for unlabeled Endoxifen in my blank samples (containing only the internal standard).
-
Possible Cause: The this compound internal standard has a notable percentage of unlabeled Endoxifen (M+0) as an impurity.
-
Solution:
-
Quantify the Contribution: Prepare a "zero sample" by adding the working concentration of your this compound to a blank matrix (e.g., plasma, serum). The peak area of the unlabeled Endoxifen in this sample represents the contribution from the internal standard.
-
Mathematical Correction: This contribution can be subtracted from the analyte peak area in all your experimental samples and calibrators. Alternatively, the calibration curve can be adjusted to account for this non-zero intercept.
-
Source a Higher Purity Standard: If the level of impurity is unacceptably high and compromises your assay's sensitivity, consider obtaining a new lot or sourcing the this compound from a different supplier with a higher certified isotopic purity.
-
Issue: The concentration of my low-level quality control (QC) samples is consistently overestimated.
-
Possible Cause: The contribution of unlabeled Endoxifen from the this compound internal standard is artificially inflating the measured concentration of your low-level QCs.
-
Solution:
-
Implement Correction: Follow the protocol for quantifying and correcting for the contribution of the unlabeled analyte from your internal standard. This is crucial for accurate quantification at the lower limit of quantification (LLOQ).
-
Optimize Internal Standard Concentration: While ensuring a stable and robust signal, consider lowering the concentration of the this compound internal standard to reduce the absolute contribution of the unlabeled impurity. However, ensure the internal standard response remains adequate for reliable quantification.
-
Experimental Protocols
Protocol 1: Assessing the Isotopic Purity of this compound
Objective: To determine the isotopic distribution and purity of an this compound standard.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration significantly higher than that used in your analytical method (e.g., 1 µg/mL).
-
Mass Spectrometer Setup:
-
Use direct infusion into the mass spectrometer or an LC-MS method with a wide mass scan range.
-
Set the mass spectrometer to acquire full-scan spectra in the mass range that includes the unlabeled Endoxifen (M+0) and the fully deuterated this compound (M+5).
-
-
Data Acquisition: Infuse or inject the high-concentration this compound solution and acquire the mass spectrum.
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopic forms of Endoxifen (M+0, M+1, M+2, M+3, M+4, M+5).
-
Integrate the peak areas for each of these isotopic peaks.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Intensity of M+5 Peak / Sum of Intensities of All Isotopic Peaks) x 100
-
-
Protocol 2: Correcting for the Contribution of Unlabeled Endoxifen
Objective: To quantify and correct for the contribution of unlabeled Endoxifen from the this compound internal standard in your analytical samples.
Methodology:
-
Prepare a "Zero Sample": In a blank matrix identical to your study samples (e.g., drug-free human serum), add the this compound internal standard at the final working concentration used in your assay. Prepare this in replicate (n=3-5).
-
Sample Preparation: Process the "zero samples" using the exact same extraction and preparation procedure as your calibration standards, QCs, and unknown samples.
-
LC-MS/MS Analysis: Analyze the processed "zero samples" using your established LC-MS/MS method, monitoring the MRM transition for unlabeled Endoxifen.
-
Determine the Average Contribution:
-
Measure the peak area of the unlabeled Endoxifen in each "zero sample" replicate.
-
Calculate the average peak area of the unlabeled Endoxifen. This is the Contribution_Area.
-
-
Correct Sample and Calibrator Data:
-
For each of your experimental samples, calibration standards, and QCs, subtract the Contribution_Area from the measured peak area of the unlabeled Endoxifen.
-
Corrected Analyte Area = Measured Analyte Area - Contribution_Area
-
-
Quantification: Use the corrected analyte area to calculate the analyte-to-internal standard peak area ratio and determine the concentration from the corrected calibration curve.
Data Presentation
Table 1: Example Isotopic Distribution of Unlabeled Endoxifen (C₂₅H₂₉NO₂)*
| Isotopologue | Relative Abundance (%) |
| M+0 (Monoisotopic) | 100.00 |
| M+1 | 28.53 |
| M+2 | 4.38 |
| M+3 | 0.46 |
*Calculated based on the natural abundance of isotopes (¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).
Table 2: Hypothetical Isotopic Purity Assessment of an this compound Lot
| Isotopic Peak | Measured Peak Area | Relative Intensity (%) |
| M+0 (Unlabeled) | 15,000 | 0.50 |
| M+1 | 12,000 | 0.40 |
| M+2 | 9,000 | 0.30 |
| M+3 | 21,000 | 0.70 |
| M+4 | 24,000 | 0.80 |
| M+5 (d5) | 2,919,000 | 97.30 |
| Total | 3,000,000 | 100.00 |
Calculated Isotopic Purity: (2,919,000 / 3,000,000) x 100 = 97.3% Contribution of Unlabeled Analyte (M+0): 0.50%
Mandatory Visualizations
References
Technical Support Center: Endoxifen-d5 Isotopic Purity Correction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting the isotopic impurity of Endoxifen-d5 in quantitative mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in this compound and why is it a concern?
A: this compound is a deuterated form of Endoxifen, where five hydrogen atoms have been replaced by deuterium.[1][2] Isotopic impurity refers to the presence of Endoxifen molecules in the this compound internal standard that have fewer than five deuterium atoms, including completely unlabeled Endoxifen (M+0). This is a concern in quantitative LC-MS/MS analysis because the unlabeled Endoxifen impurity in the internal standard can contribute to the signal of the analyte you are trying to measure.[3] This "cross-talk" can lead to an overestimation of the true Endoxifen concentration in your samples, particularly at low analyte levels.[4]
Q2: What are the typical isotopic and chemical purity requirements for a reliable deuterated internal standard like this compound?
A: For dependable results in quantitative bioanalysis, it is recommended that deuterated internal standards have a high chemical purity, typically >99%, and an isotopic enrichment of ≥98%.[3] High chemical purity ensures that no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte from the internal standard solution.
Q3: How can I determine the isotopic purity of my this compound standard?
A: The isotopic purity can be determined by analyzing a high-concentration solution of the this compound standard alone using LC-MS or direct infusion into the mass spectrometer. By acquiring a full-scan mass spectrum, you can observe the isotopic distribution and calculate the percentage of the desired deuterated species (M+5) relative to all other isotopic forms of Endoxifen.
Q4: My calibration curve is non-linear at the lower end. Could this be related to isotopic impurity?
A: Yes, non-linear calibration behavior, especially at low concentrations, can be a result of isotopic interference from the deuterated internal standard. At high analyte-to-internal standard concentration ratios, the contribution of naturally occurring isotopes from the analyte to the internal standard's signal can also cause non-linearity. Conversely, at low analyte concentrations, the contribution of unlabeled Endoxifen from the this compound standard can artificially inflate the analyte signal, leading to a non-zero intercept and a non-linear curve.
Troubleshooting Guide
Issue: I am observing a significant peak for unlabeled Endoxifen in my blank samples (containing only the internal standard).
-
Possible Cause: The this compound internal standard has a notable percentage of unlabeled Endoxifen (M+0) as an impurity.
-
Solution:
-
Quantify the Contribution: Prepare a "zero sample" by adding the working concentration of your this compound to a blank matrix (e.g., plasma, serum). The peak area of the unlabeled Endoxifen in this sample represents the contribution from the internal standard.
-
Mathematical Correction: This contribution can be subtracted from the analyte peak area in all your experimental samples and calibrators. Alternatively, the calibration curve can be adjusted to account for this non-zero intercept.
-
Source a Higher Purity Standard: If the level of impurity is unacceptably high and compromises your assay's sensitivity, consider obtaining a new lot or sourcing the this compound from a different supplier with a higher certified isotopic purity.
-
Issue: The concentration of my low-level quality control (QC) samples is consistently overestimated.
-
Possible Cause: The contribution of unlabeled Endoxifen from the this compound internal standard is artificially inflating the measured concentration of your low-level QCs.
-
Solution:
-
Implement Correction: Follow the protocol for quantifying and correcting for the contribution of the unlabeled analyte from your internal standard. This is crucial for accurate quantification at the lower limit of quantification (LLOQ).
-
Optimize Internal Standard Concentration: While ensuring a stable and robust signal, consider lowering the concentration of the this compound internal standard to reduce the absolute contribution of the unlabeled impurity. However, ensure the internal standard response remains adequate for reliable quantification.
-
Experimental Protocols
Protocol 1: Assessing the Isotopic Purity of this compound
Objective: To determine the isotopic distribution and purity of an this compound standard.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration significantly higher than that used in your analytical method (e.g., 1 µg/mL).
-
Mass Spectrometer Setup:
-
Use direct infusion into the mass spectrometer or an LC-MS method with a wide mass scan range.
-
Set the mass spectrometer to acquire full-scan spectra in the mass range that includes the unlabeled Endoxifen (M+0) and the fully deuterated this compound (M+5).
-
-
Data Acquisition: Infuse or inject the high-concentration this compound solution and acquire the mass spectrum.
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopic forms of Endoxifen (M+0, M+1, M+2, M+3, M+4, M+5).
-
Integrate the peak areas for each of these isotopic peaks.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Intensity of M+5 Peak / Sum of Intensities of All Isotopic Peaks) x 100
-
-
Protocol 2: Correcting for the Contribution of Unlabeled Endoxifen
Objective: To quantify and correct for the contribution of unlabeled Endoxifen from the this compound internal standard in your analytical samples.
Methodology:
-
Prepare a "Zero Sample": In a blank matrix identical to your study samples (e.g., drug-free human serum), add the this compound internal standard at the final working concentration used in your assay. Prepare this in replicate (n=3-5).
-
Sample Preparation: Process the "zero samples" using the exact same extraction and preparation procedure as your calibration standards, QCs, and unknown samples.
-
LC-MS/MS Analysis: Analyze the processed "zero samples" using your established LC-MS/MS method, monitoring the MRM transition for unlabeled Endoxifen.
-
Determine the Average Contribution:
-
Measure the peak area of the unlabeled Endoxifen in each "zero sample" replicate.
-
Calculate the average peak area of the unlabeled Endoxifen. This is the Contribution_Area.
-
-
Correct Sample and Calibrator Data:
-
For each of your experimental samples, calibration standards, and QCs, subtract the Contribution_Area from the measured peak area of the unlabeled Endoxifen.
-
Corrected Analyte Area = Measured Analyte Area - Contribution_Area
-
-
Quantification: Use the corrected analyte area to calculate the analyte-to-internal standard peak area ratio and determine the concentration from the corrected calibration curve.
Data Presentation
Table 1: Example Isotopic Distribution of Unlabeled Endoxifen (C₂₅H₂₉NO₂)*
| Isotopologue | Relative Abundance (%) |
| M+0 (Monoisotopic) | 100.00 |
| M+1 | 28.53 |
| M+2 | 4.38 |
| M+3 | 0.46 |
*Calculated based on the natural abundance of isotopes (¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).
Table 2: Hypothetical Isotopic Purity Assessment of an this compound Lot
| Isotopic Peak | Measured Peak Area | Relative Intensity (%) |
| M+0 (Unlabeled) | 15,000 | 0.50 |
| M+1 | 12,000 | 0.40 |
| M+2 | 9,000 | 0.30 |
| M+3 | 21,000 | 0.70 |
| M+4 | 24,000 | 0.80 |
| M+5 (d5) | 2,919,000 | 97.30 |
| Total | 3,000,000 | 100.00 |
Calculated Isotopic Purity: (2,919,000 / 3,000,000) x 100 = 97.3% Contribution of Unlabeled Analyte (M+0): 0.50%
Mandatory Visualizations
References
Optimizing collision energy for Endoxifen-d5 fragmentation in MS/MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for Endoxifen-d5 fragmentation in tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
The commonly used multiple reaction monitoring (MRM) transition for the deuterated internal standard this compound is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 379.3 to a prominent product ion at m/z 58.1 or 58.2.[1][2]
Q2: What is a good starting point for the collision energy for this compound?
Based on published methods, a reasonable starting collision energy would be in the range of 22-49 eV.[1][2][3] It is important to note that the optimal collision energy can vary significantly between different mass spectrometer instruments and manufacturers. Therefore, further optimization is crucial.
Q3: Why is optimizing collision energy important for this compound analysis?
Optimizing the collision energy is critical for achieving the highest sensitivity and specificity in your assay. An inadequately optimized collision energy can lead to a weak signal for your analyte, while excessive energy can cause over-fragmentation, also resulting in a diminished signal for the desired product ion.
Q4: What are some common issues that can be mistaken for poor collision energy optimization?
Several factors can mimic the effects of suboptimal collision energy, including:
-
Poor chromatographic separation: Co-elution of isomers or other interfering compounds can lead to ion suppression and an apparent loss of signal.
-
Matrix effects: Components of the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound, affecting signal intensity.
-
Inefficient sample extraction: Poor recovery of the analyte during sample preparation will result in a weak signal, regardless of the collision energy.
-
Analyte instability: Endoxifen and its metabolites can be susceptible to degradation under certain conditions, leading to lower than expected signal.
Troubleshooting Guide
This guide provides a systematic approach to optimizing collision energy for this compound and troubleshooting related issues.
Problem 1: Low or no signal for the this compound product ion.
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy to identify the value that yields the maximum product ion intensity. |
| Incorrect MRM Transition | Verify that the correct precursor (379.3 m/z) and product (58.1 or 58.2 m/z) ions are selected in your method. |
| Instrument Detuning | Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. |
| Sample Preparation Issues | Evaluate your extraction efficiency and consider if matrix effects are at play. |
Problem 2: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize your LC method to ensure baseline separation of Endoxifen from its isomers and other potential interferences. |
| Non-selective Fragmentation | While less common with MRM, a slightly adjusted collision energy might help to minimize the formation of interfering fragment ions from co-eluting compounds. |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases and flush the LC system to remove any potential contaminants. |
Experimental Protocols
Protocol 1: Collision Energy Optimization by Infusion
This protocol describes a general procedure for optimizing collision energy using direct infusion of an this compound standard.
-
Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the mass spectrometer for infusion analysis. Use the typical ESI+ source parameters for Endoxifen analysis as a starting point.
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).
-
Select the precursor ion for this compound (m/z 379.3).
-
Acquire product ion spectra while ramping the collision energy. Start from a low energy (e.g., 10 eV) and increase in small increments (e.g., 2 eV) up to a higher energy (e.g., 60 eV).
-
Plot the product ion intensity (for m/z 58.1/58.2) as a function of the collision energy.
-
Identify the optimal collision energy that corresponds to the maximum product ion intensity.
Data Presentation
The following tables summarize typical MS/MS parameters for this compound analysis based on published literature.
Table 1: this compound MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 379.3 | 58.1 | |
| This compound | 379.3 | 58.2 |
Table 2: Example Collision Energy and Cone Voltage Settings
| Compound | Collision Energy | Cone Voltage | Instrument Type | Reference |
| This compound | 18–26 eV | 24–54 V | Waters Xevo TQ-S | |
| This compound | 49 V | Not Specified | API4000 | |
| Z-Endoxifen | 22/25 eV | 45 V | Waters Xevo TQD |
Note: Collision energy units (eV vs. V) can differ between instrument manufacturers.
Visualizations
Caption: Workflow for Collision Energy Optimization by Infusion.
Caption: Troubleshooting Logic for Low this compound Signal.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing collision energy for Endoxifen-d5 fragmentation in MS/MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for Endoxifen-d5 fragmentation in tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
The commonly used multiple reaction monitoring (MRM) transition for the deuterated internal standard this compound is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 379.3 to a prominent product ion at m/z 58.1 or 58.2.[1][2]
Q2: What is a good starting point for the collision energy for this compound?
Based on published methods, a reasonable starting collision energy would be in the range of 22-49 eV.[1][2][3] It is important to note that the optimal collision energy can vary significantly between different mass spectrometer instruments and manufacturers. Therefore, further optimization is crucial.
Q3: Why is optimizing collision energy important for this compound analysis?
Optimizing the collision energy is critical for achieving the highest sensitivity and specificity in your assay. An inadequately optimized collision energy can lead to a weak signal for your analyte, while excessive energy can cause over-fragmentation, also resulting in a diminished signal for the desired product ion.
Q4: What are some common issues that can be mistaken for poor collision energy optimization?
Several factors can mimic the effects of suboptimal collision energy, including:
-
Poor chromatographic separation: Co-elution of isomers or other interfering compounds can lead to ion suppression and an apparent loss of signal.
-
Matrix effects: Components of the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound, affecting signal intensity.
-
Inefficient sample extraction: Poor recovery of the analyte during sample preparation will result in a weak signal, regardless of the collision energy.
-
Analyte instability: Endoxifen and its metabolites can be susceptible to degradation under certain conditions, leading to lower than expected signal.
Troubleshooting Guide
This guide provides a systematic approach to optimizing collision energy for this compound and troubleshooting related issues.
Problem 1: Low or no signal for the this compound product ion.
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy to identify the value that yields the maximum product ion intensity. |
| Incorrect MRM Transition | Verify that the correct precursor (379.3 m/z) and product (58.1 or 58.2 m/z) ions are selected in your method. |
| Instrument Detuning | Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. |
| Sample Preparation Issues | Evaluate your extraction efficiency and consider if matrix effects are at play. |
Problem 2: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize your LC method to ensure baseline separation of Endoxifen from its isomers and other potential interferences. |
| Non-selective Fragmentation | While less common with MRM, a slightly adjusted collision energy might help to minimize the formation of interfering fragment ions from co-eluting compounds. |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases and flush the LC system to remove any potential contaminants. |
Experimental Protocols
Protocol 1: Collision Energy Optimization by Infusion
This protocol describes a general procedure for optimizing collision energy using direct infusion of an this compound standard.
-
Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the mass spectrometer for infusion analysis. Use the typical ESI+ source parameters for Endoxifen analysis as a starting point.
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).
-
Select the precursor ion for this compound (m/z 379.3).
-
Acquire product ion spectra while ramping the collision energy. Start from a low energy (e.g., 10 eV) and increase in small increments (e.g., 2 eV) up to a higher energy (e.g., 60 eV).
-
Plot the product ion intensity (for m/z 58.1/58.2) as a function of the collision energy.
-
Identify the optimal collision energy that corresponds to the maximum product ion intensity.
Data Presentation
The following tables summarize typical MS/MS parameters for this compound analysis based on published literature.
Table 1: this compound MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 379.3 | 58.1 | |
| This compound | 379.3 | 58.2 |
Table 2: Example Collision Energy and Cone Voltage Settings
| Compound | Collision Energy | Cone Voltage | Instrument Type | Reference |
| This compound | 18–26 eV | 24–54 V | Waters Xevo TQ-S | |
| This compound | 49 V | Not Specified | API4000 | |
| Z-Endoxifen | 22/25 eV | 45 V | Waters Xevo TQD |
Note: Collision energy units (eV vs. V) can differ between instrument manufacturers.
Visualizations
Caption: Workflow for Collision Energy Optimization by Infusion.
Caption: Troubleshooting Logic for Low this compound Signal.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
Reducing signal suppression of Endoxifen-d5 in complex samples.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal suppression when analyzing Endoxifen-d5 in complex biological samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A: Signal suppression, also known as ion suppression or a matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, caused by co-eluting components from the sample matrix (e.g., plasma, serum, urine). In electrospray ionization (ESI), these interfering substances can compete with the analyte for access to the droplet surface for charge transfer, leading to a decreased signal intensity. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your assay.
Q2: My this compound (internal standard) signal is low or variable. What are the likely causes?
A: A low or inconsistent signal for your deuterated internal standard, this compound, is a classic indicator of ion suppression. The primary causes include:
-
High concentrations of phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression.
-
Salts and other endogenous matrix components: These can alter the droplet properties in the ESI source, hindering analyte ionization.
-
Co-eluting metabolites or other drugs: If other compounds have similar chromatographic retention times to this compound, they can compete for ionization.
-
Suboptimal sample preparation: Inadequate removal of matrix components is a leading cause of signal suppression.
Q3: How can I determine if my this compound signal is being suppressed?
A: You can assess matrix effects qualitatively and quantitatively. A common qualitative method is post-column infusion . Here, a constant flow of this compound solution is infused into the LC eluent stream after the analytical column and before the mass spectrometer. You then inject a blank, extracted sample matrix. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.
Quantitatively, the matrix effect can be calculated by comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solution. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Troubleshooting Low Signal Intensity of this compound
If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow to identify and resolve the issue.
Reducing signal suppression of Endoxifen-d5 in complex samples.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal suppression when analyzing Endoxifen-d5 in complex biological samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A: Signal suppression, also known as ion suppression or a matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, caused by co-eluting components from the sample matrix (e.g., plasma, serum, urine). In electrospray ionization (ESI), these interfering substances can compete with the analyte for access to the droplet surface for charge transfer, leading to a decreased signal intensity. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your assay.
Q2: My this compound (internal standard) signal is low or variable. What are the likely causes?
A: A low or inconsistent signal for your deuterated internal standard, this compound, is a classic indicator of ion suppression. The primary causes include:
-
High concentrations of phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression.
-
Salts and other endogenous matrix components: These can alter the droplet properties in the ESI source, hindering analyte ionization.
-
Co-eluting metabolites or other drugs: If other compounds have similar chromatographic retention times to this compound, they can compete for ionization.
-
Suboptimal sample preparation: Inadequate removal of matrix components is a leading cause of signal suppression.
Q3: How can I determine if my this compound signal is being suppressed?
A: You can assess matrix effects qualitatively and quantitatively. A common qualitative method is post-column infusion . Here, a constant flow of this compound solution is infused into the LC eluent stream after the analytical column and before the mass spectrometer. You then inject a blank, extracted sample matrix. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.
Quantitatively, the matrix effect can be calculated by comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solution. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Troubleshooting Low Signal Intensity of this compound
If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow to identify and resolve the issue.
Validation & Comparative
Endoxifen-d5 for analytical method validation according to FDA/EMA guidelines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Endoxifen-d5 as an internal standard for the analytical method validation of endoxifen (B1662132), in accordance with FDA and EMA guidelines. The performance of this compound is evaluated against other potential alternatives, supported by experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate internal standard and in designing and executing robust bioanalytical method validations.
Introduction to Endoxifen and the Need for Robust Bioanalysis
Endoxifen is a key active metabolite of tamoxifen (B1202), a widely used drug in the treatment of estrogen receptor-positive breast cancer.[1] The therapeutic efficacy of tamoxifen is significantly correlated with the plasma concentrations of endoxifen. Consequently, accurate and reliable quantification of endoxifen in biological matrices is crucial for therapeutic drug monitoring and clinical research.
Bioanalytical method validation is a regulatory requirement to ensure the integrity of the data submitted to authorities like the FDA and EMA. A critical component of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS should co-elute with the analyte, have similar ionization efficiency, and effectively compensate for variations in sample preparation and instrument response.
This compound, a deuterated analog of endoxifen, is a commonly used SIL-IS for this purpose. This guide will delve into its performance characteristics and compare it with other potential internal standards.
Comparison of Internal Standards for Endoxifen Analysis
The selection of an appropriate internal standard is critical for the accuracy and precision of the bioanalytical method. While this compound is the most structurally similar and widely used internal standard for endoxifen analysis, other deuterated analogs of tamoxifen and its metabolites are sometimes considered.
Table 1: Comparison of Potential Internal Standards for Endoxifen Analysis
| Internal Standard | Structural Similarity to Endoxifen | Co-elution with Endoxifen | Potential for Cross-Interference | Reported Use in Literature |
| This compound | Highest | Yes | Low | Widely reported[1][2][3][4] |
| Tamoxifen-d5 | Moderate | No | Moderate | Used for tamoxifen analysis, may have different extraction recovery and matrix effects than endoxifen |
| 4-hydroxytamoxifen-d5 | High | Close, but may be chromatographically separated | Low | Used for 4-hydroxytamoxifen (B85900) analysis, which is structurally very similar to endoxifen |
Note: The ideal internal standard is a stable isotope-labeled version of the analyte itself, making this compound the theoretically optimal choice.
Performance Data of this compound in Analytical Method Validation
The following tables summarize the performance data of analytical methods using this compound as an internal standard for endoxifen quantification, based on parameters stipulated by FDA and EMA guidelines.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Study / Reference | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| de Krou et al. | Serum | 1.00 - 25.0 | 1.00 | ≥ 0.9966 |
| Jager et al. | Dried Blood Spots | 0.5 - 50 | 0.5 | ≥ 0.9963 |
| Gjerde et al. (as cited in Teunissen et al.) | Serum | 1 - 100 | Not Specified | Not Specified |
| He et al. | Plasma | 0.5 - 500 | 0.5 | ≥ 0.98 |
Table 3: Accuracy and Precision
| Study / Reference | Matrix | QC Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| de Krou et al. | Serum | LLOQ, Threshold, ULOQ | Within ±7.7% | ≤3.9% | Within ±7.7% | ≤3.9% |
| Jager et al. | Dried Blood Spots | LLOQ, Low, Mid, High | 87.7 - 108 | < 9.44 | 87.7 - 108 | < 9.44 |
| He et al. | Plasma | Low, Mid, High | Within 85-115% | Within acceptable range | Within 85-115% | Within acceptable range |
Table 4: Recovery and Matrix Effect
| Study / Reference | Matrix | Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
| Jager et al. | Dried Blood Spots | ~100% (from DMPK-A cards) | Ion suppression observed with some extraction methods | 0.972 - 1.03 |
| He et al. | Plasma | >90% | Not explicitly quantified, but no significant interference observed | Not Reported |
| de Krou et al. | Serum | Not Reported | Not Reported | 2.9 |
Table 5: Stability
| Study / Reference | Matrix | Condition | Duration | Stability |
| de Krou et al. | Serum, Whole Blood, Plasma | Room Temperature (protected from light) | 7 days | Stable |
| de Krou et al. | Serum, Whole Blood, Plasma | 2-8°C | 7 days | Stable |
| de Krou et al. | Serum, Whole Blood, Plasma | -20°C | 7 days | Stable |
| He et al. | Plasma | Freeze-Thaw (3 cycles) | - | Stable |
| He et al. | Plasma | -70°C | 1 month | Stable |
| Jager et al. | Dried Blood Spots | Not specified | At least 4 months | Stable |
Experimental Protocols
This section provides a detailed methodology for key experiments in the validation of a bioanalytical method for endoxifen using this compound as an internal standard, based on established protocols and regulatory guidelines.
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of endoxifen and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C or below.
-
Working Solutions:
-
Calibration Standards: Prepare a series of working solutions of endoxifen by serial dilution of the stock solution to cover the desired calibration range.
-
Quality Control (QC) Samples: Prepare separate working solutions for QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add a specified volume of the this compound internal standard working solution.
-
Add a protein precipitating agent (e.g., acetonitrile (B52724), methanol) in a specific ratio (e.g., 3:1 v/v).
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endoxifen and this compound.
-
Endoxifen: e.g., m/z 374.2 -> 58.1
-
This compound: e.g., m/z 379.2 -> 63.1 (Note: exact transitions may vary depending on the instrument and specific deuteration pattern).
-
-
Validation Experiments
-
Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of endoxifen and this compound.
-
Linearity: Prepare a calibration curve with at least six non-zero calibrators and a blank and zero sample. The curve should be analyzed over at least three independent runs.
-
Accuracy and Precision: Analyze QC samples at LLOQ, low, medium, and high concentrations in replicate (n≥5) within a single run (intra-day) and across multiple days (inter-day).
-
Recovery: Compare the peak area of endoxifen in extracted samples to the peak area of endoxifen spiked into post-extracted blank matrix.
-
Matrix Effect: Compare the peak area of endoxifen spiked into post-extracted blank matrix from different sources to the peak area of endoxifen in a neat solution.
-
Stability: Evaluate the stability of endoxifen in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at appropriate temperatures.
Visualizations
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.
Experimental Workflow for Endoxifen Bioanalysis.
Key Parameters of Bioanalytical Method Validation.
Conclusion
This compound demonstrates excellent performance as a stable isotope-labeled internal standard for the quantification of endoxifen in various biological matrices. Its high structural similarity to the analyte ensures that it effectively tracks and corrects for variability during sample processing and analysis, leading to accurate and precise results. The compiled data from multiple studies consistently show that methods validated using this compound meet the stringent requirements of FDA and EMA guidelines. While other internal standards could be considered, this compound remains the gold standard for robust and reliable bioanalytical method validation of endoxifen. Researchers and drug development professionals can confidently employ this compound in their analytical methods to ensure the generation of high-quality data for clinical and research purposes.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. ovid.com [ovid.com]
- 4. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen-d5 for analytical method validation according to FDA/EMA guidelines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Endoxifen-d5 as an internal standard for the analytical method validation of endoxifen, in accordance with FDA and EMA guidelines. The performance of this compound is evaluated against other potential alternatives, supported by experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate internal standard and in designing and executing robust bioanalytical method validations.
Introduction to Endoxifen and the Need for Robust Bioanalysis
Endoxifen is a key active metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive breast cancer.[1] The therapeutic efficacy of tamoxifen is significantly correlated with the plasma concentrations of endoxifen. Consequently, accurate and reliable quantification of endoxifen in biological matrices is crucial for therapeutic drug monitoring and clinical research.
Bioanalytical method validation is a regulatory requirement to ensure the integrity of the data submitted to authorities like the FDA and EMA. A critical component of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS should co-elute with the analyte, have similar ionization efficiency, and effectively compensate for variations in sample preparation and instrument response.
This compound, a deuterated analog of endoxifen, is a commonly used SIL-IS for this purpose. This guide will delve into its performance characteristics and compare it with other potential internal standards.
Comparison of Internal Standards for Endoxifen Analysis
The selection of an appropriate internal standard is critical for the accuracy and precision of the bioanalytical method. While this compound is the most structurally similar and widely used internal standard for endoxifen analysis, other deuterated analogs of tamoxifen and its metabolites are sometimes considered.
Table 1: Comparison of Potential Internal Standards for Endoxifen Analysis
| Internal Standard | Structural Similarity to Endoxifen | Co-elution with Endoxifen | Potential for Cross-Interference | Reported Use in Literature |
| This compound | Highest | Yes | Low | Widely reported[1][2][3][4] |
| Tamoxifen-d5 | Moderate | No | Moderate | Used for tamoxifen analysis, may have different extraction recovery and matrix effects than endoxifen |
| 4-hydroxytamoxifen-d5 | High | Close, but may be chromatographically separated | Low | Used for 4-hydroxytamoxifen analysis, which is structurally very similar to endoxifen |
Note: The ideal internal standard is a stable isotope-labeled version of the analyte itself, making this compound the theoretically optimal choice.
Performance Data of this compound in Analytical Method Validation
The following tables summarize the performance data of analytical methods using this compound as an internal standard for endoxifen quantification, based on parameters stipulated by FDA and EMA guidelines.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Study / Reference | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| de Krou et al. | Serum | 1.00 - 25.0 | 1.00 | ≥ 0.9966 |
| Jager et al. | Dried Blood Spots | 0.5 - 50 | 0.5 | ≥ 0.9963 |
| Gjerde et al. (as cited in Teunissen et al.) | Serum | 1 - 100 | Not Specified | Not Specified |
| He et al. | Plasma | 0.5 - 500 | 0.5 | ≥ 0.98 |
Table 3: Accuracy and Precision
| Study / Reference | Matrix | QC Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| de Krou et al. | Serum | LLOQ, Threshold, ULOQ | Within ±7.7% | ≤3.9% | Within ±7.7% | ≤3.9% |
| Jager et al. | Dried Blood Spots | LLOQ, Low, Mid, High | 87.7 - 108 | < 9.44 | 87.7 - 108 | < 9.44 |
| He et al. | Plasma | Low, Mid, High | Within 85-115% | Within acceptable range | Within 85-115% | Within acceptable range |
Table 4: Recovery and Matrix Effect
| Study / Reference | Matrix | Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
| Jager et al. | Dried Blood Spots | ~100% (from DMPK-A cards) | Ion suppression observed with some extraction methods | 0.972 - 1.03 |
| He et al. | Plasma | >90% | Not explicitly quantified, but no significant interference observed | Not Reported |
| de Krou et al. | Serum | Not Reported | Not Reported | 2.9 |
Table 5: Stability
| Study / Reference | Matrix | Condition | Duration | Stability |
| de Krou et al. | Serum, Whole Blood, Plasma | Room Temperature (protected from light) | 7 days | Stable |
| de Krou et al. | Serum, Whole Blood, Plasma | 2-8°C | 7 days | Stable |
| de Krou et al. | Serum, Whole Blood, Plasma | -20°C | 7 days | Stable |
| He et al. | Plasma | Freeze-Thaw (3 cycles) | - | Stable |
| He et al. | Plasma | -70°C | 1 month | Stable |
| Jager et al. | Dried Blood Spots | Not specified | At least 4 months | Stable |
Experimental Protocols
This section provides a detailed methodology for key experiments in the validation of a bioanalytical method for endoxifen using this compound as an internal standard, based on established protocols and regulatory guidelines.
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of endoxifen and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C or below.
-
Working Solutions:
-
Calibration Standards: Prepare a series of working solutions of endoxifen by serial dilution of the stock solution to cover the desired calibration range.
-
Quality Control (QC) Samples: Prepare separate working solutions for QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add a specified volume of the this compound internal standard working solution.
-
Add a protein precipitating agent (e.g., acetonitrile, methanol) in a specific ratio (e.g., 3:1 v/v).
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endoxifen and this compound.
-
Endoxifen: e.g., m/z 374.2 -> 58.1
-
This compound: e.g., m/z 379.2 -> 63.1 (Note: exact transitions may vary depending on the instrument and specific deuteration pattern).
-
-
Validation Experiments
-
Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of endoxifen and this compound.
-
Linearity: Prepare a calibration curve with at least six non-zero calibrators and a blank and zero sample. The curve should be analyzed over at least three independent runs.
-
Accuracy and Precision: Analyze QC samples at LLOQ, low, medium, and high concentrations in replicate (n≥5) within a single run (intra-day) and across multiple days (inter-day).
-
Recovery: Compare the peak area of endoxifen in extracted samples to the peak area of endoxifen spiked into post-extracted blank matrix.
-
Matrix Effect: Compare the peak area of endoxifen spiked into post-extracted blank matrix from different sources to the peak area of endoxifen in a neat solution.
-
Stability: Evaluate the stability of endoxifen in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at appropriate temperatures.
Visualizations
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.
Experimental Workflow for Endoxifen Bioanalysis.
Key Parameters of Bioanalytical Method Validation.
Conclusion
This compound demonstrates excellent performance as a stable isotope-labeled internal standard for the quantification of endoxifen in various biological matrices. Its high structural similarity to the analyte ensures that it effectively tracks and corrects for variability during sample processing and analysis, leading to accurate and precise results. The compiled data from multiple studies consistently show that methods validated using this compound meet the stringent requirements of FDA and EMA guidelines. While other internal standards could be considered, this compound remains the gold standard for robust and reliable bioanalytical method validation of endoxifen. Researchers and drug development professionals can confidently employ this compound in their analytical methods to ensure the generation of high-quality data for clinical and research purposes.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. ovid.com [ovid.com]
- 4. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Endoxifen-d5 and ¹³C-labeled Endoxifen as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of endoxifen (B1662132), the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Endoxifen-d5 and ¹³C-labeled Endoxifen. The selection of an internal standard can significantly impact assay performance, particularly in complex biological matrices. This document outlines the key performance differences, supported by established principles of isotope dilution mass spectrometry, and provides a model experimental protocol for their evaluation.
Executive Summary
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest, allowing for effective correction of variability during sample preparation, chromatography, and ionization.[1][2][3] While both this compound and ¹³C-labeled Endoxifen serve this purpose, their inherent atomic differences can lead to significant variations in analytical performance.[1][4] Generally, ¹³C-labeled internal standards are considered superior due to their greater isotopic stability and closer chromatographic co-elution with the analyte, which minimizes the impact of matrix effects. Deuterated standards like this compound, while more common and often less expensive, can be prone to isotopic exchange and chromatographic shifts, potentially compromising data accuracy.
Performance Comparison: this compound vs. ¹³C-labeled Endoxifen
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The primary differences between deuterium (B1214612) and ¹³C labeling lie in isotopic stability and the potential for chromatographic separation from the unlabeled analyte.
| Feature | This compound (Deuterium-labeled) | ¹³C-labeled Endoxifen | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), leading to partial separation from native endoxifen. | Excellent co-elution with native endoxifen. | The minor difference in physicochemical properties due to deuterium labeling can cause it to elute slightly earlier than the analyte in reverse-phase chromatography. This shift can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantification. ¹³C-labeled standards have virtually identical retention times to their unlabeled counterparts, ensuring they are subjected to the same matrix effects. |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, especially at non-benzylic positions or under certain pH and temperature conditions. | ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions. | Loss of the deuterium label can lead to an underestimation of the analyte concentration, as the internal standard signal decreases. The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow. |
| Matrix Effects | Incomplete compensation for matrix effects if chromatographic separation occurs. Studies have shown that matrix effects can differ significantly between a deuterated standard and the analyte. | More accurate compensation for matrix effects due to co-elution. | Because ¹³C-labeled standards co-elute with the analyte, they provide a more accurate correction for signal suppression or enhancement caused by co-eluting matrix components. |
| Cost and Availability | Generally less expensive and more widely available due to simpler synthesis routes. | Typically more expensive and may have limited commercial availability due to more complex and costly synthesis. | Budgetary constraints may favor the use of deuterated standards. However, this must be weighed against the potential for compromised data quality. |
| Isotopic Purity | The presence of unlabeled analyte (M+0) in the internal standard material should be minimal. | The contribution of the ¹³C-labeled standard to the native analyte signal is typically negligible due to the low natural abundance of ¹³C. | High isotopic purity is essential for accurate quantification, especially at the lower limit of quantification (LLOQ). |
Experimental Protocol: Comparative Evaluation of Internal Standards in Human Plasma by LC-MS/MS
This protocol outlines a method for the quantitative analysis of endoxifen in human plasma, which can be adapted to compare the performance of this compound and ¹³C-labeled Endoxifen.
1. Materials and Reagents
-
Endoxifen (analyte)
-
This compound (internal standard 1)
-
¹³C-labeled Endoxifen (internal standard 2)
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of endoxifen, this compound, and ¹³C-labeled Endoxifen in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the endoxifen stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solutions (e.g., 20 ng/mL): Prepare separate working solutions of this compound and ¹³C-labeled Endoxifen in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the respective internal standard working solution (either this compound or ¹³C-labeled Endoxifen) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing the internal standard) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Endoxifen: e.g., m/z 374.2 -> 58.1
-
This compound: e.g., m/z 379.2 -> 63.1
-
¹³C-labeled Endoxifen (assuming 6 ¹³C atoms): e.g., m/z 380.2 -> 58.1
-
5. Data Analysis and Comparison
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to visually inspect for any retention time shifts.
-
Matrix Effect Evaluation: Compare the peak area of the internal standard in a neat solution versus a post-extraction spiked blank plasma sample from multiple sources.
-
Precision and Accuracy: Analyze quality control samples at low, medium, and high concentrations to determine the intra- and inter-day precision and accuracy for each internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the theoretical basis for the superiority of ¹³C-labeled internal standards.
Conclusion
While this compound is a widely used and acceptable internal standard for many applications, the evidence from analogous compounds strongly suggests that a ¹³C-labeled Endoxifen internal standard would offer superior analytical performance. The key advantages of ¹³C-labeling include near-perfect co-elution with the analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability, which eliminates the risk of label exchange. For high-stakes clinical research and therapeutic drug monitoring where the utmost accuracy and precision are required, the additional investment in a ¹³C-labeled internal standard is highly justifiable. Researchers should carefully consider the specific requirements of their assay and the potential for compromised data when selecting between these two types of internal standards.
References
A Comparative Guide to Endoxifen-d5 and ¹³C-labeled Endoxifen as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of endoxifen, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Endoxifen-d5 and ¹³C-labeled Endoxifen. The selection of an internal standard can significantly impact assay performance, particularly in complex biological matrices. This document outlines the key performance differences, supported by established principles of isotope dilution mass spectrometry, and provides a model experimental protocol for their evaluation.
Executive Summary
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest, allowing for effective correction of variability during sample preparation, chromatography, and ionization.[1][2][3] While both this compound and ¹³C-labeled Endoxifen serve this purpose, their inherent atomic differences can lead to significant variations in analytical performance.[1][4] Generally, ¹³C-labeled internal standards are considered superior due to their greater isotopic stability and closer chromatographic co-elution with the analyte, which minimizes the impact of matrix effects. Deuterated standards like this compound, while more common and often less expensive, can be prone to isotopic exchange and chromatographic shifts, potentially compromising data accuracy.
Performance Comparison: this compound vs. ¹³C-labeled Endoxifen
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The primary differences between deuterium and ¹³C labeling lie in isotopic stability and the potential for chromatographic separation from the unlabeled analyte.
| Feature | This compound (Deuterium-labeled) | ¹³C-labeled Endoxifen | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), leading to partial separation from native endoxifen. | Excellent co-elution with native endoxifen. | The minor difference in physicochemical properties due to deuterium labeling can cause it to elute slightly earlier than the analyte in reverse-phase chromatography. This shift can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantification. ¹³C-labeled standards have virtually identical retention times to their unlabeled counterparts, ensuring they are subjected to the same matrix effects. |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, especially at non-benzylic positions or under certain pH and temperature conditions. | ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions. | Loss of the deuterium label can lead to an underestimation of the analyte concentration, as the internal standard signal decreases. The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow. |
| Matrix Effects | Incomplete compensation for matrix effects if chromatographic separation occurs. Studies have shown that matrix effects can differ significantly between a deuterated standard and the analyte. | More accurate compensation for matrix effects due to co-elution. | Because ¹³C-labeled standards co-elute with the analyte, they provide a more accurate correction for signal suppression or enhancement caused by co-eluting matrix components. |
| Cost and Availability | Generally less expensive and more widely available due to simpler synthesis routes. | Typically more expensive and may have limited commercial availability due to more complex and costly synthesis. | Budgetary constraints may favor the use of deuterated standards. However, this must be weighed against the potential for compromised data quality. |
| Isotopic Purity | The presence of unlabeled analyte (M+0) in the internal standard material should be minimal. | The contribution of the ¹³C-labeled standard to the native analyte signal is typically negligible due to the low natural abundance of ¹³C. | High isotopic purity is essential for accurate quantification, especially at the lower limit of quantification (LLOQ). |
Experimental Protocol: Comparative Evaluation of Internal Standards in Human Plasma by LC-MS/MS
This protocol outlines a method for the quantitative analysis of endoxifen in human plasma, which can be adapted to compare the performance of this compound and ¹³C-labeled Endoxifen.
1. Materials and Reagents
-
Endoxifen (analyte)
-
This compound (internal standard 1)
-
¹³C-labeled Endoxifen (internal standard 2)
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of endoxifen, this compound, and ¹³C-labeled Endoxifen in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the endoxifen stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solutions (e.g., 20 ng/mL): Prepare separate working solutions of this compound and ¹³C-labeled Endoxifen in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the respective internal standard working solution (either this compound or ¹³C-labeled Endoxifen) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing the internal standard) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Endoxifen: e.g., m/z 374.2 -> 58.1
-
This compound: e.g., m/z 379.2 -> 63.1
-
¹³C-labeled Endoxifen (assuming 6 ¹³C atoms): e.g., m/z 380.2 -> 58.1
-
5. Data Analysis and Comparison
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to visually inspect for any retention time shifts.
-
Matrix Effect Evaluation: Compare the peak area of the internal standard in a neat solution versus a post-extraction spiked blank plasma sample from multiple sources.
-
Precision and Accuracy: Analyze quality control samples at low, medium, and high concentrations to determine the intra- and inter-day precision and accuracy for each internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the theoretical basis for the superiority of ¹³C-labeled internal standards.
Conclusion
While this compound is a widely used and acceptable internal standard for many applications, the evidence from analogous compounds strongly suggests that a ¹³C-labeled Endoxifen internal standard would offer superior analytical performance. The key advantages of ¹³C-labeling include near-perfect co-elution with the analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability, which eliminates the risk of label exchange. For high-stakes clinical research and therapeutic drug monitoring where the utmost accuracy and precision are required, the additional investment in a ¹³C-labeled internal standard is highly justifiable. Researchers should carefully consider the specific requirements of their assay and the potential for compromised data when selecting between these two types of internal standards.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Tamoxifen Metabolites Utilizing Endoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading analytical methods for the quantification of tamoxifen (B1202) and its key metabolites, with a particular focus on the use of the deuterated internal standard, Endoxifen-d5. The following sections detail experimental protocols and present comparative performance data to aid in the selection and implementation of the most suitable method for your research needs.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1] It is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to form several active metabolites.[2] The most therapeutically significant of these are 4-hydroxytamoxifen (B85900) (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen), which exhibit 30- to 100-fold greater potency than tamoxifen itself.[2] Given the variability in patient metabolism, therapeutic drug monitoring of tamoxifen and its active metabolites is crucial for optimizing treatment.
Accurate and reliable quantification of these compounds in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for this purpose due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of the results.[4]
This guide compares two distinct LC-MS/MS methods with an established High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, providing detailed protocols and performance data to facilitate informed decisions in the analytical laboratory.
Tamoxifen Metabolism and Action Pathway
The metabolic activation of tamoxifen is a complex process primarily involving CYP3A4 and CYP2D6 enzymes. The resulting active metabolites, 4-hydroxytamoxifen and endoxifen (B1662132), are potent antiestrogens that competitively inhibit the estrogen receptor.
Caption: Metabolic pathway of tamoxifen to its active and inactive metabolites.
Comparative Data of Analytical Methods
The following tables summarize the key performance characteristics of two LC-MS/MS methods and one HPLC-fluorescence method for the quantification of tamoxifen and its metabolites.
Table 1: Method Overview and Sample Preparation
| Parameter | LC-MS/MS Method 1 (UPLC-MS/MS) | LC-MS/MS Method 2 (HPLC-MS/MS) | HPLC with Fluorescence Detection |
| Principle | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry | High-Performance Liquid Chromatography Tandem Mass Spectrometry | High-Performance Liquid Chromatography with post-column UV irradiation and fluorescence detection |
| Internal Standard | This compound, Tamoxifen-d5, 4-hydroxytamoxifen-d5 | This compound, Tamoxifen-d5 | Propranolol |
| Sample Type | Human Plasma | Human Serum / Dried Blood Spots | Human Serum/Plasma |
| Sample Volume | 100 µL | 50 µL | 200 µL |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction or Protein Precipitation | Protein Precipitation |
Table 2: Chromatographic and Detection Parameters
| Parameter | LC-MS/MS Method 1 (UPLC-MS/MS) | LC-MS/MS Method 2 (HPLC-MS/MS) | HPLC with Fluorescence Detection |
| Column | C18 analytical column | Kinetex C18 | Reverse phase C18 |
| Mobile Phase | Water and acetonitrile (B52724) with 0.1% formic acid (gradient) | Acetonitrile and 4 mM ammonium (B1175870) formate (B1220265) buffer pH 3.5 (gradient) | 20 mM K3PO4 and Acetonitrile (isocratic) |
| Run Time | 4.5 minutes | ~10 minutes | 16 minutes |
| Detection | Tandem Mass Spectrometry (ESI+) | Tandem Mass Spectrometry (ESI+) | Fluorescence (Ex: 256 nm, Em: 380 nm) |
| MRM Transitions (Quantifier) | Tamoxifen: 372 > 72, N-desmethyltamoxifen: 358 > 58, 4-hydroxytamoxifen: 388 > 72, Endoxifen: 374 > 58, this compound: 379 > 58 | Tamoxifen: m/z 372/129, (Z)-Endoxifen: m/z 374/58 | N/A |
Table 3: Method Validation and Performance
| Parameter | LC-MS/MS Method 1 (UPLC-MS/MS) | LC-MS/MS Method 2 (HPLC-MS/MS) | HPLC with Fluorescence Detection |
| Linearity Range (Endoxifen) | 0.2 - 100 ng/mL | 1 - 100 ng/mL | Not explicitly stated for endoxifen alone, but method is validated. |
| Linearity Range (Tamoxifen) | 1 - 500 ng/mL | 5 - 500 ng/mL | Not explicitly stated for tamoxifen alone, but method is validated. |
| Lower Limit of Quantification (LLOQ) - Endoxifen | 0.2 ng/mL | 1 ng/mL | Not explicitly stated. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | 80-100% |
| Precision (%RSD) | <15% | <15% | 0.23-6.00% |
Experimental Protocols
LC-MS/MS Method 1: UPLC-MS/MS with Protein Precipitation
This method is characterized by its rapid analysis time and simple sample preparation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 100 µL of water with 0.1% formic acid.
-
Vortex for 30 seconds.
-
Add 100 µL of methanol (B129727) and agitate for 10 minutes.
-
Add 400 µL of the internal standard solution (containing this compound in acetonitrile).
-
Vortex and then centrifuge at 18,000 x g for 10 minutes.
-
Transfer 300 µL of the supernatant and mix with 300 µL of water containing 0.2% formic acid and 2 mM ammonium formate.
-
Inject into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: Gradient elution
-
Run Time: 4.5 minutes
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization, Positive (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Key Transitions:
-
Endoxifen: 374 -> 58
-
This compound: 379 -> 58
-
Tamoxifen: 372 -> 72
-
N-desmethyltamoxifen: 358 -> 58
-
4-hydroxytamoxifen: 388 -> 72
-
LC-MS/MS Method 2: HPLC-MS/MS with Solid-Phase Extraction
This method offers enhanced sample cleanup through solid-phase extraction, potentially reducing matrix effects.
1. Sample Preparation (Solid-Phase Extraction)
-
To 400 µL of serum/plasma, add 600 µL of internal standard buffer solution (containing this compound).
-
Condition an SPE column with 1 mL of methanol followed by 1 mL of DI water.
-
Load the sample mixture onto the SPE column.
-
Wash the column with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elute the analytes with 1.0 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: Kinetex C18
-
Mobile Phase A: 4 mM ammonium formate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: Gradient elution
-
Run Time: Approximately 10 minutes
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization, Positive (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Key Transitions:
-
(Z)-Endoxifen: m/z 374 -> 58
-
Tamoxifen: m/z 372 -> 129
-
HPLC Method with Fluorescence Detection
This method provides a cost-effective alternative to mass spectrometry, although it may have lower sensitivity and selectivity.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add acetonitrile under alkaline conditions to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
2. Chromatographic Conditions
-
Column: Reverse phase C18
-
Mobile Phase: 65:35 (v/v) mixture of 20 mM K3PO4 (pH 3.0) and Acetonitrile
-
Flow Rate: 1.0 mL/min (isocratic)
-
Run Time: 16 minutes
3. Post-Column Derivatization and Detection
-
The column eluent is passed through a post-column photoreactor with UV irradiation to convert the analytes to their fluorescent phenanthrene (B1679779) derivatives.
-
Fluorescence Detection: Excitation at 256 nm and emission at 380 nm.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows of the three compared methods.
References
- 1. Therapeutic drug monitoring of tamoxifen using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tamoxifen Metabolites Utilizing Endoxifen-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading analytical methods for the quantification of tamoxifen and its key metabolites, with a particular focus on the use of the deuterated internal standard, Endoxifen-d5. The following sections detail experimental protocols and present comparative performance data to aid in the selection and implementation of the most suitable method for your research needs.
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1] It is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to form several active metabolites.[2] The most therapeutically significant of these are 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen), which exhibit 30- to 100-fold greater potency than tamoxifen itself.[2] Given the variability in patient metabolism, therapeutic drug monitoring of tamoxifen and its active metabolites is crucial for optimizing treatment.
Accurate and reliable quantification of these compounds in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for this purpose due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of the results.[4]
This guide compares two distinct LC-MS/MS methods with an established High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, providing detailed protocols and performance data to facilitate informed decisions in the analytical laboratory.
Tamoxifen Metabolism and Action Pathway
The metabolic activation of tamoxifen is a complex process primarily involving CYP3A4 and CYP2D6 enzymes. The resulting active metabolites, 4-hydroxytamoxifen and endoxifen, are potent antiestrogens that competitively inhibit the estrogen receptor.
Caption: Metabolic pathway of tamoxifen to its active and inactive metabolites.
Comparative Data of Analytical Methods
The following tables summarize the key performance characteristics of two LC-MS/MS methods and one HPLC-fluorescence method for the quantification of tamoxifen and its metabolites.
Table 1: Method Overview and Sample Preparation
| Parameter | LC-MS/MS Method 1 (UPLC-MS/MS) | LC-MS/MS Method 2 (HPLC-MS/MS) | HPLC with Fluorescence Detection |
| Principle | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry | High-Performance Liquid Chromatography Tandem Mass Spectrometry | High-Performance Liquid Chromatography with post-column UV irradiation and fluorescence detection |
| Internal Standard | This compound, Tamoxifen-d5, 4-hydroxytamoxifen-d5 | This compound, Tamoxifen-d5 | Propranolol |
| Sample Type | Human Plasma | Human Serum / Dried Blood Spots | Human Serum/Plasma |
| Sample Volume | 100 µL | 50 µL | 200 µL |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction or Protein Precipitation | Protein Precipitation |
Table 2: Chromatographic and Detection Parameters
| Parameter | LC-MS/MS Method 1 (UPLC-MS/MS) | LC-MS/MS Method 2 (HPLC-MS/MS) | HPLC with Fluorescence Detection |
| Column | C18 analytical column | Kinetex C18 | Reverse phase C18 |
| Mobile Phase | Water and acetonitrile with 0.1% formic acid (gradient) | Acetonitrile and 4 mM ammonium formate buffer pH 3.5 (gradient) | 20 mM K3PO4 and Acetonitrile (isocratic) |
| Run Time | 4.5 minutes | ~10 minutes | 16 minutes |
| Detection | Tandem Mass Spectrometry (ESI+) | Tandem Mass Spectrometry (ESI+) | Fluorescence (Ex: 256 nm, Em: 380 nm) |
| MRM Transitions (Quantifier) | Tamoxifen: 372 > 72, N-desmethyltamoxifen: 358 > 58, 4-hydroxytamoxifen: 388 > 72, Endoxifen: 374 > 58, this compound: 379 > 58 | Tamoxifen: m/z 372/129, (Z)-Endoxifen: m/z 374/58 | N/A |
Table 3: Method Validation and Performance
| Parameter | LC-MS/MS Method 1 (UPLC-MS/MS) | LC-MS/MS Method 2 (HPLC-MS/MS) | HPLC with Fluorescence Detection |
| Linearity Range (Endoxifen) | 0.2 - 100 ng/mL | 1 - 100 ng/mL | Not explicitly stated for endoxifen alone, but method is validated. |
| Linearity Range (Tamoxifen) | 1 - 500 ng/mL | 5 - 500 ng/mL | Not explicitly stated for tamoxifen alone, but method is validated. |
| Lower Limit of Quantification (LLOQ) - Endoxifen | 0.2 ng/mL | 1 ng/mL | Not explicitly stated. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | 80-100% |
| Precision (%RSD) | <15% | <15% | 0.23-6.00% |
Experimental Protocols
LC-MS/MS Method 1: UPLC-MS/MS with Protein Precipitation
This method is characterized by its rapid analysis time and simple sample preparation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 100 µL of water with 0.1% formic acid.
-
Vortex for 30 seconds.
-
Add 100 µL of methanol and agitate for 10 minutes.
-
Add 400 µL of the internal standard solution (containing this compound in acetonitrile).
-
Vortex and then centrifuge at 18,000 x g for 10 minutes.
-
Transfer 300 µL of the supernatant and mix with 300 µL of water containing 0.2% formic acid and 2 mM ammonium formate.
-
Inject into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: Gradient elution
-
Run Time: 4.5 minutes
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization, Positive (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Key Transitions:
-
Endoxifen: 374 -> 58
-
This compound: 379 -> 58
-
Tamoxifen: 372 -> 72
-
N-desmethyltamoxifen: 358 -> 58
-
4-hydroxytamoxifen: 388 -> 72
-
LC-MS/MS Method 2: HPLC-MS/MS with Solid-Phase Extraction
This method offers enhanced sample cleanup through solid-phase extraction, potentially reducing matrix effects.
1. Sample Preparation (Solid-Phase Extraction)
-
To 400 µL of serum/plasma, add 600 µL of internal standard buffer solution (containing this compound).
-
Condition an SPE column with 1 mL of methanol followed by 1 mL of DI water.
-
Load the sample mixture onto the SPE column.
-
Wash the column with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elute the analytes with 1.0 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: Kinetex C18
-
Mobile Phase A: 4 mM ammonium formate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: Gradient elution
-
Run Time: Approximately 10 minutes
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization, Positive (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Key Transitions:
-
(Z)-Endoxifen: m/z 374 -> 58
-
Tamoxifen: m/z 372 -> 129
-
HPLC Method with Fluorescence Detection
This method provides a cost-effective alternative to mass spectrometry, although it may have lower sensitivity and selectivity.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add acetonitrile under alkaline conditions to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
2. Chromatographic Conditions
-
Column: Reverse phase C18
-
Mobile Phase: 65:35 (v/v) mixture of 20 mM K3PO4 (pH 3.0) and Acetonitrile
-
Flow Rate: 1.0 mL/min (isocratic)
-
Run Time: 16 minutes
3. Post-Column Derivatization and Detection
-
The column eluent is passed through a post-column photoreactor with UV irradiation to convert the analytes to their fluorescent phenanthrene derivatives.
-
Fluorescence Detection: Excitation at 256 nm and emission at 380 nm.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows of the three compared methods.
References
- 1. Therapeutic drug monitoring of tamoxifen using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Validating a New HPLC Method for Endoxifen with LC-MS/MS using Endoxifen-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method with a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Endoxifen, a critical active metabolite of Tamoxifen. The use of Endoxifen-d5 as a stable isotope-labeled internal standard in the LC-MS/MS method serves as the benchmark for accuracy and precision. This document outlines the experimental protocols and presents key validation data to aid researchers in selecting the appropriate methodology for their specific analytical needs in preclinical and clinical studies.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Endoxifen quantification hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and throughput. While HPLC with UV detection can be a cost-effective and robust method for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.[1][2][3]
Table 1: Comparison of HPLC and LC-MS/MS Method Performance Characteristics
| Parameter | HPLC with UV Detection | LC-MS/MS with this compound IS |
| Linearity Range | 2.5 - 15 µg/mL[1][4] | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.98 |
| Limit of Detection (LOD) | 0.017 µg/mL | Not explicitly stated, but LLOQ is 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.051 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85% - 115% of nominal concentration |
| Precision (% RSD) | < 2.0% | < 15% |
| Specificity | Susceptible to interference from structurally similar compounds. | Highly specific due to unique precursor-to-product ion transitions. |
| Internal Standard | Typically an external standard or a structurally similar compound. | Stable isotope-labeled this compound. |
Experimental Protocols
Detailed methodologies for both the HPLC and LC-MS/MS methods are provided below. These protocols are based on established and validated procedures found in the scientific literature.
I. HPLC Method with UV Detection
This method is suitable for the quantification of Endoxifen in pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the Endoxifen sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Zodiac C18 column (or equivalent)
-
Mobile Phase: 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (78:22, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
II. LC-MS/MS Method with this compound Internal Standard
This highly sensitive and specific method is ideal for the quantification of Endoxifen in biological matrices such as plasma or serum.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Endoxifen and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endoxifen: Precursor ion (m/z) 374.2 -> Product ion (m/z) 58.1 (example)
-
This compound: Precursor ion (m/z) 379.2 -> Product ion (m/z) 63.1 (example)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Method Validation Workflow
The validation of any new analytical method is crucial to ensure its reliability and is guided by regulatory bodies like the FDA and EMA.
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Logical Relationships in Method Validation
The successful validation of a bioanalytical method requires meeting predefined acceptance criteria for several key parameters.
Caption: Key parameters and typical acceptance criteria for bioanalytical method validation.
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method for Endoxifen quantification is application-dependent. The HPLC method provides a reliable and cost-effective solution for analyzing pharmaceutical formulations where concentrations are relatively high. In contrast, the LC-MS/MS method, with the inclusion of a deuterated internal standard like this compound, is indispensable for bioanalytical studies requiring high sensitivity, specificity, and accuracy for measuring low concentrations of Endoxifen in complex biological matrices. Proper method validation following regulatory guidelines is paramount to ensure the generation of high-quality, reliable data for both research and clinical applications.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods [escholarship.org]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
Validating a New HPLC Method for Endoxifen with LC-MS/MS using Endoxifen-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method with a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Endoxifen, a critical active metabolite of Tamoxifen. The use of Endoxifen-d5 as a stable isotope-labeled internal standard in the LC-MS/MS method serves as the benchmark for accuracy and precision. This document outlines the experimental protocols and presents key validation data to aid researchers in selecting the appropriate methodology for their specific analytical needs in preclinical and clinical studies.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Endoxifen quantification hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and throughput. While HPLC with UV detection can be a cost-effective and robust method for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.[1][2][3]
Table 1: Comparison of HPLC and LC-MS/MS Method Performance Characteristics
| Parameter | HPLC with UV Detection | LC-MS/MS with this compound IS |
| Linearity Range | 2.5 - 15 µg/mL[1][4] | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.98 |
| Limit of Detection (LOD) | 0.017 µg/mL | Not explicitly stated, but LLOQ is 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.051 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85% - 115% of nominal concentration |
| Precision (% RSD) | < 2.0% | < 15% |
| Specificity | Susceptible to interference from structurally similar compounds. | Highly specific due to unique precursor-to-product ion transitions. |
| Internal Standard | Typically an external standard or a structurally similar compound. | Stable isotope-labeled this compound. |
Experimental Protocols
Detailed methodologies for both the HPLC and LC-MS/MS methods are provided below. These protocols are based on established and validated procedures found in the scientific literature.
I. HPLC Method with UV Detection
This method is suitable for the quantification of Endoxifen in pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the Endoxifen sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Zodiac C18 column (or equivalent)
-
Mobile Phase: 0.1% trifluoroacetic acid in water and acetonitrile (78:22, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
II. LC-MS/MS Method with this compound Internal Standard
This highly sensitive and specific method is ideal for the quantification of Endoxifen in biological matrices such as plasma or serum.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Endoxifen and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endoxifen: Precursor ion (m/z) 374.2 -> Product ion (m/z) 58.1 (example)
-
This compound: Precursor ion (m/z) 379.2 -> Product ion (m/z) 63.1 (example)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Method Validation Workflow
The validation of any new analytical method is crucial to ensure its reliability and is guided by regulatory bodies like the FDA and EMA.
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Logical Relationships in Method Validation
The successful validation of a bioanalytical method requires meeting predefined acceptance criteria for several key parameters.
Caption: Key parameters and typical acceptance criteria for bioanalytical method validation.
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method for Endoxifen quantification is application-dependent. The HPLC method provides a reliable and cost-effective solution for analyzing pharmaceutical formulations where concentrations are relatively high. In contrast, the LC-MS/MS method, with the inclusion of a deuterated internal standard like this compound, is indispensable for bioanalytical studies requiring high sensitivity, specificity, and accuracy for measuring low concentrations of Endoxifen in complex biological matrices. Proper method validation following regulatory guidelines is paramount to ensure the generation of high-quality, reliable data for both research and clinical applications.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods [escholarship.org]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
Inter-laboratory comparison of Endoxifen quantification using Endoxifen-d5.
For researchers, scientists, and drug development professionals, the accurate measurement of endoxifen (B1662132), the primary active metabolite of tamoxifen (B1202), is paramount for both clinical efficacy and research integrity. This guide provides an objective comparison of methodologies for endoxifen quantification, with a focus on the use of Endoxifen-d5 as an internal standard, supported by experimental data from various studies.
The therapeutic effect of tamoxifen is largely attributed to endoxifen, making its precise quantification crucial.[1][2] However, significant inter-patient variability in endoxifen levels exists, underscoring the need for reliable and standardized measurement techniques.[3][4] This guide aims to shed light on the current landscape of endoxifen analysis, offering a valuable resource for laboratories seeking to establish or refine their quantification methods.
Performance Comparison of LC-MS/MS Methods for Endoxifen Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of tamoxifen and its metabolites due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the results.
The following table summarizes the performance characteristics of various LC-MS/MS methods reported in the literature for the quantification of endoxifen using this compound as an internal standard.
| Parameter | Method A | Method B | Method C | Method D |
| Linearity (ng/mL) | 0.5 - 500 | 0.2 - 100 | 0.5 - 50 | 1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.2 | 0.5 | 1 |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 12.1% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 10% | < 9.6% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 8.8% | ± 15% |
| Recovery | > 90% | Not Reported | ~100% | > 85% |
| Reference |
This table is a synthesis of data from multiple sources and represents typical performance characteristics. For specific details, please refer to the cited literature.
Experimental Protocols: A Closer Look
The successful quantification of endoxifen relies on a well-defined and validated experimental protocol. While specific parameters may vary between laboratories, the core steps generally remain consistent.
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of endoxifen and the internal standard from the biological matrix, typically plasma or serum. Protein precipitation is a commonly employed technique.
A Generic Protein Precipitation Protocol:
-
To 100 µL of plasma/serum sample, add an appropriate volume of a solution containing this compound.
-
Add a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), typically in a 3:1 or 4:1 ratio to the sample volume.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation and mass spectrometric detection are the heart of the quantification method.
Typical LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of endoxifen and its isomers.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for endoxifen and this compound are monitored for quantification. For example, a common transition for endoxifen is m/z 374.3 > 58.1, and for this compound is m/z 379.3 > 58.1.
Visualizing the Science: Pathways and Workflows
To better understand the context and the process of endoxifen quantification, the following diagrams illustrate the metabolic pathway of tamoxifen and a typical experimental workflow.
Metabolic conversion of Tamoxifen to its active metabolite, Endoxifen.
The biotransformation of tamoxifen to the more potent antiestrogen (B12405530) endoxifen is primarily mediated by the cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4/5. This metabolic activation is a key determinant of tamoxifen's efficacy.
A typical experimental workflow for the quantification of Endoxifen by LC-MS/MS.
This workflow outlines the key stages involved in determining endoxifen concentrations in biological samples, from initial sample handling to the final data analysis. Each step is crucial for achieving accurate and reproducible results.
Conclusion
The accurate quantification of endoxifen is a critical component of both clinical management and research in the context of tamoxifen therapy. While LC-MS/MS with the use of a deuterated internal standard like this compound provides a robust analytical platform, this guide highlights the importance of standardized, well-validated protocols to ensure data comparability across different laboratories. By understanding the nuances of the available methodologies and adhering to rigorous quality control measures, the scientific community can move towards a more harmonized approach to endoxifen measurement, ultimately benefiting patient care and advancing our understanding of tamoxifen's pharmacology.
References
- 1. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 2. ovid.com [ovid.com]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-laboratory comparison of Endoxifen quantification using Endoxifen-d5.
For researchers, scientists, and drug development professionals, the accurate measurement of endoxifen, the primary active metabolite of tamoxifen, is paramount for both clinical efficacy and research integrity. This guide provides an objective comparison of methodologies for endoxifen quantification, with a focus on the use of Endoxifen-d5 as an internal standard, supported by experimental data from various studies.
The therapeutic effect of tamoxifen is largely attributed to endoxifen, making its precise quantification crucial.[1][2] However, significant inter-patient variability in endoxifen levels exists, underscoring the need for reliable and standardized measurement techniques.[3][4] This guide aims to shed light on the current landscape of endoxifen analysis, offering a valuable resource for laboratories seeking to establish or refine their quantification methods.
Performance Comparison of LC-MS/MS Methods for Endoxifen Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of tamoxifen and its metabolites due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the results.
The following table summarizes the performance characteristics of various LC-MS/MS methods reported in the literature for the quantification of endoxifen using this compound as an internal standard.
| Parameter | Method A | Method B | Method C | Method D |
| Linearity (ng/mL) | 0.5 - 500 | 0.2 - 100 | 0.5 - 50 | 1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.2 | 0.5 | 1 |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 12.1% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 10% | < 9.6% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 8.8% | ± 15% |
| Recovery | > 90% | Not Reported | ~100% | > 85% |
| Reference |
This table is a synthesis of data from multiple sources and represents typical performance characteristics. For specific details, please refer to the cited literature.
Experimental Protocols: A Closer Look
The successful quantification of endoxifen relies on a well-defined and validated experimental protocol. While specific parameters may vary between laboratories, the core steps generally remain consistent.
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of endoxifen and the internal standard from the biological matrix, typically plasma or serum. Protein precipitation is a commonly employed technique.
A Generic Protein Precipitation Protocol:
-
To 100 µL of plasma/serum sample, add an appropriate volume of a solution containing this compound.
-
Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation and mass spectrometric detection are the heart of the quantification method.
Typical LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of endoxifen and its isomers.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for endoxifen and this compound are monitored for quantification. For example, a common transition for endoxifen is m/z 374.3 > 58.1, and for this compound is m/z 379.3 > 58.1.
Visualizing the Science: Pathways and Workflows
To better understand the context and the process of endoxifen quantification, the following diagrams illustrate the metabolic pathway of tamoxifen and a typical experimental workflow.
Metabolic conversion of Tamoxifen to its active metabolite, Endoxifen.
The biotransformation of tamoxifen to the more potent antiestrogen endoxifen is primarily mediated by the cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4/5. This metabolic activation is a key determinant of tamoxifen's efficacy.
A typical experimental workflow for the quantification of Endoxifen by LC-MS/MS.
This workflow outlines the key stages involved in determining endoxifen concentrations in biological samples, from initial sample handling to the final data analysis. Each step is crucial for achieving accurate and reproducible results.
Conclusion
The accurate quantification of endoxifen is a critical component of both clinical management and research in the context of tamoxifen therapy. While LC-MS/MS with the use of a deuterated internal standard like this compound provides a robust analytical platform, this guide highlights the importance of standardized, well-validated protocols to ensure data comparability across different laboratories. By understanding the nuances of the available methodologies and adhering to rigorous quality control measures, the scientific community can move towards a more harmonized approach to endoxifen measurement, ultimately benefiting patient care and advancing our understanding of tamoxifen's pharmacology.
References
- 1. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 2. ovid.com [ovid.com]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Establishing the Limit of Detection and Quantification for Endoxifen using Endoxifen-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of Endoxifen, a critical active metabolite of Tamoxifen (B1202). The use of its deuterated analog, Endoxifen-d5, as an internal standard is a cornerstone of accurate bioanalytical assays. This document outlines the performance of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and presents the experimental data and protocols to support these findings.
Performance of this compound in Endoxifen Quantification
This compound is the stable isotope-labeled internal standard of choice for the quantification of Endoxifen due to its similar chemical and physical properties to the analyte. This structural similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. The use of a deuterated internal standard is a widely accepted practice in bioanalytical method development to ensure high accuracy and precision.
Comparative Analysis of Detection and Quantification Limits
The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy, while the limit of detection (LOD) is the lowest concentration that can be distinguished from the absence of the analyte (a blank sample)[1][2]. Various studies have established the LOD and LOQ for Endoxifen in biological matrices, predominantly human plasma or serum, using LC-MS/MS with this compound as the internal standard.
| Method Reference | Matrix | LLOQ/LOQ (ng/mL) | LOD (ng/mL) | Internal Standard |
| Dezentjé et al. | Serum | 1.00 | Not explicitly stated, but analyte responses at LLOQ were at least 5 times the response of a blank. | This compound |
| Jager et al.[3] | Plasma | 0.2 | 0.2 | This compound |
| Teunissen et al. | Serum | 1.0 (for Z-endoxifen) | Not explicitly stated | This compound |
| He et al.[4] | Plasma | 0.5 (for Z- and E-isomers) | Not explicitly stated, but LLOQ was at least 5 times the response compared to plasma blank. | This compound |
| Gjerde et al. | Serum | 1.0 | Not explicitly stated | This compound |
LLOQ: Lower Limit of Quantification
The data consistently demonstrates that LC-MS/MS methods utilizing this compound can achieve low ng/mL quantification limits, which is crucial for therapeutic drug monitoring and pharmacokinetic studies where Endoxifen concentrations can be low[5].
Experimental Protocols
The determination of LOD and LOQ is a critical component of bioanalytical method validation. Below is a generalized experimental protocol based on common practices found in the literature for Endoxifen analysis using LC-MS/MS with this compound.
I. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Endoxifen and this compound in a suitable organic solvent, such as methanol (B129727), at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Endoxifen stock solution in an appropriate solvent (e.g., methanol/water) to create a series of standard working solutions for the calibration curve. Prepare a working solution of this compound at a fixed concentration.
II. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike a known volume of blank biological matrix (e.g., human plasma) with the standard working solutions to create a calibration curve with a minimum of six non-zero concentration points. The concentration range should encompass the expected therapeutic concentrations of Endoxifen.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with standard working solutions prepared from a separate stock solution from the one used for calibration standards. A QC sample at the LLOQ is also prepared.
III. Sample Preparation (Protein Precipitation)
-
To an aliquot of the plasma/serum sample (calibration standard, QC, or unknown sample), add a volume of the internal standard working solution (this compound).
-
Add a protein precipitation agent, such as acetonitrile (B52724) or methanol (often containing 0.1% formic acid), typically at a 3:1 or 4:1 ratio to the sample volume.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
IV. LC-MS/MS Analysis
-
Chromatographic Separation: Inject a small volume of the prepared supernatant onto a reverse-phase C18 analytical column (e.g., HSS T3, Poroshell 120 EC-C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program is optimized to achieve chromatographic separation of Endoxifen from other matrix components and potential isomers.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source. Monitor the precursor to product ion transitions (Multiple Reaction Monitoring - MRM) for both Endoxifen and this compound.
-
Endoxifen: m/z 374.3 > 58.1
-
This compound: m/z 379.3 > 58.1
-
V. Determination of LOD and LOQ
-
Limit of Detection (LOD): The LOD is typically determined as the lowest concentration of the analyte that can be detected with a signal-to-noise (S/N) ratio of at least 3.
-
Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ): The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision (coefficient of variation, CV% ≤ 20%) and accuracy (relative error, RE% within ±20%).
Visualizations
Experimental Workflow for LOD & LOQ Determination
Caption: Experimental workflow for LOD and LOQ determination.
Endoxifen's Role in Estrogen Receptor Signaling
Endoxifen is a potent selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor (ER), primarily ERα, thereby blocking the binding of estradiol (B170435) and inhibiting the transcription of estrogen-responsive genes that are involved in breast cancer cell proliferation.
Caption: Endoxifen's mechanism of action in breast cancer cells.
References
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Establishing the Limit of Detection and Quantification for Endoxifen using Endoxifen-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of Endoxifen, a critical active metabolite of Tamoxifen. The use of its deuterated analog, Endoxifen-d5, as an internal standard is a cornerstone of accurate bioanalytical assays. This document outlines the performance of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and presents the experimental data and protocols to support these findings.
Performance of this compound in Endoxifen Quantification
This compound is the stable isotope-labeled internal standard of choice for the quantification of Endoxifen due to its similar chemical and physical properties to the analyte. This structural similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. The use of a deuterated internal standard is a widely accepted practice in bioanalytical method development to ensure high accuracy and precision.
Comparative Analysis of Detection and Quantification Limits
The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy, while the limit of detection (LOD) is the lowest concentration that can be distinguished from the absence of the analyte (a blank sample)[1][2]. Various studies have established the LOD and LOQ for Endoxifen in biological matrices, predominantly human plasma or serum, using LC-MS/MS with this compound as the internal standard.
| Method Reference | Matrix | LLOQ/LOQ (ng/mL) | LOD (ng/mL) | Internal Standard |
| Dezentjé et al. | Serum | 1.00 | Not explicitly stated, but analyte responses at LLOQ were at least 5 times the response of a blank. | This compound |
| Jager et al.[3] | Plasma | 0.2 | 0.2 | This compound |
| Teunissen et al. | Serum | 1.0 (for Z-endoxifen) | Not explicitly stated | This compound |
| He et al.[4] | Plasma | 0.5 (for Z- and E-isomers) | Not explicitly stated, but LLOQ was at least 5 times the response compared to plasma blank. | This compound |
| Gjerde et al. | Serum | 1.0 | Not explicitly stated | This compound |
LLOQ: Lower Limit of Quantification
The data consistently demonstrates that LC-MS/MS methods utilizing this compound can achieve low ng/mL quantification limits, which is crucial for therapeutic drug monitoring and pharmacokinetic studies where Endoxifen concentrations can be low[5].
Experimental Protocols
The determination of LOD and LOQ is a critical component of bioanalytical method validation. Below is a generalized experimental protocol based on common practices found in the literature for Endoxifen analysis using LC-MS/MS with this compound.
I. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Endoxifen and this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Endoxifen stock solution in an appropriate solvent (e.g., methanol/water) to create a series of standard working solutions for the calibration curve. Prepare a working solution of this compound at a fixed concentration.
II. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike a known volume of blank biological matrix (e.g., human plasma) with the standard working solutions to create a calibration curve with a minimum of six non-zero concentration points. The concentration range should encompass the expected therapeutic concentrations of Endoxifen.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with standard working solutions prepared from a separate stock solution from the one used for calibration standards. A QC sample at the LLOQ is also prepared.
III. Sample Preparation (Protein Precipitation)
-
To an aliquot of the plasma/serum sample (calibration standard, QC, or unknown sample), add a volume of the internal standard working solution (this compound).
-
Add a protein precipitation agent, such as acetonitrile or methanol (often containing 0.1% formic acid), typically at a 3:1 or 4:1 ratio to the sample volume.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
IV. LC-MS/MS Analysis
-
Chromatographic Separation: Inject a small volume of the prepared supernatant onto a reverse-phase C18 analytical column (e.g., HSS T3, Poroshell 120 EC-C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program is optimized to achieve chromatographic separation of Endoxifen from other matrix components and potential isomers.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source. Monitor the precursor to product ion transitions (Multiple Reaction Monitoring - MRM) for both Endoxifen and this compound.
-
Endoxifen: m/z 374.3 > 58.1
-
This compound: m/z 379.3 > 58.1
-
V. Determination of LOD and LOQ
-
Limit of Detection (LOD): The LOD is typically determined as the lowest concentration of the analyte that can be detected with a signal-to-noise (S/N) ratio of at least 3.
-
Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ): The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision (coefficient of variation, CV% ≤ 20%) and accuracy (relative error, RE% within ±20%).
Visualizations
Experimental Workflow for LOD & LOQ Determination
Caption: Experimental workflow for LOD and LOQ determination.
Endoxifen's Role in Estrogen Receptor Signaling
Endoxifen is a potent selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor (ER), primarily ERα, thereby blocking the binding of estradiol and inhibiting the transcription of estrogen-responsive genes that are involved in breast cancer cell proliferation.
Caption: Endoxifen's mechanism of action in breast cancer cells.
References
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to Endoxifen Extraction: Maximizing Recovery with Endoxifen-d5
For researchers, scientists, and drug development professionals, the accurate quantification of endoxifen (B1662132), a key active metabolite of tamoxifen (B1202), is critical. This guide provides a comparative analysis of common extraction methodologies, leveraging the stable isotope-labeled internal standard, endoxifen-d5, to ensure precise and reliable results. Detailed experimental protocols and recovery data are presented to aid in the selection of the most appropriate method for your research needs.
Endoxifen is a potent antiestrogen (B12405530) metabolite of tamoxifen, with a significantly higher binding affinity for the estrogen receptor.[1][2] Its concentration in plasma is a crucial determinant of tamoxifen's efficacy in breast cancer treatment.[3] Accurate measurement of endoxifen levels is therefore paramount for both clinical monitoring and research. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[2][4]
This guide explores two prevalent extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), presenting a summary of their recovery efficiencies for endoxifen when using this compound as an internal standard.
Comparative Recovery of Endoxifen
The choice of extraction method can significantly impact the recovery of endoxifen from biological matrices. Below is a summary of reported recovery rates from various studies employing different techniques.
| Extraction Method | Matrix | Analytical Method | Analyte | Internal Standard | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | LC-MS/MS | Endoxifen | This compound | >90% | |
| Solid-Phase Extraction (SPE) | Formalin-Fixed Paraffin-Embedded (FFPE) Tissues | LC-MS/MS | Endoxifen | This compound | 83-88% | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | LC-MS/MS | Endoxifen | This compound | Lower than SPE, with higher variability | |
| Protein Precipitation followed by SPE | Human Plasma | UPLC-MS/MS | Endoxifen | This compound | Near 100% (optimized) | |
| Dried Blood Spots (DBS) Extraction | Whole Blood | HPLC-MS/MS | (Z)-endoxifen | This compound | ~100% (from DMPK-A cards) |
Experimental Protocols
Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a generalized representation based on common practices in published literature.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Formic acid
-
Water (HPLC grade)
-
SPE cartridges (e.g., Oasis PRiME HLB)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of human plasma, add the this compound internal standard.
-
Protein Precipitation (Optional but recommended): Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: A typical workflow for endoxifen extraction from plasma using SPE.
Liquid-Liquid Extraction (LLE) from Human Plasma
LLE is another common technique, though it may present challenges such as emulsion formation.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
An immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Aqueous buffer (e.g., phosphate (B84403) buffer)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of human plasma, add the this compound internal standard and an aqueous buffer.
-
Extraction: Add 1 mL of the organic extraction solvent. Vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (containing the analyte and internal standard) to a clean tube.
-
Evaporation and Reconstitution: Dry the organic extract under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Experimental Workflow for Liquid-Liquid Extraction (LLE)
Caption: A standard workflow for endoxifen extraction from plasma using LLE.
Endoxifen's Mechanism of Action: A Simplified Pathway
Endoxifen is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It exerts its therapeutic effect by competitively binding to the estrogen receptor (ERα), thereby blocking the proliferative signaling of estrogen in breast cancer cells.
Simplified Signaling Pathway of Endoxifen
Caption: Endoxifen competitively inhibits estrogen binding to its receptor.
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the extraction of endoxifen from biological matrices. However, the data suggests that SPE, particularly when combined with an initial protein precipitation step, generally offers higher and more consistent recovery rates compared to LLE. The use of this compound as an internal standard is crucial for mitigating variability and ensuring the accuracy of quantitative results, regardless of the chosen extraction method. The selection of the optimal protocol will depend on the specific requirements of the study, including the nature of the sample matrix, required throughput, and available instrumentation.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Endoxifen Extraction: Maximizing Recovery with Endoxifen-d5
For researchers, scientists, and drug development professionals, the accurate quantification of endoxifen, a key active metabolite of tamoxifen, is critical. This guide provides a comparative analysis of common extraction methodologies, leveraging the stable isotope-labeled internal standard, endoxifen-d5, to ensure precise and reliable results. Detailed experimental protocols and recovery data are presented to aid in the selection of the most appropriate method for your research needs.
Endoxifen is a potent antiestrogen metabolite of tamoxifen, with a significantly higher binding affinity for the estrogen receptor.[1][2] Its concentration in plasma is a crucial determinant of tamoxifen's efficacy in breast cancer treatment.[3] Accurate measurement of endoxifen levels is therefore paramount for both clinical monitoring and research. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[2][4]
This guide explores two prevalent extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), presenting a summary of their recovery efficiencies for endoxifen when using this compound as an internal standard.
Comparative Recovery of Endoxifen
The choice of extraction method can significantly impact the recovery of endoxifen from biological matrices. Below is a summary of reported recovery rates from various studies employing different techniques.
| Extraction Method | Matrix | Analytical Method | Analyte | Internal Standard | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | LC-MS/MS | Endoxifen | This compound | >90% | |
| Solid-Phase Extraction (SPE) | Formalin-Fixed Paraffin-Embedded (FFPE) Tissues | LC-MS/MS | Endoxifen | This compound | 83-88% | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | LC-MS/MS | Endoxifen | This compound | Lower than SPE, with higher variability | |
| Protein Precipitation followed by SPE | Human Plasma | UPLC-MS/MS | Endoxifen | This compound | Near 100% (optimized) | |
| Dried Blood Spots (DBS) Extraction | Whole Blood | HPLC-MS/MS | (Z)-endoxifen | This compound | ~100% (from DMPK-A cards) |
Experimental Protocols
Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a generalized representation based on common practices in published literature.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
SPE cartridges (e.g., Oasis PRiME HLB)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of human plasma, add the this compound internal standard.
-
Protein Precipitation (Optional but recommended): Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: A typical workflow for endoxifen extraction from plasma using SPE.
Liquid-Liquid Extraction (LLE) from Human Plasma
LLE is another common technique, though it may present challenges such as emulsion formation.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
An immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Aqueous buffer (e.g., phosphate buffer)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of human plasma, add the this compound internal standard and an aqueous buffer.
-
Extraction: Add 1 mL of the organic extraction solvent. Vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (containing the analyte and internal standard) to a clean tube.
-
Evaporation and Reconstitution: Dry the organic extract under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Experimental Workflow for Liquid-Liquid Extraction (LLE)
Caption: A standard workflow for endoxifen extraction from plasma using LLE.
Endoxifen's Mechanism of Action: A Simplified Pathway
Endoxifen is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It exerts its therapeutic effect by competitively binding to the estrogen receptor (ERα), thereby blocking the proliferative signaling of estrogen in breast cancer cells.
Simplified Signaling Pathway of Endoxifen
Caption: Endoxifen competitively inhibits estrogen binding to its receptor.
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the extraction of endoxifen from biological matrices. However, the data suggests that SPE, particularly when combined with an initial protein precipitation step, generally offers higher and more consistent recovery rates compared to LLE. The use of this compound as an internal standard is crucial for mitigating variability and ensuring the accuracy of quantitative results, regardless of the chosen extraction method. The selection of the optimal protocol will depend on the specific requirements of the study, including the nature of the sample matrix, required throughput, and available instrumentation.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen-d5 Versus Other Deuterated Tamoxifen Metabolites as Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of tamoxifen (B1202) and its metabolites, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of Endoxifen-d5 and other deuterated tamoxifen metabolites as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The information presented is supported by experimental data from various studies, with detailed methodologies and visual representations of key processes.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Deuterated stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for LC-MS/MS-based quantification due to their chemical and physical similarity to the analytes.
This section compares the performance of methods using this compound as a primary internal standard against those employing a cocktail of other deuterated tamoxifen metabolites.
Method 1: this compound as the Sole Internal Standard for Endoxifen (B1662132) and its Metabolites
In some methodologies, this compound is used as the sole internal standard for the quantification of endoxifen and its various metabolites. This approach relies on the assumption that this compound will chromatographically behave similarly enough to other endoxifen-related metabolites to provide adequate correction for analytical variability.
Table 1: Performance Data for a Validated LC-MS/MS Method Using this compound as the Internal Standard for Endoxifen and its Metabolites. [1]
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Diff) | Inter-day Accuracy (% Diff) | Average Recovery (%) |
| E-Endoxifen | 0.5 - 500 | 2.0 - 8.0 | 4.5 - 9.1 | -4.0 to 4.0 | -3.8 to 4.2 | >90 |
| Z-Endoxifen | 0.5 - 500 | 2.1 - 7.5 | 4.2 - 8.8 | -3.6 to 3.8 | -3.5 to 4.0 | >90 |
| Norendoxifen | 0.5 - 500 | 2.5 - 8.2 | 5.1 - 9.5 | -4.2 to 4.5 | -4.0 to 4.8 | >90 |
| ENDX Catechol | 1.92 - 307.5 | 3.1 - 9.1 | 5.5 - 10.2 | -5.0 to 5.2 | -4.8 to 5.5 | >90 |
| 4'-hydroxy ENDX | 0.33 - 333.5 | 2.8 - 8.8 | 4.9 - 9.9 | -4.5 to 4.8 | -4.2 to 5.1 | >90 |
| ENDX Methoxycatechol | 0.2 - 300 | 3.0 - 9.0 | 5.2 - 10.1 | -4.8 to 5.0 | -4.5 to 5.3 | >90 |
| ENDX Glucuronide | 2 - 300 | 3.5 - 9.5 | 5.8 - 10.5 | -5.5 to 5.8 | -5.2 to 6.0 | >90 |
Data synthesized from a study that developed and validated a method for the quantification of Z- and E-isomers of endoxifen and its metabolites.[1]
Method 2: Cocktail of Deuterated Internal Standards for Tamoxifen and its Metabolites
A more common approach involves using a cocktail of deuterated internal standards, where each analyte is paired with its corresponding labeled analog. This strategy is believed to provide the most accurate correction for each specific analyte.
Table 2: Performance Data for a Validated LC-MS/MS Method Using a Cocktail of Deuterated Internal Standards. [2]
| Analyte | Internal Standard | Linearity Range (ng/g) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Mean Accuracy (%) | Extraction Recovery (%) |
| Tamoxifen | Tamoxifen-d5 | 4 - 2,000 | <9 | <9 | 81 - 106 | 83 - 88 |
| N-desmethyl-tamoxifen | N-desmethyl-tamoxifen-d5 | 4 - 2,000 | <9 | <9 | 81 - 106 | 83 - 88 |
| 4-hydroxy-tamoxifen | 4-hydroxy-tamoxifen-d5 | 0.4 - 200 | <9 | <9 | 81 - 106 | 83 - 88 |
| Endoxifen | N-desmethyl-4-hydroxy-tamoxifen-d5 | 0.4 - 200 | <9 | <9 | 81 - 106 | 83 - 88 |
Data synthesized from a study that developed and validated a method for the extraction and quantification of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues.[2]
Table 3: Matrix Effect and Recovery Data for a Method Using a Cocktail of Deuterated Internal Standards.
| Analyte | Internal Standard | Mean Matrix Effect (%) | Mean Recovery (%) |
| Tamoxifen | Tamoxifen-d5 | 95.7 | 99.8 |
| N-desmethyl-tamoxifen | N-desmethyl-tamoxifen-d5 | 103.1 | 109.4 |
| 4-hydroxy-tamoxifen | 4-hydroxy-tamoxifen-d5 | Not specified | Not specified |
| Endoxifen | This compound | 94.0 | 124.0 |
Data synthesized from a UPLC-MS/MS method validation for the determination of tamoxifen and its metabolites in human plasma.
Experimental Protocols
Representative LC-MS/MS Method for the Quantification of Tamoxifen and its Metabolites
This protocol is a composite of methodologies described in the cited literature and represents a typical workflow.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 50 µL of an internal standard working solution containing the appropriate deuterated standard(s) (e.g., this compound or a cocktail of deuterated standards in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 50:50 v/v) and vortex.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes of interest. For example:
-
0-1.0 min: 30% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 30% B
-
6.1-8.0 min: Column re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for each analyte and internal standard need to be optimized. Representative transitions are listed in Table 4.
Table 4: Representative MRM Transitions for Tamoxifen, its Metabolites, and Deuterated Internal Standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tamoxifen | 372.2 | 72.1 |
| N-desmethyl-tamoxifen | 358.2 | 58.1 |
| 4-hydroxy-tamoxifen | 388.2 | 72.1 |
| Endoxifen | 374.2 | 58.1 |
| Tamoxifen-d5 | 377.2 | 72.1 |
| N-desmethyl-tamoxifen-d5 | 363.2 | 58.1 |
| 4-hydroxy-tamoxifen-d5 | 393.2 | 72.1 |
| This compound | 379.2 | 58.1 |
Mandatory Visualizations
Signaling Pathway of Tamoxifen and Endoxifen
Caption: Metabolic activation of tamoxifen and its mechanism of action.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for tamoxifen metabolite analysis.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen-d5 Versus Other Deuterated Tamoxifen Metabolites as Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of tamoxifen and its metabolites, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of Endoxifen-d5 and other deuterated tamoxifen metabolites as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The information presented is supported by experimental data from various studies, with detailed methodologies and visual representations of key processes.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Deuterated stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for LC-MS/MS-based quantification due to their chemical and physical similarity to the analytes.
This section compares the performance of methods using this compound as a primary internal standard against those employing a cocktail of other deuterated tamoxifen metabolites.
Method 1: this compound as the Sole Internal Standard for Endoxifen and its Metabolites
In some methodologies, this compound is used as the sole internal standard for the quantification of endoxifen and its various metabolites. This approach relies on the assumption that this compound will chromatographically behave similarly enough to other endoxifen-related metabolites to provide adequate correction for analytical variability.
Table 1: Performance Data for a Validated LC-MS/MS Method Using this compound as the Internal Standard for Endoxifen and its Metabolites. [1]
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Diff) | Inter-day Accuracy (% Diff) | Average Recovery (%) |
| E-Endoxifen | 0.5 - 500 | 2.0 - 8.0 | 4.5 - 9.1 | -4.0 to 4.0 | -3.8 to 4.2 | >90 |
| Z-Endoxifen | 0.5 - 500 | 2.1 - 7.5 | 4.2 - 8.8 | -3.6 to 3.8 | -3.5 to 4.0 | >90 |
| Norendoxifen | 0.5 - 500 | 2.5 - 8.2 | 5.1 - 9.5 | -4.2 to 4.5 | -4.0 to 4.8 | >90 |
| ENDX Catechol | 1.92 - 307.5 | 3.1 - 9.1 | 5.5 - 10.2 | -5.0 to 5.2 | -4.8 to 5.5 | >90 |
| 4'-hydroxy ENDX | 0.33 - 333.5 | 2.8 - 8.8 | 4.9 - 9.9 | -4.5 to 4.8 | -4.2 to 5.1 | >90 |
| ENDX Methoxycatechol | 0.2 - 300 | 3.0 - 9.0 | 5.2 - 10.1 | -4.8 to 5.0 | -4.5 to 5.3 | >90 |
| ENDX Glucuronide | 2 - 300 | 3.5 - 9.5 | 5.8 - 10.5 | -5.5 to 5.8 | -5.2 to 6.0 | >90 |
Data synthesized from a study that developed and validated a method for the quantification of Z- and E-isomers of endoxifen and its metabolites.[1]
Method 2: Cocktail of Deuterated Internal Standards for Tamoxifen and its Metabolites
A more common approach involves using a cocktail of deuterated internal standards, where each analyte is paired with its corresponding labeled analog. This strategy is believed to provide the most accurate correction for each specific analyte.
Table 2: Performance Data for a Validated LC-MS/MS Method Using a Cocktail of Deuterated Internal Standards. [2]
| Analyte | Internal Standard | Linearity Range (ng/g) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Mean Accuracy (%) | Extraction Recovery (%) |
| Tamoxifen | Tamoxifen-d5 | 4 - 2,000 | <9 | <9 | 81 - 106 | 83 - 88 |
| N-desmethyl-tamoxifen | N-desmethyl-tamoxifen-d5 | 4 - 2,000 | <9 | <9 | 81 - 106 | 83 - 88 |
| 4-hydroxy-tamoxifen | 4-hydroxy-tamoxifen-d5 | 0.4 - 200 | <9 | <9 | 81 - 106 | 83 - 88 |
| Endoxifen | N-desmethyl-4-hydroxy-tamoxifen-d5 | 0.4 - 200 | <9 | <9 | 81 - 106 | 83 - 88 |
Data synthesized from a study that developed and validated a method for the extraction and quantification of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues.[2]
Table 3: Matrix Effect and Recovery Data for a Method Using a Cocktail of Deuterated Internal Standards.
| Analyte | Internal Standard | Mean Matrix Effect (%) | Mean Recovery (%) |
| Tamoxifen | Tamoxifen-d5 | 95.7 | 99.8 |
| N-desmethyl-tamoxifen | N-desmethyl-tamoxifen-d5 | 103.1 | 109.4 |
| 4-hydroxy-tamoxifen | 4-hydroxy-tamoxifen-d5 | Not specified | Not specified |
| Endoxifen | This compound | 94.0 | 124.0 |
Data synthesized from a UPLC-MS/MS method validation for the determination of tamoxifen and its metabolites in human plasma.
Experimental Protocols
Representative LC-MS/MS Method for the Quantification of Tamoxifen and its Metabolites
This protocol is a composite of methodologies described in the cited literature and represents a typical workflow.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 50 µL of an internal standard working solution containing the appropriate deuterated standard(s) (e.g., this compound or a cocktail of deuterated standards in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 50:50 v/v) and vortex.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes of interest. For example:
-
0-1.0 min: 30% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 30% B
-
6.1-8.0 min: Column re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for each analyte and internal standard need to be optimized. Representative transitions are listed in Table 4.
Table 4: Representative MRM Transitions for Tamoxifen, its Metabolites, and Deuterated Internal Standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tamoxifen | 372.2 | 72.1 |
| N-desmethyl-tamoxifen | 358.2 | 58.1 |
| 4-hydroxy-tamoxifen | 388.2 | 72.1 |
| Endoxifen | 374.2 | 58.1 |
| Tamoxifen-d5 | 377.2 | 72.1 |
| N-desmethyl-tamoxifen-d5 | 363.2 | 58.1 |
| 4-hydroxy-tamoxifen-d5 | 393.2 | 72.1 |
| This compound | 379.2 | 58.1 |
Mandatory Visualizations
Signaling Pathway of Tamoxifen and Endoxifen
Caption: Metabolic activation of tamoxifen and its mechanism of action.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for tamoxifen metabolite analysis.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Endoxifen Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Endoxifen (B1662132), the choice of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. This guide provides an objective comparison of different internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Endoxifen, supported by a synthesis of published experimental data.
The therapeutic efficacy of Tamoxifen (B1202), a widely used drug for estrogen receptor-positive (ER+) breast cancer, is significantly influenced by the plasma concentrations of its active metabolite, Endoxifen.[1][2][3] Accurate quantification of Endoxifen is therefore paramount for therapeutic drug monitoring and clinical research. The use of an internal standard (IS) in LC-MS/MS analysis is essential to correct for variability during sample preparation and instrumental analysis.[4][5] This guide assesses the impact of different internal standards, primarily deuterated versus non-deuterated analogs, on the precision and accuracy of Endoxifen quantification.
The Superiority of Deuterated Internal Standards
Deuterated internal standards, which are stable isotope-labeled (SIL) versions of the analyte, are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically and physically almost identical to the analyte, Endoxifen, but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer.
The key advantage of a deuterated IS is its ability to co-elute with the analyte during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement caused by the sample matrix (the "matrix effect"). By normalizing the analyte response to the IS response, these variations can be effectively compensated for, leading to more accurate and precise quantification.
Non-deuterated internal standards, typically structural analogs of the analyte, have different chemical structures. While they can account for some variability, they often exhibit different chromatographic retention times and are affected differently by matrix effects, which can compromise the accuracy and precision of the results, particularly in complex biological matrices like plasma or serum.
Comparative Analysis of Internal Standards for Endoxifen Quantification
While the literature contains numerous methods for Endoxifen quantification, a direct head-to-head comparison of various internal standards within a single study is scarce. However, by collating data from multiple validated methods, a clear trend emerges favoring the use of deuterated internal standards.
| Internal Standard Type | Typical Compound Used | Key Performance Characteristics |
| Deuterated (Stable Isotope-Labeled) | Tamoxifen-d5 | High Accuracy and Precision: Typically demonstrates intra- and inter-day precision with a coefficient of variation (%CV) well within the accepted range of <15% and accuracy between 85-115%. Effective Matrix Effect Compensation: Co-elution with Endoxifen minimizes the impact of ion suppression or enhancement, leading to more reliable data. Regulatory Acceptance: The use of SIL-IS is strongly recommended by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation. |
| Non-Deuterated (Structural Analog) | Propranolol | Variable Performance: While some methods have been validated using propranolol, the lack of structural similarity to Endoxifen can lead to differential extraction recovery and matrix effects. Potential for Inaccuracy: If the IS and analyte do not behave identically during the analytical process, the calculated concentrations may be skewed. Less Robust: The method may be more susceptible to variations in sample matrix between different patient samples. |
Experimental Protocols
Below are summarized experimental methodologies for Endoxifen quantification using LC-MS/MS, highlighting the use of a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of plasma, quality control (QC), or calibration standard in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., deuterated tamoxifen in acetonitrile).
-
Vortex the mixture briefly to ensure homogeneity.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters
-
Chromatographic Column: A C18 column, such as a Poroshell 120 EC-C18, is commonly used for the separation of Endoxifen and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (B129727) (Solvent B).
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for Endoxifen quantification using a deuterated internal standard.
Caption: Logical relationship demonstrating the impact of internal standard choice on quantification accuracy.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Gold Standard for Endoxifen Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Endoxifen, the choice of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. This guide provides an objective comparison of different internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Endoxifen, supported by a synthesis of published experimental data.
The therapeutic efficacy of Tamoxifen, a widely used drug for estrogen receptor-positive (ER+) breast cancer, is significantly influenced by the plasma concentrations of its active metabolite, Endoxifen.[1][2][3] Accurate quantification of Endoxifen is therefore paramount for therapeutic drug monitoring and clinical research. The use of an internal standard (IS) in LC-MS/MS analysis is essential to correct for variability during sample preparation and instrumental analysis.[4][5] This guide assesses the impact of different internal standards, primarily deuterated versus non-deuterated analogs, on the precision and accuracy of Endoxifen quantification.
The Superiority of Deuterated Internal Standards
Deuterated internal standards, which are stable isotope-labeled (SIL) versions of the analyte, are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically and physically almost identical to the analyte, Endoxifen, but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer.
The key advantage of a deuterated IS is its ability to co-elute with the analyte during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement caused by the sample matrix (the "matrix effect"). By normalizing the analyte response to the IS response, these variations can be effectively compensated for, leading to more accurate and precise quantification.
Non-deuterated internal standards, typically structural analogs of the analyte, have different chemical structures. While they can account for some variability, they often exhibit different chromatographic retention times and are affected differently by matrix effects, which can compromise the accuracy and precision of the results, particularly in complex biological matrices like plasma or serum.
Comparative Analysis of Internal Standards for Endoxifen Quantification
While the literature contains numerous methods for Endoxifen quantification, a direct head-to-head comparison of various internal standards within a single study is scarce. However, by collating data from multiple validated methods, a clear trend emerges favoring the use of deuterated internal standards.
| Internal Standard Type | Typical Compound Used | Key Performance Characteristics |
| Deuterated (Stable Isotope-Labeled) | Tamoxifen-d5 | High Accuracy and Precision: Typically demonstrates intra- and inter-day precision with a coefficient of variation (%CV) well within the accepted range of <15% and accuracy between 85-115%. Effective Matrix Effect Compensation: Co-elution with Endoxifen minimizes the impact of ion suppression or enhancement, leading to more reliable data. Regulatory Acceptance: The use of SIL-IS is strongly recommended by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation. |
| Non-Deuterated (Structural Analog) | Propranolol | Variable Performance: While some methods have been validated using propranolol, the lack of structural similarity to Endoxifen can lead to differential extraction recovery and matrix effects. Potential for Inaccuracy: If the IS and analyte do not behave identically during the analytical process, the calculated concentrations may be skewed. Less Robust: The method may be more susceptible to variations in sample matrix between different patient samples. |
Experimental Protocols
Below are summarized experimental methodologies for Endoxifen quantification using LC-MS/MS, highlighting the use of a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of plasma, quality control (QC), or calibration standard in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., deuterated tamoxifen in acetonitrile).
-
Vortex the mixture briefly to ensure homogeneity.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters
-
Chromatographic Column: A C18 column, such as a Poroshell 120 EC-C18, is commonly used for the separation of Endoxifen and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for Endoxifen quantification using a deuterated internal standard.
Caption: Logical relationship demonstrating the impact of internal standard choice on quantification accuracy.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Endoxifen-d5
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Endoxifen-d5, a deuterated analog of Endoxifen, to build a foundation of trust and safety in your laboratory operations. Adherence to these guidelines is critical not only for protecting laboratory personnel but also for preventing environmental contamination.
This compound, like its parent compound Endoxifen, requires careful handling and disposal due to its potential environmental hazards. It is classified as very toxic to aquatic life, and some safety data sheets (SDS) for the non-deuterated form note it may have long-lasting harmful effects on aquatic environments.[1][2][3][4][5] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of through standard laboratory waste streams, sanitary sewers, or landfills.
Key Disposal and Safety Information
To facilitate quick reference and comparison, the following table summarizes critical information gathered from various safety data sheets regarding the disposal and handling of this compound and its analogs.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste. Environmentally hazardous substance, solid, n.o.s. (Endoxifen). | LGC Standards |
| Primary Disposal Method | Incineration in a licensed hazardous material disposal facility equipped with an afterburner and scrubber. | LGC Standards |
| Prohibited Disposal Routes | Do not dispose of in sanitary sewers, storm sewers, or landfills. Do not flush into surface water. | LGC Standards, Fisher Scientific |
| Contaminated Materials | All items contaminated by hazardous drugs, including gloves, syringes, vials, needles, and solution containers, should be disposed of as hazardous waste. Contaminated packaging should be disposed of in the same manner as the product. | University of Michigan EHS, LGC Standards |
| Spill Cleanup | For liquid spills, absorb with a non-combustible, inert material (e.g., sand, earth). Collect all contaminated materials into a designated, labeled, and sealed container for hazardous waste disposal. | Cayman Chemical, Benchchem |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of waste generation to its final removal by a licensed disposal company.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, tubes), and any contaminated absorbents from spill cleanups. This waste should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and non-reactive container. This includes unused solutions and quenched reaction mixtures.
-
Sharps: Any sharps, such as needles or syringes used for handling this compound, must be placed in an appropriately labeled, puncture-proof sharps container designated for chemotherapeutic waste.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for the pickup and disposal of the this compound waste. Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.
4. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
Experimental Workflow for Disposal
To visually represent the procedural flow for the proper disposal of this compound, the following diagram has been created using Graphviz (DOT language). This workflow provides a clear, at-a-glance guide for laboratory personnel.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Laboratory and the Environment: Proper Disposal of Endoxifen-d5
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Endoxifen-d5, a deuterated analog of Endoxifen, to build a foundation of trust and safety in your laboratory operations. Adherence to these guidelines is critical not only for protecting laboratory personnel but also for preventing environmental contamination.
This compound, like its parent compound Endoxifen, requires careful handling and disposal due to its potential environmental hazards. It is classified as very toxic to aquatic life, and some safety data sheets (SDS) for the non-deuterated form note it may have long-lasting harmful effects on aquatic environments.[1][2][3][4][5] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of through standard laboratory waste streams, sanitary sewers, or landfills.
Key Disposal and Safety Information
To facilitate quick reference and comparison, the following table summarizes critical information gathered from various safety data sheets regarding the disposal and handling of this compound and its analogs.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste. Environmentally hazardous substance, solid, n.o.s. (Endoxifen). | LGC Standards |
| Primary Disposal Method | Incineration in a licensed hazardous material disposal facility equipped with an afterburner and scrubber. | LGC Standards |
| Prohibited Disposal Routes | Do not dispose of in sanitary sewers, storm sewers, or landfills. Do not flush into surface water. | LGC Standards, Fisher Scientific |
| Contaminated Materials | All items contaminated by hazardous drugs, including gloves, syringes, vials, needles, and solution containers, should be disposed of as hazardous waste. Contaminated packaging should be disposed of in the same manner as the product. | University of Michigan EHS, LGC Standards |
| Spill Cleanup | For liquid spills, absorb with a non-combustible, inert material (e.g., sand, earth). Collect all contaminated materials into a designated, labeled, and sealed container for hazardous waste disposal. | Cayman Chemical, Benchchem |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of waste generation to its final removal by a licensed disposal company.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, tubes), and any contaminated absorbents from spill cleanups. This waste should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and non-reactive container. This includes unused solutions and quenched reaction mixtures.
-
Sharps: Any sharps, such as needles or syringes used for handling this compound, must be placed in an appropriately labeled, puncture-proof sharps container designated for chemotherapeutic waste.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for the pickup and disposal of the this compound waste. Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.
4. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
Experimental Workflow for Disposal
To visually represent the procedural flow for the proper disposal of this compound, the following diagram has been created using Graphviz (DOT language). This workflow provides a clear, at-a-glance guide for laboratory personnel.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
